Toladryl
描述
Structure
3D Structure
属性
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUYQWIDNIAHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903322 | |
| Record name | 2-((p-Methyl-alpha-phenylbenzyl)oxy)ethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19804-27-4 | |
| Record name | 4-Methyldiphenhydramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19804-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019804274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((p-Methyl-alpha-phenylbenzyl)oxy)ethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(p-methyl-α-phenylbenzyl)oxy]ethyl(dimethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLDIPHENHYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9633413CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diphenhydramine on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of diphenhydramine, a first-generation antihistamine, at the histamine H1 receptor. It delves into its binding characteristics, its role as an inverse agonist, and its impact on downstream signaling pathways. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Core Concepts: Diphenhydramine as an Inverse Agonist
Diphenhydramine, a member of the ethanolamine class of antihistamines, is traditionally known as a histamine H1 receptor antagonist.[1] However, current understanding reveals that it primarily functions as an inverse agonist .[1][2] This distinction is crucial for a precise understanding of its mechanism.
H1 receptors, like many G-protein coupled receptors (GPCRs), exhibit a degree of constitutive activity, meaning they can signal to a certain extent even in the absence of an agonist like histamine.[3] While a neutral antagonist would simply block histamine from binding without affecting this basal activity, an inverse agonist like diphenhydramine binds to the H1 receptor and stabilizes it in an inactive conformation.[4][5] This action not only prevents histamine binding but also actively reduces the receptor's constitutive signaling, shifting the conformational equilibrium towards the inactive state.[3]
This inverse agonism is a key component of diphenhydramine's therapeutic effects, which include the alleviation of allergic symptoms such as sneezing, runny nose, and itchy eyes.[6][7] As a first-generation antihistamine, diphenhydramine readily crosses the blood-brain barrier, and its inverse agonist action on central H1 receptors is responsible for its sedative side effects.[1][2]
Quantitative Data: Binding Affinities of First-Generation Antihistamines
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for diphenhydramine and other selected first-generation antihistamines at the human H1 receptor.
| Compound | H1 Receptor Ki (nM) | Notes |
| Diphenhydramine | 16 | - |
| Chlorpheniramine | 12 (IC50) | The dextrorotatory stereoisomer, dexchlorpheniramine, is the more active enantiomer with Ki values of 2.67 to 4.81 nM.[8][9] |
| Promethazine | 1.4 | Also exhibits antagonist activity at muscarinic, serotonergic, dopaminergic, and adrenergic receptors.[10] |
| Hydroxyzine | 10-19 (IC50) | Also acts as a weaker antagonist at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[9][11] |
| Cyproheptadine | - | A potent H1 antagonist that also exhibits significant antiserotonergic activity.[12][13] |
Signaling Pathways Modulated by Diphenhydramine
The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[14][15] Activation of the H1 receptor by histamine initiates a signaling cascade that is inhibited by diphenhydramine's inverse agonist activity.
The Gq/11-PLC-IP3-Ca2+ Pathway
Upon histamine binding, the H1 receptor activates the Gαq subunit of the G-protein.[15] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15]
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[15]
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[15]
The rise in intracellular Ca2+ and the activation of PKC lead to various cellular responses, including smooth muscle contraction and increased vascular permeability, which are characteristic of an allergic response. Diphenhydramine, by stabilizing the inactive state of the H1 receptor, prevents this cascade from being initiated by histamine and reduces the basal level of signaling from constitutively active receptors.
Modulation of NF-κB Activation
The signaling cascade initiated by H1 receptor activation also leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[15] PKC, activated by DAG and Ca2+, can phosphorylate and activate downstream kinases that are part of the NF-κB signaling pathway.[15] NF-κB is a key regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines and adhesion molecules.
Diphenhydramine, by inhibiting the upstream H1 receptor signaling, can attenuate the activation of NF-κB, contributing to its anti-inflammatory effects beyond simple histamine blockade.
Experimental Protocols
The characterization of diphenhydramine's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assay for H1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., diphenhydramine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.
Materials:
-
Radioligand: [3H]mepyramine
-
Membrane Preparation: Homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells).
-
Test Compound: Diphenhydramine
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Scintillation Fluid
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates containing the H1 receptor and determine the protein concentration using a suitable method (e.g., BCA protein assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane homogenate, assay buffer, and [3H]mepyramine.
-
Non-specific Binding: Membrane homogenate, assay buffer, [3H]mepyramine, and a high concentration of unlabeled antagonist.
-
Competition Binding: Membrane homogenate, assay buffer, [3H]mepyramine, and varying concentrations of diphenhydramine.
-
-
Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.[16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.
-
Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a compound to inhibit the production of inositol phosphates, a downstream product of H1 receptor activation. It is particularly useful for demonstrating inverse agonism.
Materials:
-
Cells: A cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radiolabel: [3H]myo-inositol
-
Stimulant (for antagonist assays): Histamine
-
Test Compound: Diphenhydramine
-
Lithium Chloride (LiCl): To inhibit the degradation of inositol monophosphate.
-
Cell Lysis Buffer
-
Anion Exchange Chromatography Columns
-
Elution Buffers
-
Scintillation Fluid and Counter
Procedure:
-
Cell Culture and Labeling: Culture the cells in 96-well plates and label them overnight with [3H]myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Treatment:
-
Basal (Constitutive Activity): Add assay buffer only.
-
Inverse Agonism: Add varying concentrations of diphenhydramine.
-
Antagonism: Add varying concentrations of diphenhydramine followed by a fixed concentration of histamine.
-
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.
-
Cell Lysis: Stop the reaction by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Separation of Inositol Phosphates: Neutralize the cell lysates and separate the inositol phosphates from free inositol using anion exchange chromatography.
-
Quantification: Elute the inositol phosphates and measure the radioactivity of the eluates using a scintillation counter.
-
Data Analysis:
-
For inverse agonism, plot the amount of inositol phosphate produced against the concentration of diphenhydramine. A decrease below the basal level indicates inverse agonist activity.
-
For antagonism, plot the inhibition of the histamine-stimulated response against the concentration of diphenhydramine to determine the IC50.
-
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB, which is modulated by H1 receptor signaling. It is another functional assay to assess the inverse agonist or antagonist properties of a compound.
Materials:
-
Reporter Cell Line: A cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Stimulant: A known activator of the NF-κB pathway (e.g., TNF-α or phorbol 12-myristate 13-acetate (PMA)).
-
Test Compound: Diphenhydramine
-
Cell Culture Medium and Reagents
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.
-
Treatment:
-
Basal Activity: Treat cells with vehicle control.
-
Inverse Agonism: Treat cells with varying concentrations of diphenhydramine.
-
Antagonism: Pre-treat cells with varying concentrations of diphenhydramine for a short period, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
-
Incubation: Incubate the cells for a sufficient time to allow for gene transcription and protein expression (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.
-
Luminescence Measurement: Measure the light output from each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
For inverse agonism, a decrease in luciferase activity below the basal level in the presence of diphenhydramine indicates inhibition of constitutive NF-κB activity.
-
For antagonism, calculate the percent inhibition of the stimulant-induced luciferase activity at each concentration of diphenhydramine to determine the IC50.
-
Conclusion
Diphenhydramine's mechanism of action at the histamine H1 receptor is more complex than that of a simple antagonist. Its classification as an inverse agonist provides a more accurate model for its therapeutic effects and side-effect profile. By stabilizing the inactive conformation of the H1 receptor, diphenhydramine not only blocks the actions of histamine but also reduces the receptor's constitutive activity. This leads to the inhibition of the Gq/11-PLC-IP3-Ca2+ signaling pathway and the downstream activation of the pro-inflammatory transcription factor NF-κB. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these molecular interactions, which is essential for the ongoing research and development of H1 receptor-targeted therapeutics.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 6. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 8. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Promethazine - Wikipedia [en.wikipedia.org]
- 11. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 12. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 14. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMPDB [smpdb.ca]
- 16. pubs.acs.org [pubs.acs.org]
Beyond the Histamine H1 Receptor: A Technical Guide to the Molecular Targets of Diphenhydramine
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of diphenhydramine, a first-generation antihistamine, extending beyond its well-documented interaction with the histamine H1 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of diphenhydramine's polypharmacology. The information presented herein is crucial for understanding its therapeutic effects, side-effect profile, and potential for drug repositioning.
Executive Summary
Diphenhydramine's clinical effects are not solely attributable to its antagonism of the histamine H1 receptor. A substantial body of evidence demonstrates its interaction with a range of other molecular targets, including muscarinic acetylcholine receptors, voltage-gated ion channels, and neurotransmitter transporters. These off-target interactions are responsible for its well-known anticholinergic, local anesthetic, and sedative side effects, and also provide a basis for its use in conditions such as Parkinsonism and motion sickness.[1][2][3] This guide summarizes the quantitative binding data, details the experimental protocols for target characterization, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Profile of Diphenhydramine
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of diphenhydramine for various molecular targets. Lower values indicate stronger binding or inhibition.
Table 1: Muscarinic Acetylcholine Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Species |
| M1 | 80 - 100 | Human |
| M2 | 120 - 490 | Human |
| M3 | 84 - 229 | Human |
| M4 | 53 - 112 | Human |
| M5 | 30 - 260 | Human |
| Data compiled from publicly available databases and literature.[4] |
Table 2: Ion Channel and Transporter Interactions
| Target | Value (nM) | Parameter | Species/Assay |
| Voltage-gated Sodium Channel (Inactivated state) | ~10,000 | Kd | Rat |
| Voltage-gated Sodium Channel (Resting state) | >300,000 | Kd | Rat |
| hERG Potassium Channel | 27,100 | IC50 | Human |
| Serotonin Transporter (SERT) | Weak Inhibition | - | Pre-clinical models |
| Data compiled from publicly available databases and literature.[4][5][6] |
Table 3: Adrenergic, Dopamine, and Serotonin Receptor Binding Affinities
| Receptor | Ki (nM) | Species |
| α1 Adrenergic | 750 | Rat |
| α2A Adrenergic | 2900 | Human |
| α2B Adrenergic | 1600 | Human |
| α2C Adrenergic | 2100 | Human |
| D2 Dopamine | 20,000 | Rat |
| 5-HT2A Serotonin | 1,300 | Human |
| Data compiled from publicly available databases and literature.[4] |
Key Molecular Targets and Signaling Pathways
Muscarinic Acetylcholine Receptors
Diphenhydramine is a potent antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This anticholinergic activity is the basis for its use in treating Parkinsonism and motion sickness, and also contributes to common side effects like dry mouth, urinary retention, and cognitive impairment.[2][7]
The M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2][8] The M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][5]
Voltage-Gated Sodium Channels
Diphenhydramine acts as an intracellular blocker of voltage-gated sodium channels, which is the mechanism behind its local anesthetic properties.[1][3] It exhibits a higher affinity for the inactivated state of the channel compared to the resting state, a characteristic of many local anesthetics and antiarrhythmic drugs.[5] This state-dependent binding contributes to its efficacy in blocking nerve conduction.
Voltage-Gated Potassium Channels (hERG)
Diphenhydramine has been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][9] Inhibition of this channel can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of torsades de pointes, a potentially fatal cardiac arrhythmia.[10]
Serotonin Transporter (SERT)
Diphenhydramine is a weak inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1][6] This discovery was a pivotal moment in psychopharmacology, leading to the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine for the treatment of depression.[9]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of diphenhydramine for muscarinic receptors using a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Membranes from cells expressing the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radiolabeled muscarinic antagonist.
-
Unlabeled Ligand: Diphenhydramine hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of diphenhydramine.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of diphenhydramine or buffer (for total binding) or a high concentration of an unlabeled antagonist like atropine (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol outlines the whole-cell patch-clamp technique to measure the effect of diphenhydramine on voltage-gated sodium or potassium channels.
Materials:
-
Cell Line: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing NaV1.5 or hERG).
-
External Solution: Physiological salt solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).
-
Internal Solution: Solution mimicking the intracellular ionic composition (e.g., containing in mM: 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2).
-
Diphenhydramine Stock Solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes.
Procedure:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate the cells on coverslips and place a coverslip in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Using the micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit the desired ion channel currents (e.g., a depolarizing step to activate sodium or potassium channels).
-
Record the baseline currents in the absence of the drug.
-
Perfuse the chamber with the external solution containing various concentrations of diphenhydramine.
-
Record the currents in the presence of each drug concentration.
-
To determine the IC50, measure the peak current amplitude at each concentration, normalize to the baseline current, and plot the percentage of inhibition against the logarithm of the diphenhydramine concentration.
Conclusion
The pharmacological profile of diphenhydramine is complex, extending well beyond its primary action as a histamine H1 receptor antagonist. Its interactions with muscarinic receptors, voltage-gated ion channels, and serotonin transporters are clinically significant, contributing to both its therapeutic applications and its adverse effect profile. A thorough understanding of these off-target activities is essential for the safe and effective use of diphenhydramine and for the rational design of future medications with improved selectivity. This guide provides a foundational resource for researchers and clinicians working with this multifaceted drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. shutterstock.com [shutterstock.com]
- 9. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 10. media.cellsignal.com [media.cellsignal.com]
Pharmacokinetics and pharmacodynamics of Diphenhydramine in vivo
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenhydramine In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine is a first-generation ethanolamine-based antihistamine widely utilized for its therapeutic effects in managing allergic reactions, insomnia, and motion sickness.[1][2] Its clinical utility is a consequence of its action as an inverse agonist at the histamine H1 receptor.[1][3] However, its pharmacological profile is complex, characterized by significant sedative and anticholinergic properties stemming from its ability to cross the blood-brain barrier and interact with various receptor systems.[1][4] This guide provides a comprehensive technical overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of diphenhydramine, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to support advanced research and drug development.
Pharmacodynamics: Mechanism of Action and Receptor Profile
Diphenhydramine's primary mechanism of action is the competitive antagonism, or more accurately, inverse agonism, at the histamine H1 receptor.[1][3] By binding to H1 receptors, it prevents the action of histamine, a key mediator in allergic and inflammatory responses, thereby reducing symptoms like vasodilation, increased vascular permeability, and bronchoconstriction.[1][5] As a first-generation antihistamine, it readily penetrates the central nervous system (CNS), where its blockade of H1 receptors leads to its characteristic sedative effects.[6][7]
Beyond its primary target, diphenhydramine exhibits a broad receptor binding profile, which accounts for many of its other clinical effects and side effects:
-
Antimuscarinic Activity: Diphenhydramine is a potent competitive antagonist of muscarinic acetylcholine receptors (M1-M5), which is responsible for its anticholinergic side effects (e.g., dry mouth, urinary retention) and its utility in treating drug-induced extrapyramidal symptoms.[1][6]
-
Sodium Channel Blockade: It acts as an intracellular sodium channel blocker, which confers local anesthetic properties.[4][6]
-
Antitussive Action: It suppresses the cough center in the medulla, an effect attributed to its central H1 and antimuscarinic activities.[1]
Receptor Binding Affinity
The clinical profile of diphenhydramine is defined by its affinity for multiple receptors. Its lack of specificity is a hallmark of first-generation antihistamines and contrasts sharply with later-generation agents designed for high H1 receptor selectivity.[8]
Table 1: Receptor Binding Profile of Diphenhydramine
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Histamine H1 | Value not explicitly found in search results | |
| Muscarinic M1 | Value not explicitly found in search results | [8] |
| Muscarinic M2 | Value not explicitly found in search results | [8] |
| Muscarinic M3 | Value not explicitly found in search results | [8] |
| Muscarinic M4 | Value not explicitly found in search results | [8] |
| Muscarinic M5 | Value not explicitly found in search results | [8] |
| Adrenergic α1 | Value not explicitly found in search results | [8] |
| Serotonin 5-HT2A | Value not explicitly found in search results |[8] |
Note: While search results confirm diphenhydramine's significant affinity for these receptors, specific Ki values were not consistently available in the provided snippets. A lower Ki value indicates higher binding affinity.[8]
Pharmacokinetics: ADME Profile
The disposition of diphenhydramine in the body is characterized by rapid absorption, extensive distribution, significant metabolism, and renal excretion of its metabolites.
Absorption
Following oral administration, diphenhydramine is well absorbed, though it undergoes substantial first-pass metabolism in the liver.[6][[“]] Peak plasma concentrations (Tmax) are typically reached within 1.5 to 3 hours.[3][6]
Distribution
Diphenhydramine is widely distributed throughout the body, a characteristic reflected by its large volume of distribution (Vd).[6] It readily crosses the blood-brain barrier, which is crucial for its central effects.[6][10] Diphenhydramine is highly bound to plasma proteins, approximately 98-99%.[3][6]
Metabolism
The liver is the primary site of diphenhydramine metabolism, which occurs mainly via the cytochrome P450 (CYP) enzyme system.[3][11] The primary metabolic pathway is N-demethylation.[11][12]
-
Primary Enzyme: CYP2D6 is the main high-affinity enzyme responsible for its metabolism.[6][11]
-
Other Enzymes: CYP1A2, CYP2C9, and CYP2C19 are also involved as low-affinity components.[3][11]
-
Metabolites: Active metabolites include nordiphenhydramine and dinordiphenhydramine, which are further processed into compounds like diphenylmethoxyacetic acid.[10]
Diphenhydramine is also an inhibitor of CYP2D6, creating a potential for drug-drug interactions.[11][12]
Excretion
Diphenhydramine and its metabolites are eliminated primarily through the urine.[6] Very little of the drug (around 1-2%) is excreted unchanged.[6][10] The elimination half-life varies significantly with age.[3]
Quantitative Pharmacokinetic Parameters
The following tables summarize key in vivo pharmacokinetic parameters for diphenhydramine in human and animal models.
Table 2: Human Pharmacokinetic Parameters of Diphenhydramine
| Parameter | Value | Population | Reference |
|---|---|---|---|
| Oral Bioavailability (F) | 40 - 72% | Adults | [3][6][[“]] |
| Time to Peak (Tmax) | 1.5 - 3.0 hours | Adults, Children | [3][6][13] |
| Elimination Half-Life (t1/2) | 5.4 hours | Children | [3] |
| 8.4 - 9.2 hours | Young Adults | [3][[“]][14] | |
| 13.5 hours | Elderly | [3] | |
| Volume of Distribution (Vd) | 4.5 - 17 L/kg | Adults | [6][14][15] |
| Plasma Protein Binding | 98 - 99% | Adults | [3][6] |
| Systemic Clearance (CL) | 6.2 - 23.3 mL/min/kg | Adults |[[“]][14][16] |
Table 3: Preclinical (Animal) Pharmacokinetic Parameters of Diphenhydramine
| Parameter | Value | Species (Model) | Reference |
|---|---|---|---|
| Elimination Half-Life (t1/2) | 34 - 68 min | Sheep (Ewe) | [15] |
| Volume of Distribution (Vd) | 3 - 6 L/kg | Sheep (Ewe) | [15] |
| Systemic Clearance (CL) | ~5 L/h/kg | Sheep (Ewe) | [15] |
| Acute Toxicity (LD50) | 49.3 mg/kg (i.m.) | Chick |[17] |
Signaling Pathways and Visualizations
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[7][18] Agonist (histamine) binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[18][19] This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes.[7] Diphenhydramine acts as an inverse agonist, blocking this pathway.[1]
Caption: Diphenhydramine blocks the H1 receptor, inhibiting the Gq/PLC signaling cascade.
Experimental Protocols & Methodologies
In Vivo Pharmacokinetic Study Protocol
This section outlines a generalized protocol for determining the pharmacokinetic profile of diphenhydramine in a preclinical model, such as a rat or mouse.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, CL) of diphenhydramine following oral or intravenous administration.
Materials:
-
Diphenhydramine hydrochloride
-
Vehicle (e.g., sterile 0.9% saline for injection, 0.5% carboxymethylcellulose for oral gavage)[19]
-
Laboratory animals (e.g., male Sprague-Dawley rats)
-
Blood collection supplies (e.g., K2-EDTA tubes, syringes)[20]
-
Analytical equipment (e.g., LC-MS/MS system)[20]
Methodology:
-
Animal Acclimation: House animals in a controlled environment for at least 48-72 hours prior to the experiment to minimize stress.[19]
-
Dosing Formulation: Prepare a solution or suspension of diphenhydramine in the appropriate vehicle at the desired concentration.[19]
-
Administration: Administer a single dose of diphenhydramine to the animals via the intended route (e.g., oral gavage or intravenous injection). A vehicle control group is essential.[19]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate method (e.g., tail vein, jugular vein cannula).[20]
-
Plasma Preparation: Process blood samples by centrifugation to separate plasma, which is then stored at -20°C or lower until analysis.[20]
-
Sample Analysis: Quantify diphenhydramine concentrations in plasma samples using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[20] This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.[20]
-
Pharmacokinetic Analysis: Use noncompartmental analysis (NCA) with software like Phoenix™ WinNonlin® to calculate PK parameters from the plasma concentration-time data.[13][20]
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.
In Vivo Pharmacodynamic Study Protocol (Anti-Allergy Model)
This protocol describes a model to assess the anti-inflammatory/anti-allergy effects of diphenhydramine.
Objective: To evaluate the efficacy of diphenhydramine in a model of non-IgE-mediated mast cell degranulation.[19]
Materials:
-
Diphenhydramine hydrochloride
-
Compound 48/80 (mast cell degranulator)
-
Sterile saline (0.9% NaCl)
-
Plethysmometer or calipers for measuring edema
-
Male Swiss albino mice (20-25 g)[19]
Methodology:
-
Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.[19]
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, Diphenhydramine).
-
Drug Administration: Administer diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[19]
-
Induction of Inflammation: After a set pre-treatment time (e.g., 30 minutes), inject Compound 48/80 subcutaneously into the mouse paw to induce local edema.[19]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 30, 60, 120 minutes) after the induction of inflammation.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for the diphenhydramine-treated group compared to the vehicle-treated group to determine efficacy.[19]
Conclusion
Diphenhydramine remains a critical compound for both clinical use and pharmacological research. Its well-characterized in vivo profile reveals rapid absorption, extensive distribution and metabolism primarily via CYP2D6, and a multi-receptor binding profile that explains both its therapeutic efficacy and its significant side-effect burden. The provided pharmacokinetic data, experimental frameworks, and signaling pathway visualizations offer a consolidated resource for professionals engaged in the study and development of CNS-active compounds and antihistamines. A thorough understanding of these PK/PD relationships is paramount for optimizing therapeutic strategies and designing next-generation agents with improved specificity and safety profiles.
References
- 1. Pharmacology of Diphenhydramine | Pharmacology Mentor [pharmacologymentor.com]
- 2. Diphenhydramine: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. consensus.app [consensus.app]
- 10. data.ntsb.gov [data.ntsb.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of diphenhydramine after dose ranging in nonpregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of diphenhydramine in healthy volunteers with a dimenhydrinate 25 mg chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute Toxicity and Neurobehavioral Effects of Diphenhydramine in Chicks [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Diphenhydramine's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenhydramine, a first-generation antihistamine, exerts a wide range of effects on the central nervous system (CNS). Its ability to readily cross the blood-brain barrier allows it to interact with multiple neurotransmitter systems, leading to its characteristic sedative and anticholinergic effects. This document provides a comprehensive technical overview of the molecular mechanisms, pharmacodynamics, and functional consequences of diphenhydramine's action on the CNS. It includes a detailed summary of its receptor binding profile, an exploration of the key signaling pathways it modulates, and standardized protocols for assessing its CNS effects in both preclinical and clinical settings. This guide is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Diphenhydramine is an ethanolamine-derivative first-generation H1-antihistamine that has been in clinical use since 1946.[1] While primarily known for its therapeutic application in the management of allergic reactions, its significant impact on the central nervous system has led to its use as a hypnotic and an antiemetic.[1][2] Unlike second-generation antihistamines, diphenhydramine's lipophilic nature facilitates its passage across the blood-brain barrier, resulting in a broad spectrum of CNS effects that are central to both its therapeutic utility and its adverse effect profile.[3] A thorough understanding of these effects is crucial for its safe and effective use, as well as for the development of novel therapeutics with improved CNS safety profiles.
Molecular Mechanisms of Action
Diphenhydramine's effects on the CNS are multifaceted, arising from its interactions with several key receptor systems. It acts primarily as an inverse agonist at histamine H1 receptors and a competitive antagonist at muscarinic acetylcholine receptors.[1][3] Additionally, it exhibits activity as a sodium channel blocker and has been shown to inhibit the reuptake of serotonin.[1]
Histamine H1 Receptor Inverse Agonism
The sedative and hypnotic effects of diphenhydramine are primarily attributed to its high affinity for and inverse agonism at central histamine H1 receptors.[3] In the CNS, histamine is a key neurotransmitter involved in promoting wakefulness and arousal.[4] By binding to and stabilizing the inactive conformation of the H1 receptor, diphenhydramine reduces the constitutive activity of these receptors and antagonizes the effects of endogenous histamine, leading to drowsiness and sedation.[1][4]
Muscarinic Acetylcholine Receptor Antagonism
Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which contributes significantly to its CNS effects, including sedation, cognitive impairment, and at high doses, delirium.[1][5] Acetylcholine plays a critical role in learning, memory, and attention. By blocking muscarinic receptors, particularly the M1 subtype, diphenhydramine disrupts cholinergic neurotransmission, leading to its characteristic anticholinergic side effects.[6]
Other Mechanisms
Diphenhydramine also functions as an intracellular sodium channel blocker, a mechanism that underlies its local anesthetic properties.[1] Furthermore, it has been shown to inhibit the reuptake of serotonin, although the clinical significance of this action in relation to its primary CNS effects is less well-defined.[1]
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of diphenhydramine for various CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Diphenhydramine Ki (nM) | Reference |
| Histamine H1 | 14.08 - 20 | [7][8] |
| Muscarinic M1 | 210 | [7] |
| Muscarinic M2 | 130 | [7] |
| Muscarinic M3 | 240 | [7] |
| Muscarinic M4 | 112 | [7] |
| Muscarinic M5 | 260 | [7] |
| Alpha-1 Adrenergic | 430 | [7] |
| Alpha-2 Adrenergic | 7,600 | [7] |
Signaling Pathways
The primary CNS effects of diphenhydramine are mediated through the modulation of G-protein coupled receptor (GPCR) signaling cascades.
Histamine H1 Receptor Signaling
Histamine H1 receptors are coupled to Gq/11 proteins. Activation of this pathway by an agonist (histamine) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, diphenhydramine stabilizes the inactive state of the H1 receptor, thereby reducing the basal activity of this pathway.
Caption: Diphenhydramine stabilizes the inactive state of the H1 receptor.
Muscarinic M1 Receptor Signaling
Similar to H1 receptors, muscarinic M1 receptors are also coupled to Gq/11 proteins.[6] Acetylcholine binding activates this pathway, leading to increased neuronal excitability.[6] As a competitive antagonist, diphenhydramine blocks the binding of acetylcholine to the M1 receptor, thereby inhibiting this signaling cascade and reducing cholinergic neurotransmission.
Caption: Diphenhydramine blocks acetylcholine binding to the M1 receptor.
Experimental Protocols
Standardized experimental protocols are essential for the reliable assessment of diphenhydramine's CNS effects.
Preclinical: Open Field Test (Rodents)
The open field test is a widely used behavioral assay to assess locomotor activity and anxiety-like behavior in rodents.[9][10]
Objective: To evaluate the sedative effects of diphenhydramine by measuring changes in locomotor activity.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Video tracking software
-
Diphenhydramine hydrochloride
-
Vehicle (e.g., sterile saline)
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the experiment.[10]
-
Drug Administration: Administer diphenhydramine (e.g., 10-50 mg/kg, intraperitoneally) or vehicle to the animals.[1] The specific dose and route should be determined based on the study objectives.
-
Test Initiation: 15-30 minutes post-injection, place the animal in the center of the open field arena.[1]
-
Data Collection: Record the animal's activity for a predetermined duration (typically 5-10 minutes) using video tracking software.[9] Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: Compare the behavioral parameters between the diphenhydramine-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in locomotor activity and rearing is indicative of a sedative effect.[1]
Caption: Workflow for the Open Field Test.
Clinical: Digit Symbol Substitution Test (DSST)
The Digit Symbol Substitution Test (DSST) is a neuropsychological test that assesses processing speed, attention, and working memory.[2][11]
Objective: To quantify the cognitive-impairing effects of diphenhydramine in human subjects.
Materials:
-
DSST test form (with a key of digit-symbol pairings)
-
Pencil
-
Stopwatch
Procedure:
-
Baseline Assessment: Administer the DSST to subjects prior to drug administration to establish a baseline performance level.
-
Drug Administration: Administer a single oral dose of diphenhydramine (e.g., 50 mg) or placebo in a double-blind, crossover design.[12]
-
Post-Dose a ssessments: Re-administer the DSST at specified time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess changes in cognitive performance.
-
Instructions to Subject: The subject is presented with a key that pairs digits (1-9) with unique symbols. The test form consists of rows of digits, and the subject's task is to write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds).[2]
-
Scoring: The score is the number of correct symbols completed within the time limit.
-
Data Analysis: Compare the change from baseline in DSST scores between the diphenhydramine and placebo conditions using appropriate statistical methods (e.g., repeated measures ANOVA). A significant decrease in the number of correct symbols indicates cognitive impairment.
Caption: Workflow for the Digit Symbol Substitution Test.
Dose-Response Relationship of CNS Effects
The CNS effects of diphenhydramine are dose-dependent. A meta-analysis of 18 studies revealed that a 50 mg dose of diphenhydramine significantly impairs performance on various cognitive and psychomotor tasks compared to placebo.[13] Another study investigating diphenhydramine overdose found that the risk of clinically significant toxicity increases at doses of 7.5 mg/kg or a total ingestion of 1 gram.[14] For every 1 log10 unit increase in the mg/kg dose, the odds of developing a clinically significant response increased 47-fold.[14]
Conclusion
Diphenhydramine's effects on the central nervous system are complex and result from its interactions with multiple receptor systems. Its primary actions as a histamine H1 receptor inverse agonist and a muscarinic acetylcholine receptor antagonist are responsible for its well-documented sedative and cognitive-impairing properties. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of diphenhydramine's CNS effects and for the development of new medications with improved safety profiles. A thorough understanding of its multifaceted pharmacological profile is essential for both clinical practice and future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive and other adverse effects of diphenhydramine use in hospitalized older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. anilocus.com [anilocus.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diphenhydramine dose-response: a novel approach to determine triage thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticholinergic Properties of Diphenhydramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenhydramine, a first-generation ethanolamine-derivative antihistamine, is widely recognized for its potent antagonism of the histamine H1 receptor. However, a significant component of its pharmacological profile and a primary contributor to its side effects is its pronounced anticholinergic activity. This technical guide provides a comprehensive investigation into the anticholinergic properties of diphenhydramine, detailing its mechanism of action, receptor binding affinities, and the functional consequences of its interaction with the cholinergic system. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.
Introduction
Diphenhydramine exerts its anticholinergic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are integral to the parasympathetic nervous system and are also present in the central nervous system, where they mediate a wide array of physiological functions.[3] The blockade of these receptors by diphenhydramine leads to a variety of well-documented side effects, including dry mouth, blurred vision, urinary retention, constipation, and central nervous system effects such as drowsiness, cognitive impairment, and delirium at high doses.[2] Understanding the specifics of diphenhydramine's interaction with muscarinic receptors is crucial for appreciating its therapeutic applications beyond allergy relief, such as for motion sickness and as a sleep aid, as well as for managing its adverse effect profile.[4]
Mechanism of Anticholinergic Action
Diphenhydramine acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the receptor's binding site, diphenhydramine prevents ACh from binding and initiating the downstream signaling cascades that are normally triggered by muscarinic receptor activation. This blockade of cholinergic transmission underlies the diverse anticholinergic effects observed with diphenhydramine administration.
Quantitative Analysis of Muscarinic Receptor Interaction
The affinity of diphenhydramine for the five subtypes of muscarinic receptors (M1-M5) has been quantified using various experimental techniques, primarily radioligand binding assays and functional bioassays.
Receptor Binding Affinity
Radioligand binding assays are a standard method for determining the binding affinity (Ki) of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the endogenous ligand and is inversely proportional to the binding affinity.
| Receptor Subtype | Diphenhydramine Kᵢ (nM) |
| M1 | 83 |
| M2 | 373 |
| M3 | 137 |
| M4 | Not Reported |
| M5 | Not Reported |
Note: Data presented is for diphenhydramine. Ki values can vary based on experimental conditions.[5]
Functional Antagonism
Functional assays measure the ability of a compound to inhibit a physiological response mediated by a receptor. For anticholinergic activity, this often involves measuring the inhibition of acetylcholine-induced smooth muscle contraction in isolated tissues, such as the guinea pig ileum. The potency of a competitive antagonist in these assays is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
| Assay | Parameter | Value |
| Inhibition of M3 receptor-mediated ion transport in airway mucus gland cells | pA₂ | 6.2 |
| Antagonism of histamine-induced contractions in guinea pig ileum | pA₂ | 7.9 |
Note: Data presented is for diphenhydramine.[5][6]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of diphenhydramine for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]N-methylscopolamine).
-
Unlabeled diphenhydramine.
-
Potent unlabeled muscarinic antagonist for determining non-specific binding (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a potent unlabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Competition: Cell membranes, radioligand, and increasing concentrations of diphenhydramine.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.
-
Determine the IC₅₀ value (the concentration of diphenhydramine that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Schild Analysis for Functional Antagonism in Isolated Guinea Pig Ileum
This protocol describes the use of an isolated tissue preparation to characterize the competitive antagonism of diphenhydramine at functional muscarinic receptors.
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit physiological salt solution.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Acetylcholine (ACh) as the agonist.
-
Diphenhydramine as the antagonist.
-
Organ bath with an isometric force transducer.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.
-
Control Agonist Concentration-Response Curve: Perform a cumulative concentration-response curve for acetylcholine to determine its EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of diphenhydramine to the organ bath and incubate for a predetermined period to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of diphenhydramine, repeat the cumulative concentration-response curve for acetylcholine.
-
Repeat with Multiple Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with several increasing concentrations of diphenhydramine.
-
Data Analysis (Schild Plot):
-
For each concentration of diphenhydramine, calculate the Dose Ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of diphenhydramine on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line provides the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.
-
Muscarinic Receptor Signaling Pathways and Inhibition by Diphenhydramine
Muscarinic receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades. Diphenhydramine, by blocking the binding of acetylcholine, prevents the initiation of these pathways.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels.
Conclusion
Diphenhydramine's anticholinergic properties are a fundamental aspect of its pharmacology, contributing to both its therapeutic uses and its adverse effect profile. A thorough understanding of its interactions with muscarinic receptors, quantified through binding and functional assays, is essential for its rational use in clinical practice and for the development of new drugs with improved selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a detailed framework for researchers to further investigate the complex pharmacology of diphenhydramine and other anticholinergic agents.
References
A Technical Guide to the Off-Target Effects of Diphenhydramine in Cellular Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenhydramine (DPH), a first-generation ethanolamine-based antihistamine, is widely recognized for its potent antagonism of the histamine H1 receptor.[1] This primary mechanism of action underlies its therapeutic use in treating allergic conditions, insomnia, and the common cold.[1] However, the clinical profile of Diphenhydramine is complicated by a wide array of off-target effects, stemming from its interactions with numerous other endogenous receptors and ion channels.[1][2] These activities, while contributing to its side-effect profile, also open avenues for drug repurposing and provide a case study in drug promiscuity. This document provides a comprehensive technical overview of the principal off-target effects of Diphenhydramine observed in cellular models, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Off-Target Receptor and Transporter Binding
Diphenhydramine's lack of specificity is most evident in its significant affinity for several receptor systems beyond the H1 receptor. This promiscuity is a defining characteristic of first-generation antihistamines compared to their more selective second and third-generation counterparts.[2]
Muscarinic Acetylcholine Receptors (mAChRs)
Diphenhydramine is a potent competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] This antimuscarinic activity is responsible for the well-documented anticholinergic side effects, such as dry mouth, urinary retention, and cognitive impairment.[2][3] Its blocking properties on muscarinic receptors in the brain are also the basis for its use as an antiparkinson agent.[1][3]
Adrenergic and Serotonergic Receptors/Transporters
In addition to its antihistaminic and anticholinergic effects, Diphenhydramine interacts with receptors and transporters for other key neurotransmitters. It has been shown to inhibit the reuptake of serotonin, although its affinity for the serotonin transporter (SERT) is lower than for muscarinic receptors.[1] It also demonstrates binding to adrenergic receptors and the norepinephrine transporter (NET).[2] These interactions contribute to its complex central nervous system effects.[2]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of Diphenhydramine for various off-target receptors and transporters. A lower Ki value indicates a higher binding affinity.
| Target Receptor/Transporter | Species | Ki (nM) | Reference |
| Histamine H1 | Human | 1 - 16 | [1][2] |
| Muscarinic M1 | Human | 80 - 100 | [1] |
| Muscarinic M2 | Human | 120 - 490 | [1] |
| Muscarinic M3 | Human | 84 - 229 | [1] |
| Muscarinic M4 | Human | 53 - 112 | [1] |
| Muscarinic M5 | Human | 30 - 260 | [1] |
| Norepinephrine Transporter (NET) | - | 130 | [2] |
| Serotonin Transporter (SERT) | - | 1,800 | [2] |
| Dopamine D2 | - | 2,100 | [2] |
| Adrenergic α1 | - | 370 | [2] |
Interaction with Voltage-Gated Ion Channels
Diphenhydramine directly modulates the activity of several critical voltage-gated ion channels, an action that underlies both its local anesthetic properties and its potential for cardiac side effects.
Sodium Channel Blockade
Diphenhydramine acts as an intracellular blocker of voltage-gated sodium channels.[1][3][4] This inhibition is more potent when the channels are in an inactivated state, a characteristic shared with many local anesthetics and antiarrhythmic drugs.[5] The blockade of fast sodium channels in cardiac tissue can alter the electrophysiologic function of the conduction system.[4] In sensory neurons, this effect is responsible for its local anesthetic properties.[5][6] Studies in rat dorsal root ganglion neurons show that Diphenhydramine blocks both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents.[6]
Potassium Channel Blockade
There is strong evidence that Diphenhydramine can block the delayed rectifier potassium channel (hERG).[1] This action can prolong the QT interval of the cardiac action potential, which can lead to life-threatening ventricular arrhythmias like Torsades de Pointes.[1][4] The blockade of potassium channels lengthens the repolarization phase of the cardiac action potential.[4] Diphenhydramine's interaction with K(ATP) and Ca2+-gated K+ channels has also been implicated in its analgesic mechanisms.[7]
Quantitative Ion Channel Inhibition Data
The following table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of Diphenhydramine for key ion channels.
| Target Ion Channel | Cellular Model | Inhibition Value (µM) | Type | Reference |
| Voltage-gated Na+ Channel (Inactivated) | Neuronal | ~10 | Kd | [5] |
| Voltage-gated Na+ Channel (Resting) | Neuronal | >300 | Kd | [5] |
| TTX-S Sodium Current | Rat Dorsal Root Ganglion | 48 | Kd | [6] |
| TTX-R Sodium Current | Rat Dorsal Root Ganglion | 86 | Kd | [6] |
| hERG Potassium Channel | Human | 27.1 | IC50 | [1] |
Modulation of Intracellular Signaling Pathways
Recent research has uncovered Diphenhydramine's ability to modulate fundamental cellular processes such as apoptosis and autophagy through off-target interactions with key signaling pathways.
Induction of Apoptosis via STAT3/MCL-1 Pathway
In melanoma cell lines, Diphenhydramine has been shown to induce apoptosis by suppressing the STAT3/MCL-1 survival signaling pathway.[8] It attenuates the activation of STAT3 by reducing its phosphorylation at tyrosine 705. This, in turn, downregulates the expression of the anti-apoptotic protein MCL-1, a downstream target of STAT3. The reduction in MCL-1 levels is a critical step in Diphenhydramine-induced apoptosis in these cells.[8]
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of sodium currents in rat dorsal root ganglion neurons by diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Diphenhydramine's Role in Modulating Inflammatory Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenhydramine (DPH), a first-generation histamine H1 receptor antagonist, is widely recognized for its role in alleviating allergic symptoms. However, a growing body of evidence reveals its capacity to modulate inflammatory pathways beyond its primary antihistaminic function. This technical guide provides a comprehensive overview of the mechanisms through which diphenhydramine exerts its anti-inflammatory effects, focusing on its interactions with key signaling cascades such as the JAK-STAT, MAPK, and NF-κB pathways. This document synthesizes in vivo and in vitro data, details relevant experimental protocols, and visualizes the complex biological interactions to support further research and drug development in the field of immunomodulation.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a coordinated network of signaling pathways and immune cells. While essential for host defense, dysregulated inflammation contributes to a wide range of pathologies. Diphenhydramine, traditionally used for its H1 receptor inverse agonist activity, has demonstrated broader immunomodulatory properties.[1] Understanding these non-canonical mechanisms is crucial for repositioning this well-established drug and for the development of novel anti-inflammatory therapeutics. This guide delves into the molecular underpinnings of diphenhydramine's anti-inflammatory actions.
Modulation of Key Inflammatory Signaling Pathways
Diphenhydramine's influence on inflammation extends to several critical intracellular signaling cascades.
JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling route for numerous cytokines and growth factors, playing a pivotal role in immune cell differentiation, activation, and survival.
Mechanism of Action: Diphenhydramine has been shown to suppress the activation of STAT3, a key transcription factor in the STAT family that promotes inflammation and cell survival. Specifically, DPH reduces the phosphorylation of STAT3 at the tyrosine 705 residue.[2][3] This inhibition of STAT3 activation leads to the downregulation of its downstream target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[2][3] The suppression of the STAT3/MCL-1 survival signaling axis ultimately induces apoptosis in target cells, such as melanoma cells.[2][3]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a cascade of protein kinases that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The key MAPK families involved in inflammation are c-Jun N-terminal kinases (JNK), p38 MAPKs, and extracellular signal-regulated kinases (ERK).
Mechanism of Action: Diphenhydramine has been demonstrated to activate the JNK signaling pathway in eosinophils.[4][5] This activation is a key mechanism in reversing the survival-prolonging effects of interleukin-5 (IL-5) on these cells, thereby promoting their apoptosis.[4][5] In neutrophils, diphenhydramine has been shown to inhibit arachidonic acid release, albeit at high concentrations (IC50 > 100 µM).[6]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Mechanism of Action: As an H1 receptor antagonist, diphenhydramine can block histamine-induced signaling. In human coronary artery endothelial cells, histamine enhances the production of the pro-inflammatory cytokines IL-6 and IL-8, an effect that is associated with the amplified translocation of NF-κB to the nucleus. Diphenhydramine completely inhibits this histamine-induced cytokine production, suggesting an indirect inhibitory effect on NF-κB activation in this context.[3]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of diphenhydramine from in vivo and in vitro studies.
| In Vivo Model | Species | Dose | Key Findings | Reference |
| Traumatic Brain Injury | Rat | 15 mg/kg | Significantly reduced serum TNF-α levels at 2 and 24 hours post-injury. | [1][2] |
| Formaldehyde-induced Pain and Inflammation | Mouse | 1 and 2 mg/kg (I/M) | Significantly decreased licking time and paw depth. | [4] |
| B16-F10 Melanoma | Mouse | Not specified | Effectively suppressed tumor growth and prolonged survival. | [2][3] |
| In Vitro Model | Parameter Measured | IC50 Value | Key Findings | Reference |
| Neutrophils | Arachidonic Acid Release | > 100 µM | Inhibited arachidonic acid release. | [6] |
| BV2 Microglial Cells | Proton Currents | 42 µM | Reduced proton currents. | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blotting for Phosphorylated STAT3
Objective: To determine the effect of diphenhydramine on the phosphorylation of STAT3 at tyrosine 705.
Materials:
-
Melanoma cell lines (e.g., A2058, A375.S2)
-
Diphenhydramine hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture melanoma cells to 70-80% confluency. Treat cells with varying concentrations of diphenhydramine or vehicle control for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Measurement of Mast Cell Degranulation (β-Hexosaminidase Assay)
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Diphenhydramine hydrochloride
-
Stimulating agent (e.g., antigen, compound 48/80)
-
Tyrode's buffer
-
Triton X-100
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., sodium carbonate)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed mast cells in a 96-well plate and culture overnight.
-
Sensitization (if using antigen): If using an antigen to stimulate degranulation, sensitize the cells with IgE overnight.
-
Cell Washing: Wash the cells with Tyrode's buffer.
-
Treatment: Add diphenhydramine at various concentrations or vehicle control to the cells and incubate for a specified time.
-
Stimulation: Add the stimulating agent to induce degranulation. Include a positive control (stimulant alone) and a negative control (buffer alone). For total enzyme release, lyse a set of cells with Triton X-100.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay:
-
Add the supernatant to a new 96-well plate containing the pNAG substrate.
-
Incubate to allow the enzyme to react with the substrate.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from the Triton X-100 lysed cells.
NF-κB Translocation Assay
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Diphenhydramine hydrochloride
-
NF-κB activating stimulus (e.g., TNF-α, IL-1β)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in an imaging-compatible plate. Treat with diphenhydramine or vehicle, followed by stimulation with an NF-κB activator.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal to determine the extent of translocation.
Conclusion and Future Directions
Diphenhydramine exhibits significant anti-inflammatory properties that are independent of its H1 receptor antagonism. Its ability to modulate the JAK-STAT, MAPK, and NF-κB signaling pathways highlights its potential for broader therapeutic applications in inflammatory diseases. The induction of apoptosis in inflammatory and cancer cells through the suppression of STAT3 and activation of JNK are particularly noteworthy mechanisms.
Future research should focus on:
-
Elucidating the direct molecular targets of diphenhydramine within these signaling pathways.
-
Investigating the effects of diphenhydramine on other key inflammatory pathways, such as the NLRP3 inflammasome.
-
Conducting more extensive in vivo studies in various models of inflammatory disease to validate the preclinical findings and determine optimal dosing and therapeutic windows.
-
Exploring the development of novel analogs of diphenhydramine that retain or enhance these anti-inflammatory properties while minimizing sedative and anticholinergic side effects.
A deeper understanding of diphenhydramine's immunomodulatory role will pave the way for its potential repurposing and the development of new classes of anti-inflammatory drugs.
References
- 1. The role of diphenhydramine HCl on tumor necrosis factor-α levels in wistar rats with traumatic brain injury: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of diphenhydramine HCl on tumor necrosis factor-α levels in wistar rats with traumatic brain injury: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenhydramine induces melanoma cell apoptosis by suppressing STAT3/MCL-1 survival signaling and retards B16-F10 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-generation antihistamines diphenhydramine and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Molecular-Level Exploration of the Sedative Properties of Diphenhydramine
Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Diphenhydramine, a first-generation ethanolamine antihistamine, is widely recognized for its sedative properties, which form the basis of its use in over-the-counter sleep aids.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying Diphenhydramine-induced sedation. The primary mechanism involves its action as an inverse agonist at central histamine H1 receptors, a consequence of its ability to readily cross the blood-brain barrier.[3][4][5] This action suppresses the wakefulness-promoting signals of the brain's histaminergic system, which originates in the tuberomammillary nucleus (TMN).[6][7] Additionally, Diphenhydramine's antagonism of muscarinic acetylcholine receptors significantly contributes to its sedative and anticholinergic profile.[3][8] This document details the key signaling pathways, presents quantitative pharmacodynamic data, and provides comprehensive protocols for the experimental assays used to characterize these properties.
Primary Mechanism of Sedation: Central Histamine H1 Receptor Inverse Agonism
The sedative effect of Diphenhydramine is primarily driven by its interaction with the central nervous system's (CNS) histaminergic network. This interaction is contingent on two key factors: its ability to penetrate the CNS and its specific molecular action at the histamine H1 receptor.
The Central Histaminergic System and Arousal
The brain's entire supply of the neurotransmitter histamine is synthesized exclusively by neurons located in the tuberomammillary nucleus (TMN) of the posterior hypothalamus.[6][7] These neurons project widely throughout the brain, including to the cerebral cortex and basal forebrain, where histamine release promotes wakefulness, arousal, and alertness.[7][9] The activity of histaminergic neurons is highest during wakefulness and significantly reduced during sleep, highlighting their critical role in maintaining an aroused state.[10]
Blood-Brain Barrier Penetration
As a first-generation antihistamine, Diphenhydramine is lipophilic, allowing it to easily cross the blood-brain barrier (BBB) and access H1 receptors within the CNS.[11][12][13] This property distinguishes it from second-generation antihistamines, which are designed to be more selective for peripheral receptors and exhibit poor CNS penetration, resulting in a non-sedating profile. In addition to passive diffusion, evidence suggests that Diphenhydramine's brain entry is facilitated by a carrier-mediated process, specifically a drug/H+-antiporter.[14]
Molecular Interaction with the H1 Receptor
Diphenhydramine functions as an inverse agonist at the histamine H1 receptor.[3][4][5][8] Unlike a neutral antagonist that simply blocks the agonist (histamine) from binding, an inverse agonist binds to and stabilizes the receptor in its inactive conformation. This action reduces the receptor's basal, constitutive activity even in the absence of histamine, thereby suppressing the downstream signaling that promotes neuronal excitability.[5]
H1 Receptor Downstream Signaling
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event leading to neuronal excitation. By stabilizing the inactive state of the H1 receptor, Diphenhydramine prevents this cascade, leading to a decrease in neuronal firing in arousal-promoting regions of the brain.
Contributing Molecular Mechanisms
While H1 receptor blockade is the principal driver of sedation, Diphenhydramine's broad receptor activity profile includes other interactions that contribute to its overall CNS effects.
Antagonism of Muscarinic Acetylcholine Receptors
Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors (subtypes M1-M5).[3][4][15] The central cholinergic system also plays a significant role in arousal and cognition. By blocking these receptors in the CNS, Diphenhydramine further suppresses wakefulness, contributing to its sedative effects.[8][11][16] This antimuscarinic action is also responsible for many of its characteristic side effects, such as dry mouth, blurred vision, and urinary retention.[8][11]
Other Receptor and Channel Interactions
At higher or toxic concentrations, Diphenhydramine also acts as an intracellular sodium channel blocker and can inhibit the reuptake of serotonin.[3][4][12][16] The sodium channel blockade is responsible for its local anesthetic properties and contributes to cardiotoxicity in overdose scenarios by widening the QRS complex.[12][17][18]
Quantitative Pharmacodynamics
The sedative properties of Diphenhydramine can be quantified by its binding affinity for various receptors and its in vivo occupancy of central H1 receptors at therapeutic doses.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of Diphenhydramine for its primary and secondary receptor targets. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) |
| Histamine H₁ | 16[15] |
| Muscarinic M₁ | 83[15] |
| Muscarinic M₂ | 230[15] |
| Muscarinic M₃ | 130[15] |
| Muscarinic M₄ | 160[15] |
| Muscarinic M₅ | 120[15] |
In Vivo H1 Receptor Occupancy
| Drug & Dose | Mean Cerebral Cortex H₁RO (%) | Study Population |
| Diphenhydramine (30 mg, oral) | 56.4%[21][22] | 8 healthy male volunteers[21][22] |
Key Experimental Methodologies
Characterizing the molecular interactions of Diphenhydramine requires specific in vitro and in vivo experimental approaches.
Protocol: In Vitro Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of Diphenhydramine for histamine H1 and muscarinic receptors.
Materials:
-
Receptor membrane preparations (from cell lines expressing the human H1 or muscarinic receptors).
-
Radioligands: [³H]mepyramine (for H1), [³H]N-methylscopolamine ([³H]NMS) (for muscarinic).
-
Non-specific binding controls: Mepyramine (for H1), Atropine (for muscarinic).
-
Test compound: Diphenhydramine, serially diluted.
-
Assay buffer, 96-well plates, glass fiber filters.
-
Cell harvester and liquid scintillation counter.[15]
Procedure:
-
Membrane Preparation: Thaw receptor membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL.[15]
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of the non-specific binding control (e.g., 10 µM Mepyramine or 1 µM Atropine).[15]
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of Diphenhydramine (e.g., 0.1 nM to 10 µM).[15]
-
-
Incubation: Incubate the plates for 60 minutes at 25°C (for H1) or 37°C (for muscarinic) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[15]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]
-
Data Analysis: Specific binding is calculated as (Total Binding CPM - NSB CPM). The IC50 (concentration of Diphenhydramine that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol: In Vivo H1 Receptor Occupancy (H1RO) via PET
This method quantifies the percentage of H1 receptors bound by Diphenhydramine in the human brain.
Objective: To measure the cerebral H1RO after a single oral dose of Diphenhydramine.
Materials & Equipment:
-
PET scanner.
-
Radiotracer: [11C]-doxepin (a PET ligand for the H1 receptor).
-
Test drug: Diphenhydramine (e.g., 30 mg oral dose).
-
Placebo control.
Procedure:
-
Volunteer Recruitment: Recruit healthy subjects who provide informed consent.
-
Study Design: Employ a crossover study design where each subject receives both placebo and Diphenhydramine on separate days.[21][22]
-
Baseline (Placebo) Scan: On the first study day, administer a placebo. At the time of expected peak plasma concentration, inject the [11C]-doxepin radiotracer intravenously and conduct a PET scan for approximately 90 minutes to measure baseline receptor availability.
-
Drug Scan: On a separate day, administer a single oral dose of Diphenhydramine (e.g., 30 mg).[21][22]
-
PET Imaging: At the same time point post-dose as in the baseline scan, inject [11C]-doxepin and perform an identical PET scan.
-
Image Analysis:
-
Reconstruct PET images and co-register them with individual MRI scans for anatomical reference.
-
Define regions of interest (ROIs) in the brain, such as the cerebral cortex.[21]
-
Calculate the binding potential (BP_ND_) for the radiotracer in these regions for both the placebo and drug conditions.
-
-
H1RO Calculation: Calculate the H1 receptor occupancy in each ROI using the formula:
-
H₁RO (%) = [(BP_ND_ Placebo - BP_ND_ Drug) / BP_ND_ Placebo] x 100
-
-
Correlation: Correlate the calculated H1RO with plasma concentrations of Diphenhydramine and subjective measures of sedation.[21]
Visualizations: Pathways and Workflows
References
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 5. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 6. Hypothalamic Tuberomammillary Nucleus Neurons: Electrophysiological Diversity and Essential Role in Arousal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuberomammillary nucleus - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Diphenhydramine | Pharmacology Mentor [pharmacologymentor.com]
- 9. Frontiers | Sleep and Sedative States Induced by Targeting the Histamine and Noradrenergic Systems [frontiersin.org]
- 10. Effects of Lesions of the Histaminergic Tuberomammillary Nucleus on Spontaneous Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anesthesiaservicesal.com [anesthesiaservicesal.com]
- 12. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 17. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Positron emission tomography evaluation of sedative properties of antihistamines | Semantic Scholar [semanticscholar.org]
- 20. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Diphenhydramine's Potential as a Local Anesthetic: A Technical Guide for Research Models
Introduction
Diphenhydramine, a first-generation ethanolamine-based antihistamine, is widely recognized for its sedative and antiallergic properties, which it achieves primarily by acting as an inverse agonist at the histamine H1 receptor.[1] However, its pharmacological profile extends beyond its antihistaminic effects. Diphenhydramine also functions as an intracellular sodium channel blocker, a mechanism that confers local anesthetic properties.[1][2] This characteristic has positioned it as a viable alternative local anesthetic, particularly for patients with a history of hypersensitivity to traditional amide or ester-based "-caine" anesthetics.[3][4]
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the core principles of using diphenhydramine as a local anesthetic in research models. It covers the underlying mechanism of action, summarizes quantitative data from key studies, details experimental protocols, and outlines the safety profile of this application.
Core Mechanism of Action: Sodium Channel Blockade
The primary mechanism behind diphenhydramine's local anesthetic effect is the blockade of voltage-gated sodium channels in the neuronal membrane.[1][2] Nerve impulses, or action potentials, are propagated by a rapid influx of sodium ions through these channels, leading to membrane depolarization. By physically obstructing these channels, diphenhydramine prevents this sodium influx, thus halting the propagation of the nerve impulse and resulting in a loss of sensation in the localized area.
Research indicates that diphenhydramine exhibits a selective binding preference for the inactivated state of the sodium channel over the resting state.[5] The dissociation constant (Kd) for the inactivated channel is approximately 10 µM, whereas for the resting channel, it is over 300 µM.[5] This preferential binding to the inactivated state enhances the blockade in rapidly firing neurons, a characteristic shared with other local anesthetics. This action is attributed to the presence of two phenyl groups in its structure, a feature common to other compounds with sodium channel blocking activity.[5]
In addition to its primary sodium channel blocking effect, diphenhydramine is a potent antimuscarinic agent and has been shown to block cardiac fast sodium channels and potassium efflux channels, which can lead to cardiotoxicity in overdose situations.[1][6]
Caption: Mechanism of Diphenhydramine's Local Anesthetic Action.
Quantitative Data Summary
Numerous studies have sought to quantify the anesthetic efficacy of diphenhydramine, often in direct comparison to lidocaine, the gold standard local anesthetic. The data consistently show that while diphenhydramine is an effective anesthetic, it has a distinct profile regarding onset, duration, and associated side effects.
Table 1: Anesthetic Efficacy of Diphenhydramine vs. Lidocaine
| Study Parameter | 1% Diphenhydramine | 1% Lidocaine | Study Context & Notes |
| Mean Duration of Anesthesia | 42 minutes | 81 minutes | Subcutaneous infiltration in healthy volunteers (n=10). Difference was statistically significant (P = .028).[7] |
| Anesthesia at 45 & 60 min | Less effective | More effective | Lidocaine showed significantly higher depth of anesthesia at 45 (P = .036) and 60 minutes (P = .036).[7] |
| Onset of Anesthesia | ~5 minutes (80% of patients) | Not specified | Median nerve block study.[8][9] |
| Anesthetic Equivalence | Equivalent to 1% Lidocaine | - | Intradermal injection in healthy volunteers (n=24). No significant difference in extent of anesthesia (P = .889).[10] |
| Pain with Suturing | Minimal | Minimal | No significant difference in effectiveness for minor laceration repair (n=99).[11] |
| Success Rate (Dental) | 44% (4 of 9 patients) | 100% (7 of 7 patients) | Double-blind study for tooth extractions.[12] |
Table 2: Side Effect Profile in Research Models
| Side Effect | 1% Diphenhydramine | 1% Lidocaine | Study Context & Notes |
| Pain of Injection (Patient Rating) | Significantly more painful | Less painful | Statistically significant difference (p = 0.0017) in a study on minor laceration repair.[11][12] Also noted in a volunteer study (P ≤ .001).[10] |
| Pain of Injection (Physician Rating) | No significant difference | No significant difference | Minor laceration repair study (p > 0.05).[11] |
| Skin Necrosis | 1 case reported | 0 cases reported | Occurred at the injection site in one subject in a study of 10 volunteers.[7] Skin sloughing has been reported with 5% solutions but is not a reported effect with 1% solutions.[13] |
| Post-injection Irritation | Irritating on injection and post-injection | Not reported | Observed in an inferior alveolar nerve block study.[14] |
| Systemic Sedation | No significant difference from lidocaine | No significant difference | Assessed via visual analog scales in a study of 10 volunteers.[7] |
Experimental Protocols
The evaluation of diphenhydramine's local anesthetic properties typically involves human volunteer studies or clinical trials utilizing models of dermal anesthesia or nerve blocks.
Protocol 1: Dermal Anesthesia via Intradermal Injection
This model is common for assessing the onset, duration, and extent of local anesthesia.
-
Objective: To compare the anesthetic efficacy of diphenhydramine to a standard anesthetic (e.g., lidocaine) and a placebo.
-
Subjects: Healthy adult volunteers with no known allergies to the study medications.
-
Methodology:
-
Site Selection: Standardized sites are marked on the volar aspect of the forearms.
-
Randomization: In a double-blind fashion, subjects receive intradermal injections of the study agents (e.g., 0.5 mL of 1% diphenhydramine, 1% lidocaine, and normal saline placebo).[10]
-
Pain of Infiltration Assessment: Immediately following injection, subjects rate the pain of the injection itself using a 10-cm Visual Analog Scale (VAS), where 0 indicates no pain and 10 indicates the worst imaginable pain.[10][11]
-
Anesthesia Assessment: The extent of anesthesia is assessed at predetermined time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes).[10] This is typically done using a pinprick test with a sterile needle (e.g., 18-gauge or 27-gauge).[7] The borders of the anesthetized area are mapped, and the total area (in mm²) is calculated.
-
Duration Assessment: Assessments continue at regular intervals (e.g., every 15 minutes) until sensation returns to baseline levels.[7]
-
-
Data Analysis: Statistical tests (e.g., Mann-Whitney U test, linear models) are used to compare the pain scores, maximum area of anesthesia, and total duration of effect between the different agents.[7][11]
Protocol 2: Median or Inferior Alveolar Nerve Block
This model assesses the ability of diphenhydramine to produce regional anesthesia.
-
Objective: To evaluate the efficacy of diphenhydramine for producing a nerve block suitable for minor surgical procedures.
-
Subjects: Patients requiring a procedure such as laceration repair on the hand or a dental extraction.[8][14]
-
Methodology:
-
Agent Preparation: Solutions are prepared (e.g., 3 cc of 0.5% or 1% diphenhydramine; 3 cc of 1% lidocaine).[8] For dental blocks, epinephrine (1:100,000) may be added.[14]
-
Injection: The anesthetic is injected using standard anatomical landmarks for the targeted nerve (e.g., median nerve at the wrist, inferior alveolar nerve in the mandible).
-
Onset of Action: The time from injection to the onset of anesthesia is recorded. Anesthesia is confirmed by loss of sensation in the nerve's distribution (e.g., via pinprick or an electric pulp tester for teeth).[8][14]
-
Success of Block: For dental studies, success is often defined as achieving two consecutive maximum readings (e.g., 80) on an electric pulp tester within 15 minutes, sustained for 60 minutes.[14]
-
Duration of Anesthesia: The time from onset until the return of normal sensation is measured.
-
Patient-Reported Outcomes: Pain during the procedure and overall patient satisfaction are recorded using VAS or Likert scales.[8]
-
-
Data Analysis: Comparison of onset time, duration, success rates, and pain scores between groups.
Caption: Typical Experimental Workflow for Dermal Anesthesia Study.
Adverse Effects and Safety Considerations
While 1% injectable diphenhydramine is considered a relatively safe and effective local anesthetic, researchers must be aware of its specific adverse effect profile.[4][15]
-
Pain on Injection: The most consistently reported side effect is significant pain or a burning sensation during infiltration, which is rated as more painful than lidocaine or saline injections.[10][11][13]
-
Skin Necrosis: Though rare, skin necrosis is a serious potential complication. A case of skin sloughing was reported in one study using a 1% solution.[7] The risk appears to be higher with greater concentrations, as necrosis was previously reported with 5% solutions, a concentration now advised against for local anesthesia.[13][16] Caution should be exercised when injecting into areas with poor collateral circulation.[10]
-
Tissue Irritation: Erythema, vesicle formation, and general tissue irritation can occur but are considered rare.[13]
-
Systemic Effects: As diphenhydramine crosses the blood-brain barrier, systemic absorption can lead to its well-known side effects of drowsiness and dizziness.[1][2] Researchers should monitor for sedation and advise subjects accordingly.[16]
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of diphenhydramine for local anesthesia in "caine"-sensitive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenhydramine as an alternative local anesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Double-blinded comparison of diphenhydramine versus lidocaine as a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eajem.com [eajem.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of diphenhydramine as a dermal local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lidocaine versus diphenhydramine for anesthesia in the repair of minor lacerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale for the topical use of a combination of diphenhydramine hydrochloride and lidocaine hydrochloride in the symptomatic treatment of histamine-dependent allergic and inflammatory skin reactions, accompanied by pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diphenhydramine as an Alternative Local Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anesthetic efficacy of diphenhydramine and the combination diphenhydramine/lidocaine for the inferior alveolar nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and technical success of diphenhydramine as an alternative local anaesthetic agent for radiology procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Solubility of Diphenhydramine Hydrochloride in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine hydrochloride (DPH HCl) is a first-generation antihistamine widely used for its anti-allergic, sedative, and antiemetic properties. A thorough understanding of its solubility in various solvents is critical for drug formulation, analytical method development, and various in vitro and in vivo studies. This document provides a comprehensive overview of the solubility of DPH HCl in common laboratory solvents, a detailed protocol for solubility determination, and a discussion of the key factors influencing its solubility.
Solubility Data
The solubility of diphenhydramine hydrochloride in a range of common laboratory solvents is summarized in the table below. The data has been compiled from various scientific sources and represents the thermodynamic solubility where available. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of impurities.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | H₂O | 1000[1] | 21.5 | Freely soluble[2]; 1 g dissolves in 1 mL[3] |
| Ethanol | C₂H₅OH | 500[1] | Not Specified | Freely soluble[4] |
| Methanol | CH₃OH | Freely Soluble[4] | Not Specified | Very soluble[4] |
| Isopropanol | C₃H₈O | Soluble in alcohol[1] | Not Specified | Quantitative data not readily available. |
| Acetone | C₃H₆O | 20[1] | Not Specified | 1 g dissolves in 50 mL[3] |
| Acetonitrile | C₂H₃N | Data not available | Not Specified | Used as a solvent for analytical standards. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 20[5][6] | Not Specified | - |
| Dimethylformamide (DMF) | C₃H₇NO | 10[5][6] | Not Specified | - |
| Phosphate-Buffered Saline (PBS) | - | ~10[5][6] | Not Specified | pH 7.2 |
Factors Influencing Solubility
The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For diphenhydramine hydrochloride, a salt of a weak base, several factors are of particular importance.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7] This protocol outlines the steps for determining the solubility of diphenhydramine hydrochloride in a given solvent.
Materials
-
Diphenhydramine hydrochloride (crystalline powder)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
1. Preparation of the Test Sample:
-
Weigh an amount of diphenhydramine hydrochloride that is in excess of its expected solubility and place it into a glass vial. A preliminary test with a small amount of solvent can help estimate the approximate solubility.
2. Addition of Solvent:
-
Accurately add a known volume of the desired solvent to the vial.
3. Equilibration:
-
Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
4. Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to allow for the settling of undissolved solids.
-
Centrifuge the vials to pellet the remaining solid material.
5. Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particles. The filter material should be chosen to minimize drug binding.
-
Prepare a series of dilutions of the filtrate with the solvent.
-
Determine the concentration of diphenhydramine hydrochloride in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[8]
6. Calculation of Solubility:
-
Calculate the concentration of diphenhydramine hydrochloride in the original undiluted filtrate. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Conclusion
This application note provides essential solubility data and a detailed experimental protocol for diphenhydramine hydrochloride, which are fundamental for its application in research and development. The provided information will aid scientists in the accurate preparation of solutions, the design of formulations, and the development of analytical methodologies for this important pharmaceutical compound. It is always recommended to experimentally verify solubility under specific laboratory conditions as minor variations in solvent purity, temperature, and pH can influence the results.
References
- 1. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. who.int [who.int]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Diphenhydramine in In Vitro Assays
Introduction
Diphenhydramine is a first-generation antihistamine that primarily acts as a potent antagonist of the histamine H1 receptor.[1][2][3] It is widely utilized in research to investigate allergic responses, inflammation, and its effects on the central nervous system due to its ability to cross the blood-brain barrier.[1][4] These application notes provide a detailed protocol for the preparation of Diphenhydramine solutions for use in various in vitro assays, ensuring accurate and reproducible results.
Physicochemical Properties and Solubility
Diphenhydramine hydrochloride is typically supplied as a white crystalline solid.[1][5] Understanding its solubility in different solvents is critical for preparing stock solutions for cell-based assays and other in vitro experiments.
Data Presentation: Solubility of Diphenhydramine Hydrochloride
| Solvent | Solubility | Notes |
| Water | 1 g/mL[5] | Freely soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1] | Aqueous solutions are not recommended for storage for more than one day.[1] |
| Ethanol | ~30 mg/mL[1] | Readily soluble. |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | Readily soluble. |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | Soluble. |
Experimental Protocols
This section outlines the detailed methodology for preparing Diphenhydramine stock solutions and their subsequent dilution for use in in vitro assays.
Materials and Equipment
-
Diphenhydramine hydrochloride (crystalline solid, ≥98% purity)[1]
-
Sterile, pyrogen-free solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95% or absolute)
-
Sterile Water for Injection or cell culture grade water
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile cell culture medium appropriate for the assay
-
Laminar flow hood or biosafety cabinet for sterile work
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the required mass of Diphenhydramine HCl. The molecular weight of Diphenhydramine hydrochloride is 291.8 g/mol .[1] To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 291.8 g/mol = 0.002918 g = 2.918 mg
-
-
Weigh the Diphenhydramine HCl. Accurately weigh 2.918 mg of Diphenhydramine HCl powder using an analytical balance.
-
Dissolve in DMSO. Under sterile conditions (e.g., in a laminar flow hood), transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Ensure complete dissolution. Vortex the tube until the solid is completely dissolved. The solution should be clear and colorless.[6][7][8]
-
Storage. Store the stock solution at -20°C.[1] Diphenhydramine solutions are stable for extended periods when stored properly.[6][7][8][9][10]
Preparation of Working Solutions
For most in vitro assays, the high-concentration stock solution will need to be diluted to the final desired concentration in the appropriate cell culture medium.
Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. It is recommended to perform an intermediate dilution to ensure accuracy. For example, first dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Pipette 5 µL of the 10 mM stock solution into 495 µL of sterile cell culture medium. Mix thoroughly.
-
-
Prepare the final working solution. Dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium.
-
Pipette 50 µL of the 100 µM intermediate solution into 450 µL of sterile cell culture medium. Mix thoroughly.
-
-
Vehicle Control. It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions.
Signaling Pathway
Diphenhydramine's primary mechanism of action is the inverse agonism of the Histamine H1 receptor, a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascade typically initiated by histamine.
Caption: Diphenhydramine's inhibitory action on the H1 receptor signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay using Diphenhydramine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmlabs.unc.edu [pharmlabs.unc.edu]
- 6. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Semantic Scholar [semanticscholar.org]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. researchgate.net [researchgate.net]
- 10. DiphenhydrAMINE | CHEO ED Outreach [outreach.cheo.on.ca]
Standard Operating Procedure for Diphenhydramine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine is a first-generation antihistamine that is widely utilized in preclinical research involving rodent models.[1][2] Its primary mechanisms of action are as an inverse agonist of the histamine H1 receptor and a competitive antagonist of muscarinic acetylcholine receptors.[1][2][3][4] Due to its ability to cross the blood-brain barrier, Diphenhydramine is a valuable tool for investigating the central nervous system effects of H1 receptor blockade, inducing sedation, and modeling allergic inflammation.[1][2][5] These application notes provide a comprehensive guide to the standardized administration of Diphenhydramine in rodent models, including dosage, experimental protocols, and key signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize the acute toxicity and recommended dosages for Diphenhydramine in common rodent models. It is crucial to note that the optimal dose can vary depending on the animal strain, sex, age, and specific experimental goals. Pilot studies are always recommended to determine the most appropriate dose for a specific research question.[1]
Table 1: Acute Toxicity (LD50) of Diphenhydramine [1]
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 56 |
| Mouse | Oral (PO) | 160 |
| Mouse | Subcutaneous (SC) | 50 |
| Rat | Intraperitoneal (IP) | 280 |
| Rat | Oral (PO) | 390 |
Table 2: Recommended Dosages for Various In Vivo Applications [1]
| Animal Model | Application | Dosage (mg/kg) | Route of Administration | Key Observations |
| Mouse | Sedation / Hypnotic | 1, 2 | Intramuscular (IM) | Decreased open field activity and increased tonic immobility.[1] |
| Rat | Sedation | 10, 20 | Not specified | Sedative effects observed.[1] |
| Mouse | Analgesic & Anti-inflammatory | 1, 2 | Intramuscular (IM) | Reduced pain response in the formalin test.[1] |
| Mouse | Allergic Model | 20 | Intraperitoneal (IP) | Reduced thermal hyperalgesia and paw edema.[1] |
| Mouse | Histamine-induced Scratching | 30 | Oral (PO) | Reduction of scratching behavior.[1] |
| Rat & Mouse | Chronic Toxicity (2-year study) | Fed in diets | Oral (in feed) | Long-term effects on body weight and activity.[1] |
Experimental Protocols
Vehicle for In Vivo Administration
For in vivo studies, Diphenhydramine hydrochloride can be dissolved in sterile, pyrogen-free 0.9% saline.[1] For oral administration, Diphenhydramine can be dissolved in water or a suitable vehicle like a 0.5% carboxymethylcellulose (CMC) solution.[1] It is essential to include a vehicle control group in all experiments, as vehicles such as DMSO and Tween 80 can have their own biological effects.[1]
Protocol 1: Sedation Assessment using the Open Field Test in Mice
This protocol outlines the use of the open field test to quantify the sedative effects of Diphenhydramine.[1]
Materials:
-
Diphenhydramine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open field apparatus (e.g., a square arena with video tracking capabilities)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[1]
-
Diphenhydramine Preparation: Dissolve Diphenhydramine hydrochloride in sterile saline to the desired concentration. For example, for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml.[1]
-
Administration: Administer Diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[1]
-
Observation Period: Place the mouse in the center of the open field arena 15-30 minutes after injection.[1]
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video tracking system. Key parameters to measure include total distance traveled, time spent in the center of the arena versus the periphery, and rearing frequency.[1]
-
Data Analysis: Compare the behavioral parameters between the Diphenhydramine-treated and vehicle-treated groups. A significant decrease in locomotor activity is indicative of a sedative effect.[1]
Protocol 2: Allergy/Inflammation Model (Compound 48/80-Induced Paw Edema)
This protocol describes a model of non-IgE-mediated mast cell degranulation to assess the anti-inflammatory effects of Diphenhydramine.[1]
Materials:
-
Diphenhydramine hydrochloride
-
Compound 48/80
-
Sterile saline (0.9% NaCl)
-
Plethysmometer or calipers
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.[1]
-
Diphenhydramine Preparation: Prepare a solution of Diphenhydramine in sterile saline.
-
Compound 48/80 Preparation: Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µl).[1]
-
Drug Administration: Administer Diphenhydramine or vehicle via the desired route (e.g., IP) at a predetermined time before the induction of paw edema.
-
Induction of Paw Edema: Inject Compound 48/80 into the sub-plantar region of the right hind paw. Inject the same volume of saline into the left hind paw as a control.[1]
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or calipers at baseline (before injection) and at various time points after injection (e.g., 30, 60, 120, and 180 minutes).[1]
-
Data Analysis: Calculate the percentage of edema inhibition for the Diphenhydramine-treated group compared to the vehicle-treated group.[1]
Visualization of Pathways and Workflows
Signaling Pathways
Diphenhydramine primarily exerts its effects through two main signaling pathways:
-
Histamine H1 Receptor Antagonism: As an inverse agonist, Diphenhydramine blocks the effects of histamine at H1 receptors. H1 receptors are Gq-coupled proteins. Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses such as smooth muscle contraction and increased capillary permeability.[1]
-
Muscarinic Acetylcholine Receptor Antagonism: Diphenhydramine is a competitive antagonist of muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects and contributes to its sedative properties.[1]
References
Application Notes and Protocols: Diphenhydramine as a Positive Control in Antihistamine Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diphenhydramine as a positive control in various in vitro antihistamine screening assays. Detailed protocols for key experimental methodologies are provided, along with a summary of quantitative data and visualizations of relevant biological pathways and workflows.
Introduction
Diphenhydramine is a first-generation antihistamine that acts as a potent inverse agonist at the histamine H1 receptor.[1][2] Its well-characterized mechanism of action and extensive history of use make it an ideal positive control for the screening and characterization of novel antihistaminic compounds.[1][3] By competitively binding to the H1 receptor, diphenhydramine prevents histamine from initiating the downstream signaling cascade responsible for allergic and inflammatory responses.[1][4][5] In a research and drug development setting, diphenhydramine serves as a benchmark for validating assay performance and comparing the potency of test compounds.
Data Presentation
The following table summarizes the binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) of diphenhydramine for the histamine H1 receptor, as determined by various in vitro assays. This data provides a reference for expected values when using diphenhydramine as a positive control.
| Parameter | Receptor | Species | Cell Line/Tissue | Assay Type | Value (nM) |
| Kᵢ | Histamine H₁ | Human | - | Radioligand Binding ([³H]mepyramine) | 14.08 - 20 |
| Kᵢ | Histamine H₁ | Human | Sf9 cells | Radioligand Binding ([³H]mepyramine) | 14.79 |
| Kᵢ | Histamine H₁ | Human | - | - | 16 |
| IC₅₀ | Histamine H₁ | - | - | Radioligand Binding ([³H]histamine) | 84,000 |
| IC₅₀ | Arachidonic Acid Release | Human | Neutrophils | Functional Assay | >100,000 |
Signaling Pathways and Experimental Workflows
To understand the context of antihistamine screening, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to investigate them.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Role of Diphenhydramine as a Positive Control.
Experimental Protocols
The following are detailed methodologies for key in vitro antihistamine screening assays using diphenhydramine as a positive control.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO-K1 cells).[6]
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).[6]
-
Positive Control: Diphenhydramine.
-
Non-specific Binding Control: Mianserin (10 µM) or a high concentration of unlabeled mepyramine.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.[6]
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL. Homogenize gently.[6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and [³H]mepyramine (final concentration ~0.1-1 nM).
-
Non-specific Binding: Membrane preparation, non-specific binding control, and [³H]mepyramine.
-
Competitive Binding: Membrane preparation, varying concentrations of diphenhydramine (or test compound), and [³H]mepyramine.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for diphenhydramine by plotting the percentage of specific binding against the logarithm of the diphenhydramine concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium in cells expressing the H1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.[8][9][10]
-
Positive Control: Diphenhydramine.
-
Agonist: Histamine.
-
Calcium Indicator Dye: Fluo-4 AM.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: To prevent dye leakage from the cells.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution containing probenecid to each well. Incubate at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells twice with assay buffer to remove excess dye. Add a final volume of assay buffer to each well.
-
Compound Incubation: Add varying concentrations of diphenhydramine (or test compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add a pre-determined concentration of histamine (typically EC₈₀) to all wells simultaneously using the instrument's injection system.
-
Kinetic Reading: Immediately after histamine addition, continuously record the fluorescence signal to capture the peak calcium response.
-
Data Analysis: Normalize the fluorescence signal to the baseline. Determine the IC₅₀ value for diphenhydramine by plotting the inhibition of the histamine-induced calcium response against the logarithm of the diphenhydramine concentration.
Histamine Release Assay
This assay measures the ability of a compound to inhibit the allergen- or secretagogue-induced release of histamine from mast cells or basophils.
Materials:
-
Cell Source: Isolated human or rodent mast cells, or human basophils (from whole blood or purified).[5][11][12]
-
Positive Control: Diphenhydramine.
-
Histamine Releasing Agent: Allergen (for sensitized cells), compound 48/80, or calcium ionophore (e.g., A23187).
-
Lysis Buffer: To determine the total histamine content.
-
Histamine Detection Kit: ELISA-based or fluorescence-based.[13]
Procedure:
-
Cell Preparation: Prepare a suspension of mast cells or basophils in a suitable buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of diphenhydramine (or test compound) at 37°C.
-
Histamine Release: Add the histamine-releasing agent to the cell suspension and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Sample Collection: Collect the supernatant, which contains the released histamine.
-
Total Histamine: Lyse a separate aliquot of cells to determine the total histamine content.
-
Histamine Quantification: Measure the histamine concentration in the supernatants and the total histamine lysate using a histamine detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each sample relative to the total histamine content. Determine the IC₅₀ value for diphenhydramine by plotting the percentage inhibition of histamine release against the logarithm of the diphenhydramine concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Measuring histamine and cytokine release from basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diphenhydramine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenhydramine is a first-generation antihistamine utilized for treating allergies, insomnia, and motion sickness.[1][2] Accurate and robust analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides detailed protocols for the quantification of diphenhydramine using various reversed-phase HPLC (RP-HPLC) methods.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for diphenhydramine quantification.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Cogent Silica-C™, 4μm, 100Å (4.6 x 75mm)[1][2] | Arcus EP-C18; 5 µm, 4.6 mm× 250 mm[3] | Waters XSelect HSS PFP, 3.5-µm (3.0 x 150 mm)[4] | C18 (4.6mm*250mm) 5µ[5][6] |
| Mobile Phase | 50:50 DI Water / Acetonitrile with 5mM Ammonium Acetate[1][2] | Methanol: Acetonitrile: Water: 10mM Heptane sulfonate and 13 mM Triethylamine (10:26:64) at pH 3.3[3] | Gradient elution with A: 0.1% TFA in water and B: Acetonitrile and Methanol with 0.05% TFA[4] | Methanol and water (4:1)[5][6] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 0.8 mL/min[4] | 1.0 mL/min[5][6] |
| Detection (UV) | 254 nm[1][2] | 254 nm[3] | 220 nm and 254 nm[4] | 220 nm[5][6] |
| Retention Time | Not Specified | 9.9 min[3] | Not Specified | Not Specified |
| Linearity Range | Not Specified | 1–5 µg/mL[3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 1.04 µg/mL[3] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 3.17 µg/mL[3] | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 96.0% to 100%[3] | Not Specified | 80-110%[5][6] |
Experimental Protocols
Method 1: Isocratic RP-HPLC with Ammonium Acetate Additive
This method is suitable for the rapid analysis of diphenhydramine in pharmaceutical capsules and avoids the use of ion-pairing agents like triethylamine.[1][2]
1. Materials and Reagents:
-
Diphenhydramine HCl reference standard
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Ammonium Acetate
-
0.45μm Nylon Syringe Filters
2. Instrumentation:
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 50:50 (v/v) deionized water and acetonitrile containing 5mM ammonium acetate.
-
Standard Solution: Accurately weigh a suitable amount of diphenhydramine HCl reference standard and dissolve it in the mobile phase to achieve a known concentration.
-
Sample Preparation (Capsules):
-
Open a 25mg diphenhydramine capsule and transfer the contents to a 10mL volumetric flask.[2]
-
Add a portion of the mobile phase as a diluent.[2]
-
Sonicate for 10 minutes to ensure complete dissolution.[2]
-
Dilute to the mark with the mobile phase.[2]
-
Filter the solution through a 0.45μm nylon syringe filter before injection.[2]
-
4. HPLC Conditions:
-
Mobile Phase: 50:50 DI Water / Acetonitrile with 5mM Ammonium Acetate[1][2]
-
Column Temperature: Ambient
Method 2: Isocratic RP-HPLC with Heptane Sulfonate and Triethylamine
This method provides a robust separation for diphenhydramine in pharmaceutical preparations.[3]
1. Materials and Reagents:
-
Diphenhydramine HCl reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Heptane sulfonate
-
Triethylamine
2. Instrumentation:
-
HPLC system with UV detector
-
Arcus EP-C18 column (4.6 x 250 mm, 5 µm)[3]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Methanol: Acetonitrile: Water (10:26:64) containing 10mM Heptane sulfonate and 13 mM Triethylamine. Adjust the pH to 3.3.[3]
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of diphenhydramine HCl and dissolve it in 100 mL of the mobile phase in a volumetric flask.[3]
-
Working Standard Solutions (1, 2, 3, 4, and 5 µg/mL): Prepare by appropriate dilution of the standard stock solution with the mobile phase.[3]
-
Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range.
4. HPLC Conditions:
-
Column: Arcus EP-C18; 5 µm, 4.6 mm× 250 mm[3]
-
Mobile Phase: Methanol: Acetonitrile: Water: 10mM Heptane sulfonate and 13 mM Triethylamine (10:26:64) at pH 3.3[3]
-
Flow Rate: 1.0 ml/min[3]
-
Detection: UV at 254 nm[3]
-
Column Temperature: Ambient
Visualizations
Caption: General experimental workflow for HPLC analysis of Diphenhydramine.
Caption: Sample preparation workflow for Diphenhydramine oral solutions.[4]
References
- 1. Diphenhydramine HCL Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of HPLC Method for Diphenhydramine Hydrochloride | Semantic Scholar [semanticscholar.org]
In Vivo Experimental Design for Studying Diphenhydramine's Sedative Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to study the sedative effects of Diphenhydramine. This document outlines the mechanism of action, pharmacokinetic profile, recommended dosages, and detailed protocols for behavioral assessment in rodent models.
Introduction
Diphenhydramine is a first-generation antihistamine that readily crosses the blood-brain barrier, exerting significant effects on the central nervous system (CNS).[1][2] Its primary mechanism of action involves the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors, leading to its well-documented sedative properties.[1][3] While primarily used for allergic reactions, its sedative effects are a key area of study in pharmacology and drug development.[1] It is important to note that at higher doses, Diphenhydramine can cause paradoxical effects such as hyperactivity.[1]
Mechanism of Action
Diphenhydramine's sedative effects are primarily attributed to its competitive antagonism of the H1 histamine receptor in the CNS.[2] Histamine is a neurotransmitter that promotes wakefulness; by blocking its action, Diphenhydramine induces drowsiness.[1] Additionally, Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, and this anticholinergic activity also contributes to its sedative qualities by reducing cholinergic neurotransmission.[1][3]
Pharmacokinetic Profile in Rodents
A general understanding of Diphenhydramine's pharmacokinetic profile is crucial for designing in vivo studies with appropriate dosing and observation times. The drug is well-absorbed orally and is widely distributed to tissues including the spleen, lungs, and brain.[4] Metabolism occurs in the liver, with metabolites excreted in the urine.[4] The sedative effects of Diphenhydramine typically peak about 2 hours after administration and can last for up to 7 hours.[5]
Table 1: Pharmacokinetic Parameters of Diphenhydramine in Rodents
| Parameter | Mouse | Rat |
| Route of Administration | Oral (PO), Intraperitoneal (IP), Intramuscular (IM), Subcutaneous (SC) | Oral (PO), Intraperitoneal (IP) |
| Peak Plasma Concentration (Tmax) | ~1.5 hours (Oral) | Not specified |
| Elimination Half-life (t1/2) | 2.4 - 13.5 hours | Not specified |
| Bioavailability | ~72% (Oral) | Not specified |
Note: Pharmacokinetic parameters can vary depending on the strain, sex, and age of the animal.
Data Presentation: Recommended Dosages and Toxicity
The following tables summarize recommended dosages for inducing sedation and the acute toxicity of Diphenhydramine in common laboratory animal models. It is critical to perform pilot studies to determine the optimal dose for a specific experimental paradigm.
Table 2: Recommended Dosages of Diphenhydramine for Sedation in Rodents
| Animal Model | Application | Dosage (mg/kg) | Route of Administration | Key Observations |
| Mouse | Sedation / Hypnotic | 1 - 2 | Intramuscular (IM) | Decreased open-field activity and increased tonic immobility.[3][6] |
| Mouse | Sedation | 10 | Intraperitoneal (IP) | Significant decrease in locomotor activity.[3] |
| Rat | Sedation | 10 - 20 | Not specified | Sedative effects observed.[3] |
Note: Higher doses (≥30 mg/kg) in mice and rats may lead to hyperactivity and nervousness.[6]
Table 3: Acute Toxicity (LD50) of Diphenhydramine
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 56 |
| Mouse | Oral (PO) | 160 |
| Mouse | Subcutaneous (SC) | 50 |
| Rat | Intraperitoneal (IP) | 280 |
| Rat | Oral (PO) | 390 |
Data sourced from various toxicological studies.[3]
Signaling Pathways
The sedative effects of Diphenhydramine are mediated through the blockade of specific signaling pathways in the central nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diphenhydramine HCL – Rat Guide [ratguide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Measure Diphenhydramine's Impact on Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine is a first-generation antihistamine that primarily functions as a competitive antagonist of the histamine H1 receptor.[1][2] Its therapeutic applications range from treating allergic reactions and insomnia to managing symptoms of the common cold.[3][4] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 signaling pathway.[5] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5] This transient increase in cytosolic calcium is a critical second messenger in numerous cellular processes.
As an antagonist, Diphenhydramine blocks the binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade and the subsequent rise in intracellular calcium.[2] Measuring the inhibitory effect of Diphenhydramine on histamine-induced calcium mobilization is a key method for characterizing its potency and mechanism of action. Cell-based assays utilizing fluorescent calcium indicators are powerful tools for this purpose, offering high sensitivity and suitability for high-throughput screening.
This document provides detailed protocols for two common fluorescence-based calcium mobilization assays and summarizes the available quantitative data on Diphenhydramine's receptor affinity.
Data Presentation: Diphenhydramine Receptor Binding and Functional Inhibition
| Receptor/Process | Parameter | Value (nM) | Species/Cell Type | Notes |
| Histamine H1 Receptor | Ki | 14.08 | Human | High affinity for the target receptor.[6] |
| Muscarinic M1 Receptor | Ki | 210 | Human | Significant off-target affinity, contributing to anticholinergic side effects.[6] |
| Muscarinic M2 Receptor | Ki | 130 | Human | Significant off-target affinity.[6] |
| Muscarinic M3 Receptor | Ki | 240 | Human | Significant off-target affinity.[6] |
| Muscarinic M4 Receptor | Ki | 112 | Human | Significant off-target affinity.[6] |
| Muscarinic M5 Receptor | Ki | 260 | Human | Significant off-target affinity.[6] |
| Alpha-1 Adrenergic Receptor | Ki | 430 | Human | Moderate off-target affinity.[6] |
| Arachidonic Acid Release (A23187-stimulated) | IC50 | >100,000 | Neutrophils | Indicates inhibitory effect on a downstream inflammatory pathway.[7] |
Note: The Ki value represents the dissociation constant for the binding of Diphenhydramine to the receptor, with a lower value indicating higher affinity. The IC50 value represents the concentration of Diphenhydramine required to inhibit 50% of the specified cellular response.
Signaling Pathway and Experimental Workflow
Diphenhydramine's Antagonism of the H1 Receptor Signaling Pathway
Caption: Diphenhydramine competitively antagonizes the H1 receptor, blocking histamine-induced Gq signaling and subsequent calcium release.
General Workflow for a Fluorescence-Based Calcium Mobilization Assay
Caption: A stepwise workflow for determining the inhibitory effect of Diphenhydramine on histamine-induced calcium mobilization.
Experimental Protocols
Protocol 1: Ratiometric Calcium Assay Using Fura-2 AM
This protocol is designed for measuring intracellular calcium concentrations by determining the ratio of fluorescence emissions at two different excitation wavelengths, which minimizes the effects of uneven dye loading and photobleaching.
Materials:
-
Cells expressing the histamine H1 receptor (adherent or suspension)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4
-
Diphenhydramine hydrochloride
-
Histamine
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Plating (for adherent cells):
-
The day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Reagents:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.
-
Loading Buffer: Prepare HBSS containing 20 mM HEPES. For some cell lines, the addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization. If dye leakage is a concern, 2.5 mM probenecid can be included.
-
Dye Loading Solution (2-5 µM): On the day of the assay, dilute the Fura-2 AM stock solution into the Loading Buffer to the desired final concentration.
-
Compound Solutions: Prepare serial dilutions of Diphenhydramine in HBSS at 2x the final desired concentrations. Prepare a stock solution of histamine in HBSS at 2x the final desired concentration (typically the EC80 concentration, which should be predetermined).
-
-
Cell Loading with Fura-2 AM:
-
Adherent Cells: Aspirate the culture medium from the wells and wash once with HBSS. Add 100 µL of Dye Loading Solution to each well.
-
Suspension Cells: Centrifuge the cells, remove the supernatant, and resuspend in Dye Loading Solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Aspirate the Dye Loading Solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Mobilization Assay:
-
Place the cell plate in the fluorescence microplate reader.
-
Set the reader to measure fluorescence intensity with excitation at 340 nm and 380 nm, and emission at 510 nm.
-
Add 100 µL of the 2x Diphenhydramine solutions to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding.
-
Record a baseline fluorescence for 10-20 seconds.
-
Using the plate reader's automated injection system, add 100 µL of the 2x histamine solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decline of the calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
-
Determine the peak fluorescence ratio for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (histamine alone).
-
Plot the percentage inhibition against the logarithm of the Diphenhydramine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Single-Wavelength Calcium Assay Using Fluo-4 AM
This protocol is suitable for high-throughput screening and uses a single excitation wavelength, which simplifies the instrumentation requirements.
Materials:
-
Cells expressing the histamine H1 receptor
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4
-
Diphenhydramine hydrochloride
-
Histamine
-
96-well or 384-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~490 nm and emission detection at ~525 nm (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Loading Buffer: Prepare HBSS with 20 mM HEPES, 0.02-0.04% Pluronic F-127, and optionally 2.5 mM probenecid.
-
Dye Loading Solution (2-5 µM): Dilute the Fluo-4 AM stock solution into the Loading Buffer.
-
Compound Solutions: Prepare serial dilutions of Diphenhydramine and a stock solution of histamine as described in Protocol 1.
-
-
Cell Loading with Fluo-4 AM:
-
Aspirate the culture medium and add 100 µL of Dye Loading Solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Calcium Mobilization Assay (No-Wash Protocol Variation):
-
Note: Many commercial Fluo-4 assay kits are designed for a no-wash protocol, which is ideal for HTS. If using such a kit, follow the manufacturer's instructions. The following is a general no-wash procedure.
-
Prepare the Dye Loading Solution containing Fluo-4 AM.
-
Add an equal volume of Dye Loading Solution to the cells in their culture medium.
-
Incubate as described above.
-
Place the cell plate directly into the fluorescence microplate reader.
-
Add the Diphenhydramine solutions to the wells.
-
Incubate for the desired time.
-
Record a baseline fluorescence.
-
Inject the histamine solution and continue recording fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data and calculate the IC50 value as described in Protocol 1.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for quantifying the inhibitory effect of Diphenhydramine on histamine-induced calcium signaling. By acting as a competitive antagonist at the H1 receptor, Diphenhydramine effectively blocks the Gq-mediated pathway, leading to a reduction in intracellular calcium mobilization. The provided protocols, along with the quantitative data on receptor affinity, offer a comprehensive resource for researchers studying the pharmacology of Diphenhydramine and other H1 receptor antagonists. The visualization of the signaling pathway and experimental workflow further aids in the understanding and implementation of these assays in a research or drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. people.ucsc.edu [people.ucsc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diphenhydramine in Models of Allergic Rhinitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine is a first-generation antihistamine that primarily functions as an inverse agonist at the histamine H1 receptor.[1][2][3][4] It is widely utilized in clinical settings to alleviate symptoms associated with allergic reactions, including allergic rhinitis.[5][6] In preclinical research, animal models of allergic rhinitis are crucial for evaluating the efficacy and mechanism of action of therapeutic agents like diphenhydramine. The most common of these is the ovalbumin (OVA)-induced allergic rhinitis model in rodents, which mimics the key pathophysiological features of the human condition, including elevated IgE levels, mast cell degranulation, eosinophilic inflammation, and the characteristic symptoms of sneezing and nasal rubbing.
These application notes provide a comprehensive overview of the use of diphenhydramine in preclinical models of allergic rhinitis, detailing experimental protocols, summarizing key quantitative outcomes, and illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
Diphenhydramine exerts its primary therapeutic effect by binding to and stabilizing the inactive conformation of the histamine H1 receptor, thereby acting as an inverse agonist.[1][4] This action competitively blocks the binding of histamine, a key mediator released from mast cells upon allergen exposure. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[3][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to downstream effects such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergic rhinitis.[3][8] By blocking this pathway, diphenhydramine effectively mitigates these symptoms.
Furthermore, diphenhydramine has been shown to have effects beyond simple H1 receptor blockade. Studies suggest it can reverse the IL-5-afforded survival of eosinophils by promoting apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway.[9][10] This action may contribute to the resolution of the eosinophilic inflammation characteristic of the late-phase allergic response.
Histamine H1 Receptor Signaling Pathway
Caption: H1 Receptor Signaling and Diphenhydramine Action.
Experimental Protocols
The following protocols are synthesized from established methodologies for inducing allergic rhinitis in a murine model and assessing the efficacy of therapeutic interventions.
Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
This is the most widely used model to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of anti-allergic drugs.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Diphenhydramine hydrochloride
-
Vehicle (e.g., sterile saline or PBS)
Protocol:
a) Sensitization Phase (Days 0 and 7):
-
Prepare the sensitization solution by dissolving OVA (100 µ g/mouse ) and Alum (2 mg/mouse) in 200 µL of sterile PBS.
-
Administer 200 µL of the OVA/Alum solution via intraperitoneal (i.p.) injection to each mouse on Day 0 and Day 7.
-
For the control group, administer a 200 µL i.p. injection of PBS with Alum but without OVA.
b) Challenge Phase (Days 14-21):
-
Prepare the challenge solution by dissolving OVA (500 µ g/mouse ) in 20 µL of sterile PBS.
-
From Day 14 to Day 21, lightly anesthetize the mice and administer 10 µL of the OVA challenge solution into each nostril (total of 20 µL per mouse) daily.
-
The control group receives 20 µL of PBS intranasally.
c) Treatment Administration (Concurrent with Challenge):
-
Prepare a stock solution of diphenhydramine hydrochloride in the chosen vehicle. The dosage can vary, but a common starting point for mice is 10-20 mg/kg.
-
Administer the diphenhydramine solution (e.g., via i.p. injection or oral gavage) approximately 30-60 minutes before each intranasal OVA challenge from Day 14 to Day 21.
-
The AR control group should receive an equivalent volume of the vehicle.
d) Assessment of Allergic Symptoms (Day 21):
-
Immediately after the final OVA challenge on Day 21, place each mouse in an observation cage.
-
For a period of 15-20 minutes, count the number of sneezes and nasal rubbing events.[11] This should be performed by an observer blinded to the treatment groups.
e) Sample Collection and Analysis (Day 22):
-
24 hours after the final challenge, euthanize the mice.
-
Serum Collection: Collect blood via cardiac puncture to measure total and OVA-specific IgE levels using ELISA.
-
Nasal Lavage Fluid (NALF) Collection: Expose the trachea and cannulate it. Instill 0.5 mL of PBS into the posterior choanae and collect the fluid from the nostrils. Centrifuge the NALF to pellet cells.
-
Cell Analysis: Resuspend the cell pellet from the NALF and perform a differential cell count (e.g., eosinophils, neutrophils) using Wright-Giemsa staining.
-
Cytokine Analysis: Use the supernatant from the NALF and the serum to measure levels of key cytokines such as IL-4, IL-5, IL-13, and TNF-α using ELISA or a multiplex bead array.
-
Histopathology: Fix the head in 10% formalin, decalcify, and embed in paraffin. Section the nasal cavity and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia.
Experimental Workflow Diagram
Caption: Workflow for OVA-Induced Allergic Rhinitis Model.
Data Presentation
Table 1: Effect of Diphenhydramine on Nasal Symptoms in Patients with Seasonal Allergic Rhinitis
| Treatment Group | Baseline TNSS (mean ± SD) | Change from Baseline (mean) | % Reduction vs. Placebo | P-value vs. Placebo |
| Diphenhydramine (50 mg) | 17.3 ± 3.48 | -3.23 | 77.6% | < 0.001 |
| Desloratadine (5 mg) | 17.7 ± 3.62 | -2.19 | 21.0% | 0.12 |
| Placebo | 17.3 ± 3.55 | -1.82 | N/A | N/A |
| Data synthesized from a clinical study in patients with moderate-to-severe seasonal allergic rhinitis.[2][12] | ||||
| TNSS: Total Nasal Symptom Score |
Table 2: Illustrative Preclinical Effects of an Anti-Allergic Agent in an OVA-Induced Rhinitis Model
| Parameter | Control Group | Allergic Rhinitis (AR) Group (Vehicle) | AR Group + Treatment |
| Nasal Symptoms | |||
| Sneezing Counts (/15 min) | 5 ± 2 | 55 ± 8 | 15 ± 4 |
| Nasal Rubbing Counts (/15 min) | 10 ± 3 | 120 ± 15 | 35 ± 7 |
| Inflammatory Markers | |||
| Total IgE in Serum (ng/mL) | 50 ± 10 | 850 ± 90 | 400 ± 55 |
| OVA-specific IgE in Serum (OD) | 0.1 ± 0.05 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Eosinophils in NALF (x10⁴ cells/mL) | 0.2 ± 0.1 | 5.8 ± 0.7 | 1.9 ± 0.4 |
| Cytokine Levels in NALF (pg/mL) | |||
| IL-4 | < 10 | 85 ± 12 | 30 ± 8 |
| IL-5 | < 15 | 150 ± 20 | 50 ± 11 |
| IL-13 | < 20 | 220 ± 25 | 80 ± 15 |
| This table presents hypothetical yet representative data based on typical results from OVA-induced allergic rhinitis models to illustrate the expected efficacy of a potent H1 antihistamine like diphenhydramine.[4][7][11][13][14][15] Actual results may vary. * indicates a statistically significant reduction compared to the AR Group (Vehicle). |
Anticipated Pathophysiological Impact of Diphenhydramine
The therapeutic actions of diphenhydramine in an allergic rhinitis model are expected to manifest through a cascade of effects, beginning with the blockade of the H1 receptor and culminating in the reduction of both immediate and late-phase allergic responses.
Caption: Pathophysiological Cascade and Points of Intervention.
Conclusion
Diphenhydramine remains a valuable tool for both clinical management and preclinical investigation of allergic rhinitis. The ovalbumin-induced allergic rhinitis model in mice provides a robust and reproducible platform for assessing its efficacy. By acting as an inverse agonist at the H1 receptor, diphenhydramine effectively mitigates the early-phase symptoms of allergic rhinitis. Furthermore, its potential to induce eosinophil apoptosis suggests a role in dampening the late-phase inflammatory response. The protocols and expected outcomes detailed in these notes serve as a comprehensive guide for researchers aiming to investigate the application of diphenhydramine and other anti-allergic compounds in relevant preclinical models.
References
- 1. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of diphenhydramine vs desloratadine and placebo in patients with moderate-to-severe seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents [frontiersin.org]
- 4. Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Developed Model of Experimental Rhinitis in Laboratory Rats: Pre-Clinical Experimental Randomized Study | Berest | Kuban Scientific Medical Bulletin [ksma.elpub.ru]
- 7. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 8. ijpsr.com [ijpsr.com]
- 9. First-generation antihistamines diphenhydramine and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sneezing and Rubbing Counts in Allergic Rhinitis Mouse Models Are a Reliable Indicator of Type 2 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IL-9 neutralizing antibody suppresses allergic inflammation in ovalbumin-induced allergic rhinitis mouse model [frontiersin.org]
- 14. Topical CTLA4-Ig suppresses ongoing mucosal immune response in presensitized murine model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. miR-31 attenuates murine allergic rhinitis by suppressing interleukin-13-induced nasal epithelial inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Diphenhydramine to Study Blood-Brain Barrier Transport Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenhydramine, a first-generation H1-receptor antagonist, is a valuable tool for investigating the transport mechanisms of small molecules across the blood-brain barrier (BBB).[1][2] Its well-characterized physicochemical properties and interaction with specific transporters make it an excellent probe for elucidating the contributions of both passive and carrier-mediated transport processes. These application notes provide a comprehensive overview of the use of diphenhydramine in BBB research, including detailed experimental protocols for key in vivo and in vitro models.
Diphenhydramine's passage into the central nervous system (CNS) is not solely governed by its lipophilicity. A significant component of its transport is mediated by a proton-antiporter system, a low-affinity, high-capacity transporter.[3][4] This carrier-mediated influx is a critical determinant of its CNS effects.[3] Notably, diphenhydramine is not a significant substrate for major efflux transporters like P-glycoprotein (P-gp), which simplifies the interpretation of its brain uptake data.[3][5]
These characteristics make diphenhydramine a suitable probe for:
-
Characterizing the function and kinetics of the BBB proton-antiporter.
-
Investigating drug-drug interactions at the BBB involving this transporter.
-
Validating in vitro and in vivo BBB models.
-
Assessing the impact of disease states, such as inflammation, on BBB transporter function.[6]
Data Presentation
The following tables summarize quantitative data from various studies on diphenhydramine's transport across the blood-brain barrier.
Table 1: In Vivo and In Situ BBB Transport Kinetics of Diphenhydramine in Rodents
| Parameter | Species | Method | Value | Reference |
| Km | Rat | In situ brain perfusion | 2.99 ± 1.4 mM | [3][4] |
| Vmax | Rat | In situ brain perfusion | 179.5 ± 44.5 nmol s⁻¹ g⁻¹ | [3][4] |
| Kpassive | Rat | In situ brain perfusion | 7.28 ± 1.58 µl s⁻¹ g⁻¹ | [3] |
| Brain Uptake Clearance (Clup) | Rat | [¹¹C]Diphenhydramine PET | 0.99 ± 0.18 mL min⁻¹ cm⁻³ | [3][4] |
| Kin | Rat | In situ brain perfusion | 1.8 ± 0.1 mL min⁻¹ g⁻¹ | [7] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | Rat | Brain Microdialysis | ~2 times higher in LPS-induced inflammation vs. control | [6] |
| Unbound Brain-to-Plasma Concentration Ratio (Cb,u:Cp,u) | Rat | Neuropharmacokinetics | 3.90 | [8] |
Table 2: Interspecies Unbound Brain-to-Plasma Concentration Ratios of Diphenhydramine
| Species | Method | Cb,u:Cp,u | Reference |
| Rat | Neuropharmacokinetics | 3.90 | [8] |
| Dog | Neuropharmacokinetics | 4.88 | [8] |
| Non-human Primate | Neuropharmacokinetics | 4.51 - 5.00 | [8] |
Table 3: In Vitro BBB Transport Kinetics of Diphenhydramine
| Parameter | Cell Model | Method | Value | Reference |
| Km | TR-BBB13 cells | Uptake study | 49.7 µM | [9] |
| Vmax | TR-BBB13 cells | Uptake study | 5.59 nmol/mg protein/15 s | [9] |
| Ki (for oxycodone uptake inhibition) | TR-BBB13 cells | Uptake study | 34.7 µM | [9] |
Signaling Pathways and Transport Mechanisms
The primary mechanism for the carrier-mediated transport of diphenhydramine across the BBB is a proton-antiporter. This transporter utilizes the electrochemical proton gradient to move diphenhydramine from the blood into the brain.
Caption: Diphenhydramine transport across the BBB.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental techniques used to study diphenhydramine's BBB transport.
Caption: In Situ Brain Perfusion Workflow.
Caption: In Vivo Microdialysis Workflow.
Caption: PET Imaging Workflow.
Caption: In Vitro BBB Model Workflow.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in the Rat
This protocol is adapted from previously described methods to measure the brain uptake of [¹⁴C]diphenhydramine.[3]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Perfusion buffer (e.g., Krebs-carbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
[¹⁴C]diphenhydramine
-
Syringe pump
-
Surgical instruments
-
Scintillation counter and vials
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat via intraperitoneal injection.
-
Perform a midline cervical incision to expose the right common carotid artery.
-
Carefully isolate the common carotid artery and ligate the external carotid artery at its distal end.
-
Insert a catheter into the common carotid artery, pointing towards the brain.
-
-
Perfusion:
-
Prepare the perfusion buffer containing a known concentration of [¹⁴C]diphenhydramine.
-
Begin perfusion at a constant rate (e.g., 10 mL/min) using a syringe pump.
-
Simultaneously, sever the jugular veins to allow for drainage of the perfusate.
-
Continue perfusion for a precise duration (e.g., 60 seconds).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion period, rapidly decapitate the rat.
-
Dissect the brain and isolate the cerebral hemispheres.
-
Weigh the brain tissue and homogenize it.
-
Take an aliquot of the homogenate for scintillation counting to determine the amount of [¹⁴C]diphenhydramine that has entered the brain.
-
Take an aliquot of the perfusate for scintillation counting to determine the concentration of the radiotracer.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) using the following equation: Kin = (Amount of radiotracer in brain) / (Concentration of radiotracer in perfusate × Perfusion time).
-
Protocol 2: In Vivo Microdialysis in the Rat
This protocol is a general guide for performing in vivo microdialysis to measure unbound diphenhydramine concentrations in the brain and blood.[6][9]
Materials:
-
Male Sprague-Dawley rats (280-320 g)
-
Anesthetic
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Diphenhydramine for administration
-
Fraction collector
-
LC-MS/MS system for analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum or cortex) using appropriate stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Administer diphenhydramine intravenously.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Collect blood samples at corresponding time points.
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples for diphenhydramine concentrations using a validated LC-MS/MS method.
-
Determine the unbound fraction of diphenhydramine in plasma.
-
-
Data Analysis:
-
The concentration in the dialysate represents the unbound concentration in the brain interstitial fluid.
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu,brain) by dividing the steady-state unbound brain concentration by the steady-state unbound plasma concentration.
-
Protocol 3: PET Imaging with [¹¹C]Diphenhydramine in the Rat
This protocol outlines the general procedure for PET imaging to assess diphenhydramine brain uptake.[3][4][7]
Materials:
-
[¹¹C]diphenhydramine (produced from a cyclotron and radiochemistry module)
-
PET scanner
-
Anesthetized rats
-
Arterial line for blood sampling
-
Gamma counter
Procedure:
-
Radiotracer Synthesis:
-
Synthesize [¹¹C]diphenhydramine via standard radiomethylation of its N-desmethyl precursor.
-
-
Animal Preparation and Imaging:
-
Anesthetize the rat and place it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]diphenhydramine intravenously.
-
Begin a dynamic emission scan for a specified duration (e.g., 60 minutes).
-
-
Arterial Blood Sampling and Analysis:
-
Collect arterial blood samples throughout the scan.
-
Measure the total radioactivity in the blood samples.
-
Analyze plasma samples using radio-HPLC to determine the fraction of unmetabolized [¹¹C]diphenhydramine over time, which serves as the arterial input function.
-
-
Image Analysis and Kinetic Modeling:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the brain images.
-
Use kinetic modeling (e.g., the integration plot method) with the arterial input function to calculate the brain uptake clearance (Clup) of [¹¹C]diphenhydramine.
-
Protocol 4: In Vitro Transwell BBB Model
This protocol describes a general method for assessing diphenhydramine permeability using a Transwell co-culture model.[10][11][12]
Materials:
-
Porcine brain microvessel endothelial cells (PBMEC/C1-2) or other suitable BBB cell line
-
Astrocytes (optional, for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Diphenhydramine
-
Lucifer yellow (paracellular marker)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Model Setup:
-
Culture the brain endothelial cells and astrocytes according to standard protocols.
-
(Optional) Seed astrocytes on the bottom of the Transwell plate wells.
-
Seed the endothelial cells on the apical side of the Transwell inserts.
-
Culture the cells until a confluent monolayer is formed.
-
-
Barrier Integrity Measurement:
-
Monitor the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER) daily. The model is ready for transport studies when the TEER values are high and stable.
-
-
Transport Experiment:
-
Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add a solution of diphenhydramine and Lucifer yellow to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the samples for diphenhydramine concentration using LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to assess the paracellular permeability.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for diphenhydramine using the following equation: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
References
- 1. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 5. neuroscienceassociates.com [neuroscienceassociates.com]
- 6. researchgate.net [researchgate.net]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of Neuroinflammation Using [11C]DPA-713 in a Mouse Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. basinc.com [basinc.com]
- 11. An in situ brain perfusion technique to study cerebrovascular transport in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. benchchem.com [benchchem.com]
Spectrophotometric Analysis of Diphenhydramine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the quantitative determination of Diphenhydramine Hydrochloride (DPH) in various pharmaceutical formulations using spectrophotometric methods. The protocols described herein are simple, cost-effective, accurate, and reproducible, making them suitable for routine quality control analysis. The methodologies covered include direct UV spectrophotometry and visible spectrophotometry based on charge-transfer complexation. Validation parameters, in accordance with ICH guidelines, are also presented to ensure the reliability of the results.
Introduction
Diphenhydramine is a first-generation antihistamine possessing anticholinergic, antiemetic, and sedative properties. It is widely used in pharmaceutical preparations for the relief of allergy symptoms, insomnia, and motion sickness. Accurate and reliable analytical methods are crucial for the quality control of DPH in these formulations to ensure their safety and efficacy. Spectrophotometry offers a rapid and accessible alternative to more complex chromatographic techniques for the quantification of active pharmaceutical ingredients. This note details validated spectrophotometric methods for the analysis of DPH in dosage forms such as soft gelatin capsules and syrups.
Methods Overview
Two primary spectrophotometric methods for the determination of Diphenhydramine HCl are presented:
-
Method A: UV Spectrophotometry. This method relies on the direct measurement of the ultraviolet absorbance of Diphenhydramine HCl in an acidic medium. It is a straightforward and rapid technique suitable for formulations where excipients do not interfere with the absorbance at the specified wavelength.
-
Method B: Visible Spectrophotometry via Charge-Transfer Complexation. This method involves the reaction of Diphenhydramine with a π-acceptor, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to form a colored charge-transfer complex. The absorbance of this complex is then measured in the visible region, which can offer greater selectivity in the presence of certain interfering substances.[1][2][3]
Experimental Protocols
Method A: Direct UV Spectrophotometry
1. Instrumentation
-
UV-Visible Double Beam Spectrophotometer (e.g., SHIMADZU UV-1800) with 1 cm matched quartz cells.[4]
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Sonicator
2. Reagents and Solutions
-
Diphenhydramine HCl Reference Standard: 99.99% w/w purity.[4]
-
0.1 N Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl with purified water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Diphenhydramine HCl reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with 0.1 N HCl.[4]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 10-100 µg/mL.[4][5][6]
3. Sample Preparation
-
Soft Gelatin Capsules:
-
Accurately weigh the contents of not fewer than 20 capsules to determine the average content weight.
-
Take a quantity of the capsule contents equivalent to 100 mg of Diphenhydramine HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to dissolve the drug.
-
Dilute to the mark with 0.1 N HCl and mix well.
-
Filter the solution through a Whatman filter paper No. 41.[6]
-
From the filtrate, make a suitable dilution with 0.1 N HCl to obtain a final concentration within the linearity range (e.g., 50 µg/mL).[6]
-
-
Syrup:
-
Accurately measure a volume of syrup equivalent to 25 mg of Diphenhydramine HCl and transfer it to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with water.[7]
-
Further dilute an aliquot of this solution with 0.1 N HCl to achieve a final concentration within the calibration range.
-
4. Spectrophotometric Measurement
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 N HCl as the blank.
-
Record the absorption spectrum of a working standard solution. The maximum absorption (λmax) should be observed at approximately 258 nm.[4][5][6]
-
Measure the absorbance of all standard and sample solutions at 258 nm.
5. Calibration Curve
-
Plot a graph of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
6. Calculation of Diphenhydramine HCl Content
The concentration of Diphenhydramine HCl in the sample solution can be calculated using the regression equation from the calibration curve. The amount of drug in the pharmaceutical formulation can then be determined.
Method B: Visible Spectrophotometry (DDQ Method)
1. Instrumentation
-
UV-Visible Spectrophotometer with 1 cm matched glass or quartz cells.
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Water bath
2. Reagents and Solutions
-
Diphenhydramine HCl Reference Standard.
-
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) solution (2.0 mg/mL): Prepare in acetonitrile.[2]
-
Acetonitrile: Analytical grade.
-
Chloroform: Analytical grade.
-
Concentrated Ammonia Solution.
-
Standard Diphenhydramine Base Solution (1.0 mg/mL):
-
Transfer 1 mL of a 10 mg/mL DPH stock solution in water to a separatory funnel.
-
Add 1 mL of concentrated ammonia solution and shake for 1 minute.
-
Extract the aqueous layer with three portions of 3 mL of chloroform.
-
Filter the combined chloroform extracts through anhydrous sodium sulfate into a 10 mL volumetric flask and dilute to the mark with chloroform.[2]
-
3. Sample Preparation
Prepare the sample solutions as described in Method A, but perform the base extraction step as with the standard to isolate the diphenhydramine base before reaction with DDQ.
4. Experimental Protocol
-
Prepare a series of working standard solutions of diphenhydramine base in acetonitrile with concentrations ranging from 12.5 to 150 µg/mL.[2][3]
-
In a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.
-
Add a known excess of the DDQ solution to each flask.
-
Allow the reaction to proceed at room temperature.
-
Dilute to the mark with acetonitrile.
-
Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption against a reagent blank.
7. Calibration and Calculation
Follow the same procedure for calibration and calculation as described in Method A, using the absorbance values obtained for the charge-transfer complex.
Data Presentation
Table 1: Validation Parameters for UV Spectrophotometric Method (Method A)
| Parameter | Result | Reference |
| λmax | 258 nm | [4][5][6] |
| Linearity Range | 10-100 µg/mL | [4][5][6] |
| Regression Equation | y = 0.016x - 0.018 | [4][6] |
| Correlation Coefficient (r²) | 0.9934 | [4][6] |
| Accuracy (% Recovery ± SD) | 98.97 ± 0.2989 | [4][5][6] |
| Precision (% RSD) | 1.0280 ± 0.131 | [4] |
| Limit of Detection (LOD) | 3.130 µg/mL | [4][6] |
| Limit of Quantification (LOQ) | 9.401 µg/mL | [4][6] |
Table 2: Validation Parameters for Visible Spectrophotometric Method (Method B - DDQ)
| Parameter | Result | Reference |
| Linearity Range | 12.5-150 µg/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.9944 | [1] |
| Limit of Detection (LOD) | 2.09 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 6.27 µg/mL | [2][3] |
| Accuracy (% Recovery) | 97.67% | [2] |
| Reaction Stoichiometry (DPH:DDQ) | 1:1 | [1] |
Visualizations
Caption: Experimental Workflow for UV Spectrophotometric Analysis of Diphenhydramine.
Caption: Principle of Visible Spectrophotometry via Charge-Transfer Complexation.
Conclusion
The described spectrophotometric methods are simple, accurate, precise, and cost-effective for the determination of Diphenhydramine HCl in pharmaceutical formulations. The direct UV method is particularly suitable for rapid quality control analysis, provided there is no significant interference from excipients. The visible spectrophotometric method offers an alternative with potentially higher selectivity. Both methods have been validated according to ICH guidelines and are demonstrated to be reliable for their intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric method for the determination, validation, spectroscopic and thermal analysis of diphenhydramine in pharmaceutical preparation - Lookchem [lookchem.com]
- 3. Spectrophotometric method for the determination, validation, spectroscopic and thermal analysis of diphenhydramine in pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diphenhydramine Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with diphenhydramine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of diphenhydramine?
The solubility of diphenhydramine is highly dependent on its form (free base or salt) and the pH of the aqueous solution. Diphenhydramine free base is very slightly soluble in water, while its hydrochloride (HCl) salt is freely soluble. For instance, the solubility of diphenhydramine HCl in water is approximately 1000 g/L, and in phosphate-buffered saline (PBS) at pH 7.2, it is about 10 mg/mL.
Q2: Why is my diphenhydramine not dissolving in water?
If you are using diphenhydramine free base, you will encounter very low solubility in neutral water. For successful dissolution in an aqueous medium, it is highly recommended to use a salt form, such as diphenhydramine hydrochloride. If you are using the hydrochloride salt and still facing issues, the pH of your solution might be near the pKa of diphenhydramine (around 9), causing it to convert to the less soluble free base.
Q3: What are the primary methods to enhance the aqueous solubility of diphenhydramine?
The three primary methods for increasing the aqueous solubility of diphenhydramine and its salts are:
-
pH Adjustment: Lowering the pH of the solution.
-
Co-solvency: Adding a water-miscible organic solvent.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes.
Troubleshooting Guides
Method 1: pH Adjustment
Lowering the pH of the aqueous solution will favor the protonated, more soluble form of diphenhydramine.
Quantitative Data: Solubility of Diphenhydramine HCl at Various pH
| pH | Solubility (mg/mL) |
| 1.2 | 107 |
| 3.0 - 6.0 | Minimum solubility range |
| 7.2 (PBS) | ~10 |
| ≤ 2.0 | High solubility |
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Prepare Buffers: Prepare a range of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8) to test the solubility of diphenhydramine HCl.
-
Add Excess Compound: Add an excess amount of diphenhydramine HCl to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separate Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of dissolved diphenhydramine HCl using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon standing | The pH of the solution has shifted. | Verify and readjust the pH. Use a buffer with sufficient capacity to maintain the desired pH. |
| Drug degradation | The pH required for solubilization is outside the stability range of diphenhydramine. | Assess the stability of diphenhydramine at the target pH using an appropriate analytical method. If degradation is observed, consider an alternative solubilization technique. |
| Inconsistent results | Inaccurate pH measurement or insufficient equilibration time. | Calibrate the pH meter before use. Ensure thorough mixing and allow adequate time for the solution to reach equilibrium. |
Workflow for pH Adjustment
Workflow for determining the pH-dependent solubility of diphenhydramine HCl.
Method 2: Co-solvency
The addition of a water-miscible organic solvent can significantly increase the solubility of diphenhydramine.
Quantitative Data: Solubility of Diphenhydramine HCl in Different Solvents
| Solvent | Solubility |
| Water | Freely soluble (1:1) |
| Ethanol | Freely soluble (1:2) |
| Methanol | Very soluble |
| Chloroform | Freely soluble (1:2) |
| DMSO | ~20 mg/mL |
| Dimethyl formamide | ~10 mg/mL |
Experimental Protocol: Solubility Enhancement by Co-solvency
-
Select Co-solvent(s): Choose a water-miscible organic solvent in which diphenhydramine HCl is highly soluble (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare Stock Solution: Dissolve a high concentration of diphenhydramine HCl in the chosen co-solvent.
-
Titrate with Aqueous Phase: Gradually add the aqueous phase (e.g., water, buffer) to the stock solution while stirring until the desired final concentration and co-solvent ratio are achieved. Alternatively, prepare different co-solvent/aqueous phase mixtures and then add excess diphenhydramine HCl to determine the saturation solubility in each mixture.
-
Equilibrate and Analyze: Follow steps 3-5 from the pH adjustment protocol to determine the solubility.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | The final concentration of the co-solvent is too low to maintain solubility. | Minimize the dilution factor. Prepare a more concentrated stock solution. Add the co-solvent to the final aqueous medium before adding the drug. |
| Toxicity in cell-based assays | The co-solvent is interfering with the experimental system. | Run vehicle controls to determine the tolerance of your assay to the co-solvent. Consider using less toxic co-solvents like ethanol, propylene glycol, or PEG 400. A common formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| Inaccurate final concentration | Volume changes upon mixing the co-solvent and water are not accounted for. | Prepare solutions on a weight/weight or weight/volume basis for higher accuracy. |
Logical Relationship for Co-solvent Selection
Decision-making process for selecting a suitable co-solvent system.
Method 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like diphenhydramine within their hydrophobic cavity, forming water-soluble inclusion complexes.
Experimental Protocol: Preparation of Diphenhydramine-β-Cyclodextrin Inclusion Complex
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0-15 mM).
-
Add an excess amount of diphenhydramine to each solution.
-
Equilibrate and analyze as described in the pH adjustment protocol to determine the effect of β-cyclodextrin concentration on diphenhydramine solubility.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Based on the phase solubility study, determine an appropriate molar ratio of diphenhydramine to β-cyclodextrin (e.g., 1:1).
-
Triturate the β-cyclodextrin with a small amount of water to form a paste.
-
Gradually add the diphenhydramine powder to the paste and knead for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature or under vacuum.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low complexation efficiency | Inefficient mixing or inappropriate stoichiometry. | Ensure thorough and uniform kneading. Optimize the molar ratio of diphenhydramine to cyclodextrin based on phase solubility results. |
| Difficulty in isolating the solid complex | The chosen isolation method is inefficient. | For the kneading method, ensure complete drying. For co-precipitation methods, ensure the solvent system allows for selective precipitation of the complex. Freeze-drying can be an effective alternative. |
| Competition for the cyclodextrin cavity | Other formulation components are competing with diphenhydramine for complexation. | Analyze all formulation components for their potential to interact with the cyclodextrin. Simplify the formulation if necessary. |
Signaling Pathway for Complex Formation
Formation of a water-soluble diphenhydramine-cyclodextrin inclusion complex.
Technical Support Center: Mitigating Off-Target Effects of Diphenhydramine in Cell Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate the complexities of using Diphenhydramine (DPH) in cell culture experiments, with a focus on understanding and mitigating its off-target effects. The following troubleshooting guides and Frequently Asked Questions (FAQs) will provide you with the necessary information to ensure the accuracy and reliability of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Diphenhydramine and what is its primary mechanism of action?
Diphenhydramine is a first-generation H1 antihistamine that functions as an inverse agonist at the histamine H1 receptor.[1][2] By binding to this receptor, it blocks the effects of histamine, which is a key mediator of allergic and inflammatory responses.[2] This action is responsible for its therapeutic use in treating allergies, insomnia, and motion sickness.[1][3]
Q2: What are the primary off-target effects of Diphenhydramine in cell culture?
Diphenhydramine is known for its "promiscuous" binding profile, meaning it interacts with several other receptors and channels in addition to the histamine H1 receptor. These off-target effects are crucial to consider in experimental design as they can lead to confounding results. The most significant off-target activities include:
-
Anticholinergic Effects: DPH is a potent antagonist of muscarinic acetylcholine receptors (M1-M5), which can lead to a wide range of cellular responses unrelated to histamine signaling.[2][4]
-
Sodium Channel Blockade: DPH can block intracellular sodium channels, an action responsible for its local anesthetic properties and which can impact cellular excitability and signaling.[1][5]
-
Serotonin Reuptake Inhibition: Diphenhydramine has been shown to inhibit the reuptake of serotonin, which can affect serotonergic signaling pathways in certain cell types.[1][6]
-
Potassium Channel Blockade: Evidence suggests that DPH can block the delayed rectifier potassium channel (hERG), which can have implications for cellular electrophysiology.[1]
-
Adrenergic Receptor Antagonism: DPH also exhibits binding to alpha-adrenergic receptors.[2]
Q3: How do the off-target effects of Diphenhydramine compare to second-generation antihistamines?
Second-generation antihistamines, such as Cetirizine and Fexofenadine, were developed to have a much higher selectivity for the histamine H1 receptor and exhibit significantly lower affinity for muscarinic, adrenergic, and serotonergic receptors.[2][4] This increased specificity minimizes the off-target effects observed with first-generation antihistamines like DPH.[2]
Data Presentation: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Diphenhydramine for its intended target and various off-target receptors and channels. A lower value indicates a higher affinity or potency.
Table 1: Comparative Binding Affinity (Ki) of Diphenhydramine and Second-Generation Antihistamines at Histamine and Muscarinic Receptors (nM)
| Receptor | Diphenhydramine | Cetirizine | Fexofenadine |
| Histamine H1 | 14.08 | ~6 | ~10 |
| Muscarinic M1 | 210 | >10,000 | >10,000 |
| Muscarinic M2 | 130 | >10,000 | >10,000 |
| Muscarinic M3 | 240 | >10,000 | >10,000 |
| Muscarinic M4 | 112 | >10,000 | >10,000 |
| Muscarinic M5 | 260 | >10,000 | >10,000 |
Data compiled from BenchChem.[2]
Table 2: Binding Affinity (Ki) of Diphenhydramine at Adrenergic and Serotonergic Receptors (nM)
| Receptor | Diphenhydramine | Cetirizine | Fexofenadine |
| Alpha-1 Adrenergic | 430 | >10,000 | >10,000 |
| Alpha-2 Adrenergic | 7,600 | >10,000 | >10,000 |
| Serotonin 5-HT2C | 513 | - | - |
Data compiled from BenchChem and IUPHAR/BPS Guide to PHARMACOLOGY.[2][4]
Table 3: Inhibitory Concentration (IC50) of Diphenhydramine at Ion Channels
| Ion Channel | IC50 | Species/System |
| hERG Potassium Channel | 27,100 nM | Human |
| Neuronal Sodium Channel (Inactivated State) | ~10 µM (10,000 nM) | - |
| Neuronal Sodium Channel (Resting State) | >300 µM (>300,000 nM) | - |
Data compiled from Wikipedia and PubMed.[1][5]
Troubleshooting Guides
Issue 1: Unexpected Cellular Response Inconsistent with H1 Receptor Blockade.
-
Possible Cause: The observed effect may be due to one of DPH's off-target activities, most commonly its anticholinergic effects.
-
Troubleshooting Steps:
-
Review the Literature: Check if the observed phenotype is consistent with the known downstream effects of muscarinic receptor antagonism, sodium channel blockade, or serotonin reuptake inhibition in your cell type.
-
Use a More Selective Antagonist: As a negative control, repeat the experiment with a second-generation antihistamine (e.g., Cetirizine, Fexofenadine) that has a much lower affinity for off-target receptors. If the effect disappears, it is likely an off-target effect of DPH.
-
Employ a Co-treatment Strategy: Use a specific antagonist for the suspected off-target receptor in conjunction with DPH. For example, to counteract anticholinergic effects, pre-treat cells with a muscarinic agonist like carbachol or a specific muscarinic receptor antagonist that does not interfere with your primary endpoint.
-
Knockdown/Knockout of H1 Receptor: If genetically tractable, use siRNA or CRISPR to reduce or eliminate the expression of the histamine H1 receptor. If the DPH-induced effect persists, it is definitively an off-target effect.
-
Issue 2: High Levels of Cell Death at Concentrations Intended for H1 Receptor Antagonism.
-
Possible Cause: Diphenhydramine can induce apoptosis in some cell lines, an effect that may be independent of H1 receptor antagonism.[7] Additionally, at higher concentrations, sodium and potassium channel blockade can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of DPH that achieves H1 receptor antagonism in your specific cell line and assay. This can be done by measuring a known downstream marker of histamine signaling.
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of DPH for your cells.
-
Compare with a Second-Generation Antihistamine: Assess the cytotoxicity of a second-generation antihistamine at equivalent H1 receptor blocking concentrations. Lower toxicity with the more selective compound would suggest the cytotoxicity of DPH is an off-target effect.
-
Investigate Apoptosis Markers: If cytotoxicity is observed, perform assays for apoptosis markers (e.g., caspase-3 activation, Annexin V staining) to confirm the mechanism of cell death.
-
Issue 3: Inconsistent or Variable Results Between Experiments.
-
Possible Cause: The multifaceted pharmacological profile of DPH can lead to complex and sometimes opposing cellular responses, making results sensitive to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure strict consistency in cell passage number, seeding density, serum concentration, and incubation times.
-
Confirm Drug Integrity: Prepare fresh DPH solutions for each experiment from a validated stock. Avoid repeated freeze-thaw cycles.
-
Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve DPH) and consider a positive control for the expected on-target effect (e.g., histamine stimulation) and potential off-target effects.
-
Experimental Protocols
Protocol 1: Distinguishing On-Target vs. Off-Target Effects Using a Selective Antagonist
Objective: To determine if an observed cellular response to Diphenhydramine is mediated by the histamine H1 receptor.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment (for antagonist control): In a subset of wells, pre-incubate the cells with a high concentration of a selective H1 receptor antagonist (e.g., 10 µM Cetirizine) for 1 hour.
-
Diphenhydramine Treatment: Add Diphenhydramine at the desired concentration to the appropriate wells. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant cellular assay to measure the endpoint of interest (e.g., gene expression, protein phosphorylation, cell viability).
-
Data Analysis: Compare the effect of Diphenhydramine in the presence and absence of the selective H1 antagonist. If the selective antagonist blocks the effect of Diphenhydramine, the effect is likely on-target. If the effect persists, it is likely an off-target effect.
Protocol 2: Mitigating Anticholinergic Effects with a Muscarinic Receptor Antagonist
Objective: To block the muscarinic receptor-mediated off-target effects of Diphenhydramine.
Methodology:
-
Cell Seeding: Plate cells as in Protocol 1.
-
Pre-treatment: Pre-incubate cells with a specific muscarinic receptor antagonist (e.g., 1 µM Atropine for non-selective muscarinic blockade, or a subtype-selective antagonist if the specific M receptor is known) for 1 hour.
-
Diphenhydramine Treatment: Add Diphenhydramine at the desired concentration.
-
Incubation and Assay: Proceed as in Protocol 1.
-
Data Analysis: Compare the cellular response to Diphenhydramine in the presence and absence of the muscarinic antagonist. A reduction or elimination of the response in the presence of the muscarinic antagonist indicates that the effect was mediated by muscarinic receptors.
Mandatory Visualizations
Caption: Overview of Diphenhydramine's on-target and major off-target interactions.
Caption: A logical workflow for troubleshooting unexpected results with Diphenhydramine.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diphenhydramine Dosage for Sedation Studies in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of diphenhydramine for inducing sedation in mice. It covers frequently asked questions, troubleshooting common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for diphenhydramine-induced sedation?
A1: Diphenhydramine induces sedation primarily by acting as an inverse agonist at histamine H1 receptors in the central nervous system.[1] Because it can cross the blood-brain barrier, it blocks the effects of histamine, a neurotransmitter involved in promoting wakefulness.[2][3] Additionally, its sedative effects are enhanced by its anticholinergic activity, where it acts as a competitive antagonist of muscarinic acetylcholine receptors, further contributing to drowsiness.[2][3][4]
Q2: What is a typical starting dosage range for inducing sedation in mice?
A2: For sedation or hypnotic effects in mice, intramuscular (IM) doses of 1-2 mg/kg have been shown to decrease open-field activity.[1][5][6] For other routes, such as intraperitoneal (IP) or subcutaneous (SC), it is recommended to start with doses below 30 mg/kg to avoid potential paradoxical hyperactivity.[7] It is crucial to conduct pilot studies to determine the optimal dose for your specific mouse strain, age, and experimental goals, as responses can vary.[1]
Q3: What are the common routes of administration for diphenhydramine in mice?
A3: Common routes for administering diphenhydramine to mice include intraperitoneal (IP), subcutaneous (SC), intramuscular (IM), and oral (PO).[1][7] The choice of administration route can affect the onset and duration of action. For in vivo studies, diphenhydramine hydrochloride is typically dissolved in sterile 0.9% saline.[1]
Q4: How long does it take for diphenhydramine to induce sedation, and what is its duration of action?
A4: The onset, duration, and intensity of sedation are dose-dependent.[5][7] Following an IP injection, a waiting period of 15-30 minutes is common before starting behavioral assessments like the open-field test.[1] The half-life of diphenhydramine in rodents is relatively short, approximately 1 hour, which is much shorter than in humans.[8]
Q5: Are there potential adverse effects or paradoxical reactions to be aware of?
A5: Yes. While sedation is the expected outcome, paradoxical reactions such as nervousness, hyperactivity, and jumping behavior can occur, particularly at higher doses (≥30 mg/kg via IP or SC injection).[5][7] Other potential side effects, stemming from its potent anticholinergic properties, include dry mouth, urinary retention, and increased heart rate.[3][9] High doses can also lead to more severe effects like agitation and confusion.[3]
Troubleshooting Guide
This guide addresses common problems encountered during sedation studies with diphenhydramine.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or No Sedative Effect | • Incorrect Dosage: The dose may be too low for the specific mouse strain or individual animal. • Route of Administration: The chosen route may have poor bioavailability or slower absorption. • Habituation: Animals may have become habituated to the experimental environment, reducing anxiety and making sedation less apparent. | • Conduct a Dose-Response Study: Systematically test a range of doses to find the optimal effective dose for your model.[1] • Optimize Administration Route: Consider alternative routes. IP or SC injections generally provide more consistent absorption than oral administration. • Ensure Proper Acclimation: Allow sufficient time for animals to acclimate to the housing and testing rooms to establish a stable baseline behavior.[1] |
| Paradoxical Hyperactivity or Agitation | • Dose is Too High: Doses of 30 mg/kg or higher are known to sometimes cause CNS stimulation in mice.[7] • Genetic Factors: Individual differences in metabolism, potentially related to cytochrome P450 enzymes like CYP2D6, may lead to the formation of excitatory metabolites.[10][11] • Strain Differences: Some mouse strains may be more prone to this paradoxical reaction. | • Reduce the Dose: This is the most critical step. Lower the dose to a range known to reliably produce sedation (e.g., 1-20 mg/kg).[9] • Confirm Dosing Calculations: Double-check all calculations to rule out an accidental overdose.[9] • Screen Different Strains: If the issue persists, consider if the chosen mouse strain is appropriate for this type of study. |
| High Variability in Results | • Inconsistent Drug Preparation: Errors in dissolving the compound or incorrect final concentrations. • Variable Injection Technique: Inconsistent injection volume or placement (e.g., accidental injection into the cecum during an IP procedure). • Environmental Factors: Differences in lighting, noise, or handling between experimental sessions. | • Standardize Drug Preparation: Prepare fresh solutions for each experiment and use a vortex to ensure complete dissolution. • Train Personnel: Ensure all personnel are proficient in the chosen administration technique to guarantee consistency. • Control the Environment: Maintain consistent environmental conditions (e.g., time of day for testing, light levels, ambient noise) for all experimental groups. |
| Adverse Health Events (e.g., Respiratory Distress, Seizures) | • Toxicity/Overdose: The administered dose is approaching the toxic or lethal range for the animals. • Pre-existing Health Conditions: Underlying health issues in the animals may be exacerbated by the drug. | • Review Toxicity Data: Be aware of the LD50 values for diphenhydramine in mice (e.g., 56 mg/kg for IP).[1] Ensure your doses are well below this threshold. • Monitor Animal Health: Closely monitor animals for signs of distress, such as changes in respiratory rate or excessive lethargy.[9] Provide supportive care like supplemental heat if needed.[9] • Consult with Veterinary Staff: Ensure all procedures are approved by your institution's IACUC and consult with veterinary staff if adverse events occur.[7] |
Quantitative Data Summary
Table 1: Recommended Diphenhydramine Dosages and Toxicity in Mice
| Application | Dosage (mg/kg) | Route of Administration | Key Observations | Reference |
|---|---|---|---|---|
| Sedation / Hypnotic | 1 - 2 | Intramuscular (IM) | Decreased open-field activity and increased tonic immobility. | [1][5][6] |
| Sedation | < 30 | Intraperitoneal (IP) / Subcutaneous (SC) | Recommended to avoid paradoxical hyperactivity. | [7] |
| Acute Toxicity (LD50) | 56 | Intraperitoneal (IP) | Median lethal dose. | [1] |
| Acute Toxicity (LD50) | 160 | Oral (PO) | Median lethal dose. | [1] |
| Acute Toxicity (LD50) | 50 | Subcutaneous (SC) | Median lethal dose. |[1] |
Experimental Protocols
Protocol 1: Assessment of Sedative Effect Using the Open-Field Test
Objective: To quantify the sedative effects of diphenhydramine by measuring changes in general locomotor activity and exploratory behavior in mice.
Materials:
-
Open-field arena (e.g., 40x40x40 cm), preferably with automated tracking software.
-
Diphenhydramine hydrochloride.
-
Vehicle solution (e.g., sterile 0.9% saline).
-
Standard laboratory mice (e.g., C57BL/6 or Swiss albino).
-
Syringes and needles appropriate for the chosen route of administration.
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins to reduce stress-induced behavioral changes.[1]
-
Drug Preparation: Dissolve diphenhydramine hydrochloride in the vehicle to the desired concentrations. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the required concentration is 1 mg/ml.[1] Prepare a vehicle-only solution for the control group.
-
Administration: Administer the prepared diphenhydramine solution or vehicle to the mice via the chosen route (e.g., IP injection).
-
Waiting Period: Return the mice to their home cages for a 15-30 minute waiting period to allow for drug absorption and onset of action.[1]
-
Open-Field Test: Gently place each mouse in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).[1] The arena should be cleaned thoroughly between each trial to remove olfactory cues.
-
Data Collection: Record key behavioral parameters using automated software or manual scoring. Primary endpoints indicative of sedation include:
-
Total Distance Traveled: A significant decrease suggests a sedative effect.
-
Rearing Frequency: A reduction in vertical exploration (rearing) is a common indicator of sedation.
-
Time Spent in Center vs. Periphery: While often used for anxiety, changes can also reflect general activity levels.
-
-
Data Analysis: Compare the behavioral parameters of the diphenhydramine-treated groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity and rearing is indicative of a sedative effect.[1]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a typical diphenhydramine sedation study in mice.
Caption: Simplified signaling pathway for diphenhydramine-induced sedation.
Caption: Troubleshooting flowchart for paradoxical hyperactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. anesthesiaservicesal.com [anesthesiaservicesal.com]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. Paradoxical excitation on diphenhydramine may be associated with being a CYP2D6 ultrarapid metabolizer: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Diphenhydramine Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges arising from diphenhydramine interference in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is diphenhydramine a concern in our fluorescence-based assays?
Diphenhydramine can interfere with fluorescence-based assays through several mechanisms. Firstly, it possesses intrinsic, albeit weak, fluorescence, which can contribute to high background signals.[1] Secondly, its chemical structure allows it to form fluorescent complexes with other molecules that may be present in the assay medium, further elevating background noise.[1][2] This is particularly relevant in high-throughput screening (HTS) where a large number of diverse compounds are tested.[3] Lastly, in certain biological assays, such as those monitoring intracellular calcium, diphenhydramine can exhibit complex pharmacological effects that appear as assay interference, for instance, by acting as a noncompetitive antagonist.
Q2: What are the fluorescent properties of diphenhydramine?
Diphenhydramine's intrinsic fluorescence is generally weak. In an aqueous solution, it has been shown to have an emission maximum at approximately 286 nm when excited at 207 nm.[2][4] However, its fluorescent properties can be significantly altered by its environment and interactions with other molecules. For example, when complexed with eosin Y, the resulting ion-pair exhibits a much stronger fluorescence with a maximum emission at 554 nm following excitation at 259 nm.[1][2] The fluorescence intensity of diphenhydramine can also be enhanced in the presence of surfactants like sodium dodecyl sulfate (SDS).[4]
Q3: How can we quantitatively assess the level of interference from diphenhydramine in our assay?
To quantify the interference, it is crucial to run a series of control experiments. A key experiment is to measure the fluorescence of diphenhydramine in the assay buffer at various concentrations, without the specific assay components (e.g., enzyme, substrate, or cells). This will establish a baseline of the compound's intrinsic fluorescence under your experimental conditions.
Troubleshooting Guides
Issue 1: High Background Fluorescence in a 96-Well Plate Assay
You are observing a high background signal in your fluorescence assay that correlates with the presence of diphenhydramine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Intrinsic Fluorescence of Diphenhydramine | Run parallel wells containing only diphenhydramine at the same concentrations as your experimental wells. The average fluorescence from these wells can then be subtracted from your experimental data.[5][6] |
| Spectral Overlap with Assay Fluorophore | If background subtraction is insufficient, consider switching to a fluorophore with excitation and emission wavelengths that are further into the red spectrum, as diphenhydramine's fluorescence is more pronounced in the UV and blue regions. |
| Formation of Fluorescent Complexes | Analyze the components of your assay buffer. If possible, simplify the buffer composition or test for interactions between diphenhydramine and individual buffer components. |
Issue 2: Diphenhydramine Appears as a Noncompetitive Antagonist in a Calcium Assay (e.g., Fluo-4)
In a functional assay measuring histamine H1 receptor-mediated calcium release using a Fluo-4 dye, diphenhydramine, a known competitive antagonist, is causing a depression of the maximal histamine response, which is characteristic of noncompetitive antagonism.
Histamine H1 Receptor Signaling Pathway:
Caption: Simplified Histamine H1 Receptor Signaling Pathway.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Assay Kinetics | The transient nature of calcium flux assays may not allow for the establishment of equilibrium between the antagonist (diphenhydramine) and the receptor, leading to an apparent noncompetitive effect. |
| Direct Interaction with Fluo-4 Dye | While less common, it is possible for compounds to interact directly with the fluorescent dye. To test for this, incubate diphenhydramine with Fluo-4 in a cell-free calcium solution and measure fluorescence. |
| Off-Target Effects | At higher concentrations, diphenhydramine may have off-target effects that impact calcium signaling independently of the H1 receptor. |
Data Presentation: Quantifying Diphenhydramine Interference
The following tables provide a summary of the fluorescent properties of diphenhydramine and an illustrative example of its interference in a hypothetical fluorescence assay.
Table 1: Fluorescent Properties of Diphenhydramine
| Condition | Excitation Max (nm) | Emission Max (nm) | Notes |
| Aqueous Solution | 207 | 286 | Weak intrinsic fluorescence.[2] |
| With Eosin Y | 259 | 554 | Forms a highly fluorescent ion-pair complex.[1][2] |
| With SDS | - | 286 | Fluorescence intensity is enhanced.[4] |
Table 2: Example of Diphenhydramine Interference in a Blue Fluorophore-Based Assay
| Diphenhydramine (µM) | Assay Signal (RFU) | Compound-Only Signal (RFU) | Corrected Signal (RFU) | % Interference |
| 0 | 10000 | 50 | 9950 | 0.5% |
| 1 | 10250 | 300 | 9950 | 2.9% |
| 10 | 12500 | 2500 | 10000 | 20.0% |
| 50 | 18000 | 8000 | 10000 | 44.4% |
| 100 | 25000 | 15000 | 10000 | 60.0% |
Experimental Protocols
Protocol 1: Measuring and Correcting for Diphenhydramine's Intrinsic Fluorescence
This protocol outlines the steps to measure the intrinsic fluorescence of diphenhydramine and apply a background subtraction correction.
Materials:
-
Black, clear-bottom 96-well microplate
-
Diphenhydramine stock solution
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of diphenhydramine: In a 96-well plate, prepare a dilution series of diphenhydramine in assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Prepare control wells: Include wells with only assay buffer to determine the background fluorescence of the buffer itself.
-
Set up the plate reader: Configure the plate reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Read the plate: Measure the fluorescence intensity of all wells.
-
Calculate the average background: For each concentration of diphenhydramine, calculate the average fluorescence intensity from the replicate wells.
-
Subtract the background: In your main experimental plate, subtract the corresponding average background fluorescence of diphenhydramine from the wells containing the same concentration of the compound. For wells with no diphenhydramine, subtract the average fluorescence of the buffer-only wells.
Data Analysis Workflow:
Caption: Workflow for background fluorescence correction.
Protocol 2: Mitigating Interference using a Red-Shifted Fluorophore
This protocol describes the general approach to selecting and validating an alternative, red-shifted fluorophore to minimize interference from diphenhydramine.
Procedure:
-
Characterize diphenhydramine's fluorescence spectrum: If possible, perform a full excitation and emission scan of diphenhydramine in your assay buffer to identify the wavelength ranges of its fluorescence.
-
Select a red-shifted fluorophore: Choose a fluorophore for your assay with excitation and emission maxima that are significantly shifted to longer wavelengths (e.g., in the red or far-red spectrum) and have minimal overlap with diphenhydramine's fluorescence profile.
-
Validate the new fluorophore:
-
Confirm that the new fluorophore is compatible with your assay system (e.g., it can be conjugated to your substrate or antibody and does not inhibit the biological activity).
-
Run a control experiment with the new fluorophore in the presence of the highest concentration of diphenhydramine used in your assay.
-
Compare the signal-to-background ratio of the new fluorophore with the original one to confirm that the interference has been reduced.
-
Logical Relationship for Fluorophore Selection:
Caption: Decision process for selecting an alternative fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Micelle-enhanced spectrofluorimetric determination of diphenhydramine: application to human plasma and its simultaneous determination with naproxen in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subtraction of background fluorescence in multiharmonic frequency-domain fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Diphenhydramine solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Diphenhydramine solutions for long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Diphenhydramine solution turned yellow and/or cloudy. What could be the cause?
A: Discoloration or precipitation in your Diphenhydramine solution can be indicative of chemical degradation or physical instability. Several factors could be at play:
-
Exposure to Light: Diphenhydramine is sensitive to UV/VIS irradiation, which can lead to degradation.[1][2] Always protect your solutions from light by using amber-colored containers or by wrapping the container in aluminum foil.
-
Incorrect pH: Extreme pH values (both acidic and alkaline) can accelerate the degradation of Diphenhydramine.[2] The optimal pH for stability is generally between 4 and 6.5.[3]
-
High Temperature: Elevated temperatures can promote thermal degradation.[1][4] Solutions should be stored at controlled room temperature or under refrigeration, as specified by stability data.
-
Contamination: Microbial or chemical contamination can also lead to changes in the appearance of the solution. Ensure you are using sterile preparation techniques and high-purity solvents.
Q2: I'm seeing a loss of potency in my Diphenhydramine stock solution over time. How can I improve its long-term stability?
A: To ensure the long-term stability of your Diphenhydramine solutions, consider the following best practices:
-
Proper Storage Conditions: For long-term storage, it is recommended to store Diphenhydramine hydrochloride solutions at refrigerated temperatures (2°C-8°C) and protected from light.[5][6] Studies have shown that solutions stored under these conditions can remain stable for up to 91 days.[7][8][9]
-
Choice of Diluent: 0.9% Sodium Chloride (NS) and 5% Dextrose in water (D5W) are common and appropriate diluents for Diphenhydramine hydrochloride solutions.[5][7]
-
Appropriate Concentration: While stable across a range of concentrations, preparing solutions at the desired final concentration for your experiment can minimize the need for multiple dilutions and potential for contamination.
-
Inert Atmosphere: For highly sensitive experiments, consider purging the headspace of your storage container with an inert gas like nitrogen to minimize oxidative degradation.
Q3: What are the primary degradation products of Diphenhydramine I should be aware of?
A: The main degradation pathways for Diphenhydramine involve the breakdown of the ether bond and N-demethylation.[2] This can lead to the formation of impurities such as:
-
Benzhydrol
-
Benzophenone
-
Diphenylmethane
-
N-desmethyldiphenhydramine
Forced degradation studies have shown that significant degradation occurs under oxidative, acidic, and alkaline stress conditions.[5]
Data on Diphenhydramine Solution Stability
The following tables summarize quantitative data from stability studies on Diphenhydramine hydrochloride solutions.
Table 1: Stability of Diphenhydramine HCl in Minibags [7][8][9]
| Concentration | Diluent | Storage Temperature | Duration | Percent Remaining |
| 12.5 mg/50 mL | D5W or NS | 22°C or 4°C | 91 days | > 90% |
| 25 mg/50 mL | D5W or NS | 22°C or 4°C | 91 days | > 90% |
| 50 mg/50 mL | D5W or NS | 22°C or 4°C | 91 days | > 90% |
Table 2: Stability of Diphenhydramine HCl in Polypropylene Syringes [7][9]
| Concentration | Diluent | Storage Temperature | Duration | Percent Remaining |
| 12.5 mg/10 mL | NS | 22°C or 4°C | 28 days | > 90% |
| 25 mg/10 mL | NS | 22°C or 4°C | 28 days | > 90% |
| 50 mg/10 mL | NS | 22°C or 4°C | 28 days | > 90% |
Table 3: Stability of Diphenhydramine HCl IV Admixtures in PVC Bags [5][6]
| Concentration | Diluent | Storage Temperature | Duration | Percent Remaining |
| 0.2 mg/mL | D5W or NS | 2°C - 8°C | 14 days | 98.6% - 101.1% |
| 1.0 mg/mL | D5W or NS | 2°C - 8°C | 14 days | 98.6% - 101.1% |
Experimental Protocols
Protocol 1: Preparation of a Stable Diphenhydramine Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mg/mL Diphenhydramine HCl stock solution in 0.9% Sodium Chloride, suitable for long-term storage.
Materials:
-
Diphenhydramine Hydrochloride, USP grade
-
0.9% Sodium Chloride Injection, USP (sterile)
-
Sterile 50 mL polypropylene conical tubes (or similar amber-colored vials)
-
Calibrated analytical balance
-
Sterile volumetric flasks and pipettes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh 500 mg of Diphenhydramine Hydrochloride powder.
-
Transfer the powder to a sterile 50 mL volumetric flask.
-
Add approximately 40 mL of 0.9% Sodium Chloride Injection to the flask.
-
Gently swirl the flask until the powder is completely dissolved.
-
Bring the solution to the final volume of 50 mL with 0.9% Sodium Chloride Injection.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-resistant container (e.g., amber vial or a clear vial wrapped in foil).
-
Store the solution at 2°C - 8°C.
-
Before use, visually inspect the solution for any particulate matter or discoloration.
Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of Diphenhydramine solutions.
Instrumentation and Conditions (Example): [5]
-
HPLC System: A system equipped with a UV detector.
-
Column: C18, 3 µm, 100 Å, 4.6×150 mm.
-
Mobile Phase: Water:Acetonitrile (63:37) with 0.1% trifluoroacetic acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Diphenhydramine HCl of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the stored Diphenhydramine solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the Diphenhydramine peak versus the concentration of the standards.
-
Determine the concentration of Diphenhydramine in the sample solution by interpolating its peak area on the standard curve.
-
Calculate the percentage of the initial concentration remaining in the stored sample. A solution is generally considered stable if it retains ≥90% of its initial concentration.
-
Visualizations
Caption: Workflow for preparing and testing Diphenhydramine solutions.
Caption: Factors leading to Diphenhydramine degradation.
Caption: Troubleshooting guide for unstable Diphenhydramine solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. The stability method and analysis of diphenhydramine hydrochloride in liquid and solid drug dosage forms - ProQuest [proquest.com]
- 5. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Semantic Scholar [semanticscholar.org]
- 9. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Best practices for minimizing Diphenhydramine-induced cytotoxicity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Diphenhydramine (DPH)-induced cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of Diphenhydramine-induced cytotoxicity in vitro?
Diphenhydramine, a first-generation H1 histamine receptor antagonist, exerts cytotoxic effects through several primary mechanisms, particularly in cancer cell lines.[1] The most commonly reported mechanisms include:
-
Induction of Apoptosis: DPH has been shown to induce programmed cell death in various cancer cells, including melanoma, leukemia, and pancreatic cancer.[1][2][3] This is often a primary contributor to its cytotoxic effects.
-
Modulation of Ion Channels: DPH can interact with and inhibit certain ion channels, such as voltage-gated proton channels (Hv1) in leukemic cells, leading to intracellular acidification and subsequent apoptosis.[4][5]
-
Induction of Autophagy: In some cell types, DPH can induce autophagy, a cellular process of self-digestion.[6][7] While autophagy can be a survival mechanism, its overactivation can lead to cell death.
-
Generation of Reactive Oxygen Species (ROS): At high concentrations, DPH may lead to oxidative stress through the production of ROS, which can damage cellular components and contribute to cytotoxicity.[8]
-
Genotoxicity: Some studies suggest that high concentrations of DPH could have genotoxic effects, potentially leading to DNA damage.[8]
FAQ 2: Why am I observing inconsistent cytotoxicity results with Diphenhydramine?
Inconsistent results in DPH cytotoxicity assays can arise from several factors:
-
Cell Line Specificity: The cytotoxic effects of DPH can vary significantly between different cell lines.[1][3] It is crucial to establish a dose-response curve for each specific cell line used.
-
Concentration and Exposure Time: DPH-induced cytotoxicity is both dose- and time-dependent.[2] Ensure that a range of concentrations and incubation times are tested to determine the optimal conditions for your experimental model.
-
Assay Interference: Diphenhydramine, as an organic amine, has been reported to interfere with certain cell viability assays, such as the MTT assay, by suppressing the exocytosis of formazan granules.[9] This can lead to an overestimation of cell viability. Consider using alternative assays like MTS, which is less prone to this interference, or validate your MTT results with a secondary method.[1][10]
-
Culture Conditions: Standard cell culture best practices are critical.[11][12] Factors such as cell density, passage number, and media composition can all influence cellular responses to DPH.[13]
FAQ 3: How can I minimize Diphenhydramine-induced cytotoxicity in non-target cells?
In some experimental contexts, it may be desirable to minimize the cytotoxic effects of DPH. Here are some strategies:
-
Dose Optimization: The most straightforward approach is to use the lowest effective concentration of DPH that achieves the desired experimental outcome without causing significant cytotoxicity.
-
Use of Antioxidants: Co-treatment with antioxidants like carvacrol has been shown to mitigate DPH-induced oxidative stress and genotoxicity in human peripheral blood lymphocytes.[8] N-acetylcysteine (NAC) is another common antioxidant that could be explored.
-
Modulation of Signaling Pathways: If the cytotoxic mechanism in your cell type is known, you may be able to intervene in that specific pathway. For example, if apoptosis is mediated by caspase activation, the use of a pan-caspase inhibitor like z-VAD-fmk could attenuate cell death.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cell viability in a cytotoxicity assay | Assay interference (e.g., with MTT assay). | Use an alternative viability assay such as MTS or CellTiter-Glo®. Validate results with a dye exclusion method like trypan blue or by morphological assessment of cell death.[9] |
| Incorrect DPH concentration or insufficient incubation time. | Perform a thorough dose-response and time-course experiment to determine the IC50 value for your specific cell line.[2] | |
| Cell resistance to DPH. | Investigate the expression of resistance-related proteins or signaling pathways in your cell line. Consider using a different, more sensitive cell line if appropriate for your research question. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.[14] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS. | |
| Bubbles in wells. | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be removed with a sterile needle.[14] | |
| Unexpected morphological changes in cells | Induction of autophagy or other cellular processes. | In addition to viability assays, use specific markers to investigate other cellular responses, such as LC3 for autophagy or markers for cellular senescence.[6][7] |
| Off-target effects of DPH. | DPH has multiple known targets beyond the H1 receptor.[1][15] Consider the possibility of off-target effects in your interpretation of the results. |
Quantitative Data Summary
Table 1: IC50 Values of Diphenhydramine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µg/mL) | Reference |
| A2058 | Melanoma | MTS | 48 | ~50 | [3][10] |
| A375.S2 | Melanoma | MTS | 48 | ~50 | [3][10] |
| MDA-MB-435S | Melanoma | MTS | 48 | ~75 | [3][10] |
| B16-F10 | Murine Melanoma | MTS | 48 | ~60 | [3][10] |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | Not Specified | Not Specified | Dose-dependent apoptosis observed | [2] |
| Jurkat | T-cell acute lymphoblastic leukemia | Not Specified | Not Specified | Dose-dependent apoptosis observed | [2] |
Note: IC50 values can vary depending on the specific experimental conditions. This table should be used as a guideline.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from studies investigating DPH-induced cytotoxicity in melanoma cell lines.[1][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Diphenhydramine in complete culture medium. Remove the old medium from the wells and add 100 µL of the DPH-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis.[10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of DPH for the chosen duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis of human T-cell acute lymphoblastic leukemia cells by diphenhydramine, an H1 histamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Diphenhydramine inhibits voltage-gated proton channels (Hv1) and induces acidification in leukemic Jurkat T cells- New insights into the pro-apoptotic effects of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenhydramine inhibits voltage-gated proton channels (Hv1) and induces acidification in leukemic Jurkat T cells- New insights into the pro-apoptotic effects of antihistaminic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. H1-antihistamines induce vacuolation in astrocytes through macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Diphenhydramine interferes with MTT reduction assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 13. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refining HPLC Protocols for Enhanced Diphenhydramine Peak Resolution
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for Diphenhydramine analysis. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution.
Troubleshooting Guide for Diphenhydramine HPLC Analysis
Poor peak resolution in HPLC can manifest as peak tailing, fronting, splitting, or broad peaks. Below is a comprehensive guide to diagnosing and resolving these common issues when analyzing Diphenhydramine.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions between the basic Diphenhydramine molecule and acidic residual silanol groups on the silica-based column packing.[1] | - Optimize Mobile Phase pH: Adjust the mobile phase to a low pH (e.g., 2.5-3.5) using an appropriate buffer (e.g., phosphate or formate buffer) to suppress the ionization of silanol groups.[1] - Use a Base Deactivated Column: Employ a modern, high-purity silica column that is end-capped to minimize exposed silanols. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Peak Fronting | - Column Overload: Injecting too high a concentration of the sample.[1][2] - Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.[1] | - Reduce Injection Volume or Sample Concentration: Decrease the amount of sample loaded onto the column.[2] A study on Diphenhydramine and Phenylephrine showed that lowering the nominal concentration of the sample solutions and reducing the injection volume improved peak shape.[3] - Use a Weaker Sample Solvent: Whenever possible, dissolve the sample in the mobile phase itself.[1] If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume. |
| Split Peaks | - Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the sample path. - Sample Solvent Incompatibility: The sample solvent being immiscible with the mobile phase. - Co-elution: Two or more compounds eluting at very similar retention times. | - Column Maintenance: Reverse flush the column (if permissible by the manufacturer) or replace the column if a void is suspected. The use of a guard column is recommended to protect the analytical column.[4] - Ensure Solvent Miscibility: Confirm that the sample solvent and mobile phase are fully miscible. - Method Optimization: Adjust the mobile phase composition or gradient to improve the separation of co-eluting peaks. |
| Broad Peaks | - Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. - Low Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.[2] - Column Degradation: Loss of column efficiency over time. | - Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the HPLC components.[4] - Optimize Flow Rate: Determine the optimal flow rate for the column dimensions and particle size.[2] - Column Replacement: If the column has degraded, it will need to be replaced. Regularly perform system suitability tests to monitor column performance. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing Diphenhydramine?
A1: For basic compounds like Diphenhydramine, a low mobile phase pH (typically between 2.5 and 3.5) is often ideal for reversed-phase HPLC.[1] This acidic environment suppresses the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing secondary ionic interactions that can lead to peak tailing.[1] Buffering the mobile phase is crucial to maintain a consistent pH throughout the analysis.
Q2: Which type of HPLC column is most suitable for Diphenhydramine analysis?
A2: A reversed-phase C18 or C8 column with high-purity silica and effective end-capping is a common and suitable choice for Diphenhydramine analysis.[5] End-capping minimizes the number of free silanol groups available to interact with the basic analyte.[1] For separating Diphenhydramine from its impurities, specialized columns like a pentafluorophenyl (PFP) stationary phase have also been successfully used.[6]
Q3: How can I improve the resolution between Diphenhydramine and its related impurities?
A3: Improving resolution often requires a multi-faceted approach:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Consider a Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program that gradually increases the organic solvent concentration can sharpen peaks and improve the resolution of complex mixtures.[3]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, but be mindful of increasing run times.[2]
-
Change the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, the effect on selectivity can vary.
Q4: My Diphenhydramine peak is showing significant tailing. What is the first troubleshooting step I should take?
A4: The most common cause of peak tailing for a basic compound like Diphenhydramine is interaction with acidic silanols on the column. Therefore, the first and most impactful troubleshooting step is to address the mobile phase pH. Ensure you are using a buffered mobile phase with a pH in the acidic range (e.g., pH 3.0) to minimize these secondary interactions. If this does not resolve the issue, consider the other solutions for peak tailing outlined in the troubleshooting guide above.
Q5: Can the sample preparation method affect the peak shape of Diphenhydramine?
A5: Yes, absolutely. The solvent used to dissolve the Diphenhydramine sample can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, particularly peak fronting.[1] For optimal results, the sample should be dissolved in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample and inject a minimal volume.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol describes a systematic approach to optimizing the mobile phase to reduce peak tailing of Diphenhydramine.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B
-
-
pH Adjustment:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values using a suitable buffer (e.g., 20 mM potassium phosphate) adjusted with phosphoric acid to pH 2.5, 3.0, and 3.5.
-
Run the analysis with each mobile phase composition, keeping the organic solvent ratio constant.
-
Compare the peak symmetry (tailing factor) for each run and select the pH that provides the most symmetrical peak.
-
-
Organic Modifier Evaluation:
-
Using the optimal pH determined in the previous step, prepare two different mobile phases: one with acetonitrile as the organic modifier and another with methanol.
-
Adjust the percentage of the organic modifier to achieve a similar retention time for Diphenhydramine in both mobile phases.
-
Compare the peak shape and resolution from any impurities between the two organic solvents.
-
Protocol 2: Column Washing and Regeneration
This protocol is for cleaning a reversed-phase column that is showing signs of contamination, such as high backpressure or poor peak shape.
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination of the detector cell.
-
Flush with Isopropanol: Flush the column with 100% isopropanol at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes. Isopropanol is a good solvent for removing strongly retained non-polar compounds.
-
Flush with Water: Flush the column with HPLC-grade water for 30 minutes to remove any salts or polar contaminants.
-
Flush with Organic Solvent: Flush the column with 100% acetonitrile or methanol for 30 minutes.
-
Equilibrate with Mobile Phase: Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Test Column Performance: Inject a standard solution of Diphenhydramine to assess if the peak shape and retention time have been restored.
Visualizations
Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.
Caption: Logical relationship between causes and solutions for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
Technical Support Center: Strategies to Reduce Variability in Diphenhydramine In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues and reduce variability in in vivo studies involving diphenhydramine.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: High Variability in Behavioral Readouts
-
Question: My behavioral data (e.g., locomotor activity, cognitive tests) shows high inter-animal variability after diphenhydramine administration. What are the potential causes and solutions?
-
Answer: High variability in behavioral studies with diphenhydramine is a common challenge. Here’s a breakdown of potential causes and troubleshooting steps:
-
Paradoxical CNS Stimulation: Instead of the expected sedation, diphenhydramine can cause hyperactivity, agitation, or restlessness in some animals, particularly at higher doses.[1][2]
-
Solution: Conduct a dose-response study to identify the optimal dose that produces the desired effect with minimal paradoxical reactions.[3] Carefully observe and document any atypical behaviors.
-
-
Sedation Confounding Results: The sedative effects of diphenhydramine can interfere with the performance of animals in behavioral tasks, leading to inconsistent data.[3]
-
Solution: Optimize the timing of your behavioral testing. Sedative effects typically peak around 2 hours after administration and can last up to 7 hours.[3] Consider testing during the descending phase of sedation. Always include a vehicle-treated control group to differentiate sedative effects from other experimental outcomes.[3]
-
-
Stress and Habituation: Lack of proper acclimation to the housing and experimental environment can lead to stress-induced behavioral changes that can be mistaken for or worsen the effects of diphenhydramine.[3]
-
Solution: Ensure a sufficient acclimation period for the animals to their new environment and habituate them to the experimental procedures and apparatus before the study begins.[3]
-
-
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles
-
Question: I am observing significant variability in the plasma concentrations of diphenhydramine between animals in the same treatment group. What factors could be contributing to this?
-
Answer: Variability in diphenhydramine's pharmacokinetic profile is well-documented and can be influenced by several factors:
-
Route of Administration: The bioavailability of diphenhydramine varies significantly with the route of administration. Oral administration, for instance, is subject to first-pass metabolism, which can differ between individuals.[4] Intraperitoneal or intravenous injections generally lead to more consistent plasma levels.
-
Animal Strain, Sex, and Age: These biological factors can influence drug metabolism and clearance, leading to different PK profiles.[5]
-
Solution: Use a homogenous population of animals in terms of strain, sex, and age. Clearly report these details in your methodology.
-
-
Formulation and Vehicle: The formulation of diphenhydramine and the vehicle used for administration can impact its absorption and distribution.[5]
-
Frequently Asked Questions (FAQs)
This section addresses common questions about working with diphenhydramine in vivo.
-
Question 1: What are the primary mechanisms of action of diphenhydramine that I should be aware of in my in vivo studies?
-
Answer: Diphenhydramine has two primary mechanisms of action. It is an inverse agonist at histamine H1 receptors, which is responsible for its antihistaminic effects.[5][6] It is also a competitive antagonist at muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects such as dry mouth and sedation.[4][5]
-
-
Question 2: How can I distinguish between the sedative and anticholinergic effects of diphenhydramine in my behavioral experiments?
-
Answer: While both effects originate in the central nervous system, they are mediated by different receptors. Sedation is primarily due to H1 receptor blockade, while cognitive impairment is largely attributed to muscarinic receptor blockade.[4] To experimentally distinguish these effects, you could consider co-administering a peripherally restricted H1 antagonist to see if the central effects persist, suggesting a primary role for muscarinic antagonism in that specific behavior.
-
-
Question 3: What are some key considerations for preparing diphenhydramine for in vivo administration?
-
Answer: For in vivo studies, diphenhydramine hydrochloride can be dissolved in sterile, pyrogen-free 0.9% saline.[5] If you encounter solubility issues at higher concentrations, co-solvents can be considered, but be aware that vehicles like DMSO and Tween 80 can have their own biological effects.[5] Therefore, a vehicle-only control group is essential.[5]
-
Data Presentation
Table 1: Recommended Dosages of Diphenhydramine for Various In Vivo Applications
| Animal Model | Application | Dosage (mg/kg) | Route of Administration | Key Observations | Reference |
| Mouse | Sedation / Hypnotic | 1, 2 | Intramuscular (IM) | Decreased open field activity and increased tonic immobility. | [5] |
| Rat | Sedation | 10, 20 | Not specified | Sedative effects observed. | [5] |
| Mouse | Allergic Model | 20 | Intraperitoneal (IP) | Reduced thermal hyperalgesia and paw edema. | [5] |
| Mouse | Histamine-induced Scratching | 30 | Oral (PO) | Reduction of scratching behavior. | [5] |
Table 2: Acute Toxicity (LD50) of Diphenhydramine
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intraperitoneal (IP) | 56 | [5] |
| Mouse | Oral (PO) | 160 | [5] |
| Mouse | Subcutaneous (SC) | 50 | [5] |
| Rat | Intraperitoneal (IP) | 280 | [5] |
| Rat | Oral (PO) | 390 | [5] |
Table 3: Pharmacokinetic Parameters of Diphenhydramine in Dogs
| Administration Route | Mean Systemic Availability (%) | Mean Maximum Concentration (ng/mL) | Terminal Elimination Half-life (h) | Reference |
| Oral (Diphenhydramine) | 7.8 | 36 (± 20) | 5.0 (± 7.1) | [7] |
| Oral (Dimenhydrinate) | 22.0 | 124 (± 46) | 11.6 (± 17.7) | [7] |
Experimental Protocols
Protocol 1: Sedation Assessment using the Open Field Test in Mice
This protocol outlines the use of the open field test to quantify the sedative effects of diphenhydramine.
Materials:
-
Diphenhydramine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open field apparatus (e.g., a square arena with video tracking capabilities)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[5]
-
Diphenhydramine Preparation: Dissolve diphenhydramine hydrochloride in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).[5]
-
Administration: Administer diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[5]
-
Observation Period: Place the mouse in the center of the open field arena 15-30 minutes after injection.[5]
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video tracking system. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency
-
-
Data Analysis: Compare the behavioral parameters between the diphenhydramine-treated and vehicle-treated groups. A significant decrease in locomotor activity and rearing is indicative of a sedative effect.[5]
Mandatory Visualization
Caption: Diphenhydramine's dual mechanism of action.
Caption: General workflow for in vivo diphenhydramine studies.
References
- 1. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SMPDB [smpdb.ca]
- 7. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Anticholinergic Side Effects of Diphenhydramine in Research Animals
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the anticholinergic side effects of diphenhydramine in research animals. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during in vivo studies.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Excessive Sedation or Lethargy | High dosage of diphenhydramine; individual animal sensitivity. | Immediate Action: Ensure easy access to food and water. Monitor respiratory rate and body temperature, providing supplemental heat if necessary.[1] Troubleshooting: Reduce the dose for subsequent experiments. Consider a different route of administration (e.g., oral administration may have a slower onset).[1] Ensure animals are properly acclimated to minimize stress.[1] |
| Paradoxical Hyperactivity and Agitation | High dosage of diphenhydramine can cause CNS stimulation.[2] | Immediate Action: Ensure the animal's safety to prevent injury. Troubleshooting: This is a dose-dependent effect. Significantly reduce the dose in future experiments. Doses of 30 mg/kg (IP or SC) or greater in rodents may lead to hyperactivity.[2] |
| Decreased Food and Water Intake | Anticholinergic effects causing dry mouth (xerostomia).[1][3][4] | Immediate Action: Monitor body weight daily. Provide palatable, moist food.[1] Ensure easy access to water, possibly with sipper tubes that require less effort.[1] Troubleshooting: Reduce the diphenhydramine dose. Consult a veterinarian if weight loss exceeds 10% of baseline.[1] |
| Impaired Performance in Cognitive Tasks (e.g., Morris Water Maze) | Sedative effects confounding cognitive assessment; direct anticholinergic impact on learning and memory. | Troubleshooting: Incorporate motor function tests (e.g., rotarod test) to distinguish sedation from cognitive deficits.[5] Vary the difficulty of cognitive tasks.[5] Allow for a sufficient washout period (at least 3 days) before re-testing.[5] |
| Signs of Urinary Retention or Constipation | Antagonism of muscarinic receptors in the bladder and GI tract.[3][4][6] | Monitoring: Observe for decreased urination or defecation. Palpate the bladder for distension. Management: Reduce the diphenhydramine dose. Ensure adequate hydration. If severe, consult with a veterinarian. |
| Cardiovascular Changes (e.g., Tachycardia) | Anticholinergic effects on the heart.[1] | Monitoring: Use appropriate equipment to monitor heart rate and blood pressure, especially under anesthesia.[7] Management: Be aware of potential interactions with other drugs that affect the cardiovascular system.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary anticholinergic side effects of diphenhydramine in research animals?
A1: The most common side effects are related to its sedative and anticholinergic properties, including:
-
Central Nervous System: Sedation, lethargy, impaired coordination (ataxia), and at higher doses, hyperactivity or agitation.[1]
-
Autonomic Nervous System: Dry mouth, decreased salivation, urinary retention, and constipation.[1][3][4][6]
-
Cardiovascular: Increased heart rate (tachycardia).[1]
Q2: How can I minimize the sedative effects of diphenhydramine in my behavioral studies?
A2: To minimize sedation, consider the following:
-
Dose-Ranging Study: Conduct a pilot study to determine the lowest effective dose with minimal sedative effects.[1]
-
Control Groups: Always include a vehicle-treated control group to differentiate drug effects from other experimental variables.
-
Alternative Antihistamines: If sedation is a significant confounding factor, consider using a second-generation antihistamine with lower blood-brain barrier penetration.[5]
Q3: Can the anticholinergic effects of diphenhydramine be reversed?
A3: Yes, in cases of severe toxicity or overdose, a cholinesterase inhibitor like physostigmine can be used to counteract the anticholinergic effects.[8][9][10][11] Physostigmine increases the amount of acetylcholine available to compete with diphenhydramine at muscarinic receptors.[11] However, this should be done with caution and under veterinary guidance due to potential side effects.[9]
Q4: What is the recommended washout period for diphenhydramine before re-testing animals?
A4: The elimination half-life of diphenhydramine varies by species. A general guideline is to allow for at least 5 half-lives for the drug to be cleared. A washout period of at least 3 days is often recommended, but this may need to be extended depending on the dose and the sensitivity of the subsequent behavioral assay.[5]
Q5: How can environmental enrichment help manage the side effects of diphenhydramine?
A5: Environmental enrichment, which involves providing a more stimulating environment with social interaction and novel objects, has been shown to reduce anxiety and may counteract some of the behavioral effects of drugs.[12][13][14] For rodents, this can include larger cages with nesting material, toys, and climbing structures.[13][14][15]
Quantitative Data
Table 1: Recommended Starting Dosages of Diphenhydramine for Sedation in Rodents
| Species | Route of Administration | Recommended Dose | Notes | Citation(s) |
| Rat | Oral (PO) / Subcutaneous (SQ) | 1 - 2 mg/kg | Administer every 12 hours. | [2] |
| Rat | Subcutaneous (SQ) | 10 mg/kg | Single dose. | [2] |
| Rat | Intraperitoneal (IP) | 10 mg/kg | Single dose for stimulus discrimination studies. | [2][16] |
| Mouse | Intraperitoneal (IP) / Subcutaneous (SQ) | < 30 mg/kg | Single dose to avoid hyperactivity. | [2] |
Table 2: Effects of Diphenhydramine on Locomotor Activity in Rodents
| Dose (mg/kg) | Locomotor Activity | Rearing Behavior | Exploratory Behavior | Sedation Level | Citation(s) |
| 1-2 | Decreased | Decreased | Decreased | Mild | [17] |
| 10 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Moderate | [18] |
| ≥30 | Increased (Hyperactivity) | Increased | Increased | Paradoxical Excitation | [2][18] |
Experimental Protocols
Protocol 1: Open-Field Test to Assess Locomotor Activity and Anxiety-Like Behavior
Objective: To evaluate the effects of diphenhydramine on general locomotor activity and anxiety-like behavior in mice.[19][20]
Materials:
-
Open-field arena (e.g., 42x42x42 cm)[20]
-
Automated video tracking software
-
Diphenhydramine solution
-
Vehicle solution (e.g., saline)
-
Subject animals (mice)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[21]
-
Drug Preparation: Dissolve diphenhydramine hydrochloride in sterile saline to the desired concentration.
-
Administration: Administer diphenhydramine or vehicle via the chosen route (e.g., intraperitoneal injection).[21]
-
Observation Period: Place the mouse in the center of the open-field arena 15-30 minutes after injection.[21]
-
Data Collection: Record the animal's activity for a set duration (typically 5-10 minutes) using the tracking software.[19][21] Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Data Analysis: Compare the behavioral parameters between the diphenhydramine-treated and vehicle-treated groups. A significant decrease in locomotor activity and an increase in time spent in the periphery are indicative of sedative and anxiogenic-like effects, respectively.[21]
Protocol 2: Environmental Enrichment for Rodents
Objective: To provide a stimulating environment to potentially mitigate the adverse behavioral effects of diphenhydramine.
Procedure:
-
Housing: House animals in larger cages than standard housing.
-
Social Grouping: House rodents in social groups (e.g., 10-12 rats per cage), ensuring compatibility.[15]
-
Object Enrichment: Introduce a variety of novel objects (10-15 per day is recommended) into the cage.[15] Objects can include:
-
Tunnels and tubes
-
Climbing structures
-
Nesting material
-
Gnawing blocks
-
Small toys (ensure they are non-toxic and safe)
-
-
Novelty: Change the objects and their configuration daily to maintain novelty.[15]
-
Duration: The enrichment protocol should be implemented for a sufficient duration, often 30 to 40 days, before and during the drug administration period.[15]
Signaling Pathways and Workflows
Diphenhydramine's Anticholinergic Mechanism
Diphenhydramine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades. This blockade is responsible for the classic anticholinergic side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diphenhydramine | VCA Animal Hospitals [vcahospitals.com]
- 4. Diphenhydramine (Benadryl, Vetadryl, Banophen, Diphenhist) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Diphenhydramine HCL – Rat Guide [ratguide.com]
- 7. researchgate.net [researchgate.net]
- 8. Antidotal Effects of the Antihistamine Diphenhydramine Against Cholinesterase Inhibitor Poisoning: A Meta-Analysis of Median Lethal Doses in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mad as a Hatter: Physostigmine for Delirium Control in Anticholinergic Toxicity EMRA [emra.org]
- 11. Physostigmine or Rivastigmine for Anticholinergic Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs [frontiersin.org]
- 14. Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enriched Environment Procedures for Rodents: Creating a Standardized Protocol for Diverse Enrichment to Improve Consistency across Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. anilocus.com [anilocus.com]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Diphenhydramine Versus Second-Generation Antihistamines for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental evaluation of first and second-generation H1 receptor antagonists.
First-generation antihistamines, exemplified by diphenhydramine, have long been a cornerstone in the management of allergic conditions. However, their clinical use is often hampered by a significant side effect profile, primarily due to their lack of receptor specificity and ability to cross the blood-brain barrier.[1][2] This has led to the development of second-generation antihistamines, designed for greater selectivity and an improved safety profile.[1][2] This guide provides a detailed comparative analysis of diphenhydramine versus prominent second-generation antihistamines such as cetirizine, loratadine, and fexofenadine, supported by experimental data to inform research and drug development.
Pharmacokinetic and Pharmacodynamic Properties
Second-generation antihistamines exhibit superior pharmacokinetic and pharmacodynamic properties, including 24-hour coverage after a single dose and more specific receptor binding.[2] Diphenhydramine's half-life can vary significantly with age, being approximately 5.4 hours in children, 9.2 hours in young adults, and 13.5 hours in the elderly.[3] In contrast, second-generation agents like cetirizine and desloratadine have longer durations of action, lasting 24 hours or more.[4][5]
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Property | Diphenhydramine | Cetirizine | Loratadine | Fexofenadine |
| Generation | First | Second | Second | Second |
| Bioavailability | 40-60%[3] | ~70% | ~40% | ~33% |
| Peak Plasma Conc. | 2-3 hours[3] | ~1 hour | 1-2 hours | 1-2.5 hours |
| Half-life | 2.4-9.3 hours[3] | ~8.3 hours | 8.4 hours (metabolite ~28h) | 11-15 hours |
| Duration of Action | 4-6 hours[6] | ≥24 hours[4] | 24 hours[6] | 12-24 hours[6] |
| Sedation | Common[7] | Less common, but possible[8][9] | Minimal[8] | Virtually non-sedating[8] |
| Anticholinergic Effects | Potent[3] | Minimal to none[9] | Minimal to none[9] | Minimal to none[9] |
Receptor Binding Affinity and Selectivity
A key differentiator between diphenhydramine and second-generation antihistamines is their receptor selectivity. Diphenhydramine's broad receptor activity, particularly its high affinity for muscarinic acetylcholine receptors, is responsible for its characteristic anticholinergic side effects like dry mouth, urinary retention, and cognitive impairment.[1] Second-generation agents, in contrast, demonstrate a much higher selectivity for the histamine H1 receptor, with significantly lower affinity for other receptors.[1]
Table 2: Comparative Receptor Binding Affinities (Ki, nM) *
| Receptor | Diphenhydramine | Cetirizine | Fexofenadine |
| Histamine H1 | 14.08[1] | ~6[1] | ~10[1] |
| Muscarinic M1 | 210[1] | >10,000[1] | >10,000[1] |
| Muscarinic M2 | 130[1] | >10,000[1] | >10,000[1] |
| Muscarinic M3 | 240[1] | >10,000[1] | >10,000[1] |
| Muscarinic M4 | 112[1] | >10,000[1] | >10,000[1] |
| Muscarinic M5 | 260[1] | >10,000[1] | >10,000[1] |
| Alpha-1 Adrenergic | 430[1] | >10,000[1] | >10,000[1] |
| Alpha-2 Adrenergic | 7,600[1] | >10,000[1] | >10,000[1] |
*A lower Ki value indicates a higher binding affinity.[1]
Histamine H1 Receptor Signaling Pathway
The therapeutic effects of both first and second-generation antihistamines are mediated through their interaction with the histamine H1 receptor. As inverse agonists, they bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.
Caption: Histamine H1 receptor signaling and antihistamine action.
Blood-Brain Barrier Permeability and Sedative Effects
The sedative and cognitive-impairing effects of diphenhydramine are a direct result of its ability to cross the blood-brain barrier and antagonize central H1 receptors.[2][10] Second-generation antihistamines are designed to be less lipophilic and are often substrates for the P-glycoprotein efflux pump in the blood-brain barrier, which actively transports them out of the central nervous system.[11][12] This restricted CNS access is the primary reason for their non-sedating or less-sedating properties.[8][11]
Table 3: Comparative Central Nervous System Effects
| Parameter | Diphenhydramine | Cetirizine | Loratadine | Fexofenadine |
| Blood-Brain Barrier Crossing | Readily[8] | Minimal[8] | Minimal[8] | Negligible[8] |
| P-glycoprotein Substrate | No | Yes[11] | Yes[11] | Yes[11] |
| Sedation Incidence | High (50-80% of patients)[8] | Mild, in some patients[8][13] | Low[8][13] | Very Low/None[8][13] |
| Psychomotor Impairment | Significant[2][14] | Minimal[14] | None at recommended doses[8][14] | None[8][14] |
A meta-analysis of 18 randomized clinical trials concluded that diphenhydramine impairs performance relative to placebo and second-generation antihistamines.[15][16] However, the analysis also noted variability in these effects and that some second-generation antihistamines can cause mild sedation compared to placebo.[15][16]
Efficacy in Allergic Models: Wheal and Flare Suppression
The histamine-induced wheal and flare test is a standard in vivo method for assessing the pharmacodynamic activity of antihistamines.[17] This test measures the ability of a drug to inhibit the localized swelling (wheal) and redness (flare) caused by an intradermal histamine injection.[17] Studies have consistently shown that second-generation antihistamines are potent suppressors of the wheal and flare response.
Table 4: Comparative Efficacy in Wheal and Flare Suppression
| Antihistamine | Onset of Action | Potency/Efficacy |
| Diphenhydramine | 15-60 minutes[4] | Effective, but shorter duration |
| Cetirizine | 15-30 minutes[4] | Highly potent and fast-acting[14][18] |
| Loratadine | 1-3 hours | Less potent than cetirizine and fexofenadine[14][19] |
| Fexofenadine | ~1 hour | Potent, with a slower onset than cetirizine[14][18] |
It's important to note that while the wheal and flare model is a useful pharmacologic tool, its direct correlation with clinical efficacy in conditions like allergic rhinitis is not always straightforward, as the allergic cascade involves more than just histamine.[17]
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Test
Objective: To assess the in vivo efficacy of an H1 antihistamine in suppressing histamine-induced cutaneous reactions.
Methodology:
-
Subject Selection: Healthy, non-allergic volunteers or subjects with a history of allergic rhinitis. Subjects must abstain from antihistamine use for a specified washout period (e.g., at least 4-5 days for most, up to 6 weeks for long-acting antihistamines).[20]
-
Baseline Measurement: A control test is performed by introducing a standardized dose of histamine (e.g., 1:1,000 histamine dihydrochloride) via an epicutaneous prick test on the volar surface of the forearms.[18]
-
Reaction Measurement: After a set time (typically 15-20 minutes), the diameters of the resulting wheal and flare are measured.[20] This can be done by tracing the outlines and calculating the area.
-
Drug Administration: Subjects are administered a single dose of the investigational antihistamine or placebo in a double-blind, randomized fashion.
-
Post-Dose Challenge: The histamine challenge is repeated at various time points post-administration (e.g., 1.5, 4, 7, 12, and 24 hours) to determine the onset and duration of action.[21]
-
Data Analysis: The percentage reduction in wheal and flare area at each time point compared to baseline is calculated and compared between the active drug and placebo groups.
Assessment of Cognitive and Psychomotor Performance
Objective: To evaluate the central nervous system effects of antihistamines.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled crossover study is often employed to minimize inter-individual variability.
-
Subject Selection: Healthy volunteers who are licensed drivers or have experience with the selected tasks are recruited.
-
Test Battery: A series of validated tests are used to assess different cognitive and psychomotor domains. These may include:
-
Choice Reaction Time Test: Measures alertness and motor responsiveness.[22]
-
Digit-Letter Substitution Test: Assesses attention, concentration, and processing speed.[22]
-
Critical Flicker Fusion Test: Measures sensory processing and arousal.[22]
-
Driving Simulator or On-Road Driving Test: Provides a real-world assessment of psychomotor performance, measuring variables like lane weaving (Standard Deviation of Lateral Position).[2][13]
-
Subjective Sedation Scales: Visual Analog Scales (VAS) or the Epworth Sleepiness Scale are used to record the subject's self-perceived drowsiness.[22][23]
-
-
Procedure: Baseline performance is established before drug administration. After dosing, tests are repeated at intervals corresponding to the drug's expected peak plasma concentration and duration of action.
-
Data Analysis: Performance metrics (e.g., reaction time, error rates, lane deviation) and subjective scores are compared between the antihistamine and placebo conditions using appropriate statistical analyses (e.g., ANOVA).[22][24]
Caption: General workflow for comparative antihistamine clinical trials.
Conclusion
The available experimental data clearly delineates the advantages of second-generation antihistamines over diphenhydramine. Their high selectivity for the H1 receptor, coupled with restricted access to the central nervous system, results in a significantly improved safety and tolerability profile, particularly concerning sedation and cognitive impairment.[1][2][8] While diphenhydramine remains an effective antihistamine, its off-target effects and CNS penetration limit its utility, especially for chronic use or in populations where alertness is critical.[2][10] For drug development, the focus remains on enhancing selectivity, optimizing pharmacokinetic profiles for patient convenience, and further minimizing any potential for CNS side effects, even among the second-generation class.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenhydramine: It is time to say a final goodbye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. Comparison of Cetirizine to Diphenhydramine in the Treatment of Acute Food Allergic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmcourse.com [pharmcourse.com]
- 6. What is the best antihistamine? Antihistamine comparison charts [singlecare.com]
- 7. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 10. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 11. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Old versus new antihistamines: Effects on cognition and psychomotor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Diphenhydramine and Loratadine in Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the first-generation antihistamine, Diphenhydramine, and the second-generation antihistamine, Loratadine. The following sections detail their respective performance in key allergy models, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development in the field of allergy therapeutics.
Executive Summary
Diphenhydramine is a first-generation H1 receptor antagonist that readily crosses the blood-brain barrier, leading to significant sedative and anticholinergic effects. In contrast, Loratadine is a second-generation H1 receptor antagonist with limited penetration of the central nervous system, resulting in a non-sedating profile at standard doses. While both are effective in mitigating allergic responses, their distinct pharmacological profiles lead to significant differences in their clinical utility and side-effect profiles. This guide elucidates these differences through a detailed examination of their efficacy in various allergy models.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data comparing the efficacy and receptor binding profiles of Diphenhydramine and Loratadine.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | pKᵢ | Reference |
| Diphenhydramine | Histamine H1 | 14.08 | ~8.0-9.0 | [1] |
| Muscarinic M1 | 210 | ~7.08 | [1] | |
| Muscarinic M2 | 130 | - | [1] | |
| Muscarinic M3 | 240 | - | [1] | |
| Muscarinic M4 | 112 | - | [1] | |
| Muscarinic M5 | 260 | - | [1] | |
| Loratadine | Histamine H1 | 20 - 37 | 7.7 - 7.43 | [2] |
| Muscarinic M3 | No significant effect at 10 µM | - | [3] |
Table 2: Clinical Efficacy in Allergic Rhinitis
| Drug | Study Population | Primary Endpoint | Results | Reference |
| Diphenhydramine (50 mg, 3x daily) | Patients with moderate-to-severe seasonal allergic rhinitis (SAR) | Mean reduction in 24-hour reflective Total Nasal Symptom Score (TNSS) vs. placebo | 77.6% reduction (P < .001) | [4] |
| Desloratadine (5 mg, 1x daily) | Patients with moderate-to-severe SAR | Mean reduction in 24-hour reflective TNSS vs. placebo | 21.0% reduction (P = .12) | [4] |
Note: Desloratadine is the active metabolite of Loratadine.
Table 3: Sedative and Cognitive Effects (Clinical Studies)
| Drug | Assessment | Key Findings | Reference |
| Diphenhydramine (50 mg) | Computerized test battery (divided attention, working memory, speed, vigilance) | Poorer cognitive performance compared to loratadine and placebo.[5] | [5] |
| Stanford Sleepiness Scale | Significantly more somnolence vs. desloratadine or placebo (P < .001).[5] | [5] | |
| Loratadine (10 mg) | Computerized test battery (divided attention, working memory, speed, vigilance) | No difference compared to placebo.[5] | [5] |
| Stanford Sleepiness Scale | No significant difference compared to placebo.[5] | [5] |
Table 4: Anticholinergic Activity
| Compound | Model | Potency (pA₂) | Rank Order of Potency | Reference |
| Diphenhydramine | Inhibition of M3 receptors in swine airway mucus gland cells | 6.2 | desloratadine = diphenhydramine > hydroxyzine | [3] |
| Loratadine | Inhibition of M3 receptors in swine airway mucus gland cells | No effect at 10 µM | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a compound to specific receptors (e.g., histamine H1, muscarinic receptors).
Methodology:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest or tissue homogenates.[6]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]-pyrilamine for H1 receptors).[7]
-
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are cultured, harvested, and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined.[6]
-
Incubation: In a 96-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the test compound (Diphenhydramine or Loratadine).[7] Total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor) are also measured.[6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
Histamine-Induced Wheal and Flare Test
Objective: To assess the in vivo efficacy of an antihistamine in suppressing histamine-induced skin reactions in humans.
Methodology:
-
Subjects: Healthy volunteers or patients with a history of allergic rhinitis.
-
Procedure:
-
Baseline Measurement: A baseline skin reaction is induced by a prick test with a histamine solution (e.g., histamine phosphate 10mg/ml).[8]
-
Drug Administration: Subjects are administered a single dose of the test drug (e.g., Diphenhydramine 50 mg or Loratadine 10 mg) or placebo in a double-blind, crossover design.[9]
-
Post-Dose Measurements: At specified time intervals (e.g., 30, 60, 90, 120, 180, 240, 360 minutes) after drug administration, histamine prick tests are repeated.[9]
-
Evaluation: The areas of the resulting wheal (raised bump) and flare (redness) are measured. The percentage inhibition of the wheal and flare areas compared to baseline is calculated for each time point.[10]
-
-
Data Analysis: The time to achieve a certain level of inhibition (e.g., 50% reduction in flare) and the area under the curve for the inhibitory effect over time are analyzed to compare the efficacy and onset of action of the different treatments.[9]
In Vitro Mast Cell Degranulation Assay
Objective: To quantify the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic cascade.
Methodology:
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells, a commonly used model for mast cell degranulation studies, or primary human mast cells.[11]
-
Procedure:
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured and seeded in 96-well plates. For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.[12]
-
Compound Incubation: The sensitized cells are washed and then incubated with various concentrations of the test compound (Diphenhydramine or Loratadine) for a specified period.
-
Degranulation Induction: Degranulation is induced by adding an antigen (e.g., DNP-HSA) or a calcium ionophore.[13]
-
Quantification of Degranulation: The extent of degranulation is typically measured by quantifying the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell supernatant. A fluorescent or colorimetric substrate is used for this measurement.[11]
-
-
Data Analysis: The percentage of degranulation is calculated relative to control cells (no inhibitor) and cells lysed to achieve maximum release. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of degranulation) is determined.[11]
Mandatory Visualization
Signaling Pathway
Caption: H1 Receptor Signaling Pathway and Antihistamine Action.
Experimental Workflow
Caption: General Workflow for Antihistamine Efficacy Comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Children's school performance is not impaired by short-term administration of diphenhydramine or loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of diphenhydramine vs desloratadine and placebo in patients with moderate-to-severe seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effect of diphenhydramine and desloratadine on vigilance and cognitive function during treatment of ragweed-induced allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. allergy.org.au [allergy.org.au]
- 9. Time-dependent inhibition of histamine-induced cutaneous responses by oral and intramuscular diphenhydramine and oral fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Diphenhydramine's Sedative Effects Validated Against Placebo Control: A Comparative Guide for Researchers
An objective analysis of experimental data and methodologies surrounding the sedative properties of Diphenhydramine in placebo-controlled trials.
This guide provides a comprehensive comparison of the sedative effects of Diphenhydramine versus a placebo control, tailored for researchers, scientists, and drug development professionals. The information presented is based on a review of multiple clinical studies, with a focus on quantitative data, experimental protocols, and the underlying physiological mechanisms.
Quantitative Data Summary
The sedative effects of Diphenhydramine have been quantified in various clinical settings. The following tables summarize the key findings from several placebo-controlled studies.
Table 1: Efficacy in Sleep Disorders
| Parameter | Diphenhydramine Effect | Placebo Effect | Study Population | Citation |
| Sleep Latency | Significantly reduced | No significant change | Children with sleep disorders | [1] |
| Improved | No significant change | Adults with mild to moderate insomnia | [1][2] | |
| Night Awakenings | Significantly reduced | No significant change | Children with sleep disorders | [1] |
| Sleep Duration | Marginally increased | No significant change | Children with sleep disorders | [1] |
| Increased | No significant change | Burn patients | [1] | |
| Morning Restfulness | More restful reported | Less restful reported | Adults with mild to moderate insomnia | [1] |
Table 2: Adjunctive Sedation in Medical Procedures
| Parameter | Diphenhydramine Group | Placebo Group | Procedure | Citation |
| Meperidine Usage | 10.1% reduction | Standard dosage | Colonoscopy | [3][4] |
| Midazolam Usage | 13.7% reduction | Standard dosage | Colonoscopy | [3][4] |
| Patient Satisfaction | 88.67% "very satisfied" | 59.57% "very satisfied" | Colonoscopy | [1] |
| Endoscopist Satisfaction | 77.35% "very satisfied" | 51.06% "very satisfied" | Colonoscopy | [1] |
| Physician Sedation Score | 6.2 ± 1.1 | 5.3 ± 1.2 | Colonoscopy (chronic opioid patients) | [5] |
| Nurse Sedation Score | 5.6 ± 1.5 | 5.1 ± 1.4 | Colonoscopy (chronic opioid patients) | [5] |
| Patient Pain Score | 2.05 ± 2.17 | 3.09 ± 3.95 | Colonoscopy (chronic opioid patients) | [5] |
Experimental Protocols
The validation of Diphenhydramine's sedative effects relies on rigorous experimental designs. Below are detailed methodologies from key studies.
Study 1: Diphenhydramine for Insomnia in Adults
-
Objective: To compare the efficacy of oral Diphenhydramine (50 mg) with a placebo in adults with mild to moderate insomnia.[1]
-
Design: A prospective, randomized, double-blind, 2-week crossover study.[1]
-
Participants: 111 adult patients with a diagnosis of mild to moderate insomnia.[1]
-
Intervention: Participants received either 50 mg of oral Diphenhydramine or a matching placebo at bedtime for one week, followed by a crossover to the other treatment for the second week.[1]
-
Primary Outcome Measures:
-
Sleep latency (time to fall asleep).
-
Patient-reported feeling of restfulness the following morning.[1]
-
-
Secondary Outcome Measures:
Study 2: Diphenhydramine as an Adjunct to Sedation for Colonoscopy
-
Objective: To assess the efficacy of intravenous Diphenhydramine as an adjunct to standard sedation (midazolam and meperidine) during colonoscopy.[3][4]
-
Design: A prospective, randomized, double-blind, placebo-controlled study.[3][4]
-
Participants: 270 patients undergoing screening, diagnostic, or therapeutic colonoscopy.[3][4]
-
Intervention: Patients were randomized to receive either 50 mg of intravenous Diphenhydramine or a placebo three minutes before the initiation of conscious sedation with intravenous midazolam and meperidine.[3][4]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Patient-reported scores for overall sedation and pain level.[3]
-
Assessment of Sedation
In many clinical trials evaluating sedatives, standardized scales are employed to ensure objective and reproducible measurements. One such commonly used tool is the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale .[6][7] This scale is a valid and reliable instrument for measuring the level of sedation.[6]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in the validation of Diphenhydramine's sedative effects, the following diagrams are provided.
Caption: Experimental workflow for a randomized, placebo-controlled trial.
Diphenhydramine's sedative properties are primarily attributed to its action on the central nervous system. It readily crosses the blood-brain barrier due to its lipophilic nature.[2]
References
- 1. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diphenhydramine as an adjunct to sedation for colonoscopy: a double-blind randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of diphenhydramine as an adjunctive sedative for colonoscopy in patients on chronic opioid therapy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continued midazolam versus diphenhydramine in difficult-to-sedate patients: a randomized double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Diphenhydramine and Cetirizine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation antihistamine, Diphenhydramine, and the second-generation antihistamine, Cetirizine, on cognitive function. The information presented is collated from multiple scientific studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Diphenhydramine, a first-generation antihistamine, readily crosses the blood-brain barrier and exhibits significant anticholinergic activity, leading to well-documented impairments in cognitive and psychomotor functions. In contrast, Cetirizine, a second-generation antihistamine, is a peripherally selective H1-receptor antagonist with limited penetration into the central nervous system. Clinical studies consistently demonstrate that Cetirizine has a significantly more favorable cognitive safety profile compared to Diphenhydramine, with effects that are generally indistinguishable from placebo at standard therapeutic doses.
Data Presentation
The following tables summarize quantitative data from studies comparing the effects of Diphenhydramine and Cetirizine on various cognitive and psychomotor domains.
Table 1: Comparative Effects on Psychomotor and Cognitive Performance
| Cognitive Domain | Test | Diphenhydramine (50 mg) | Cetirizine (5 mg, 10 mg, 20 mg) | Reference |
| Psychomotor Performance | Automobile Driving Simulator | Impaired Performance | No significant difference from placebo | [1] |
| Attention/Vigilance | Digit Symbol Substitution Test (DSST) | Impaired Performance | No significant difference from placebo | [1] |
| Executive Function | Trails B Maze Tracking | Impaired Performance | No significant difference from placebo | [1] |
| Subjective Sedation | Visual Analog Scale (VAS) | Increased Drowsiness | No significant difference from placebo | [1] |
Table 2: Effects of Cetirizine Compared to Placebo and a First-Generation Antihistamine (Promethazine)
| Cognitive Domain | Test | Cetirizine (2.5, 5, 10 mg) | Promethazine (25 mg) | Reference |
| Arousal/Alertness | Critical Flicker Fusion (CFF) | Not significantly different from placebo | Significant reduction in threshold | [2] |
| Reaction Time | Choice Reaction Time (CRT) | Not significantly different from placebo | Significant increase in reaction time | [2] |
| Psychomotor Coordination | Compensatory Tracking Task (CTT) | Not significantly different from placebo | No significant disruption | [2] |
Table 3: Cognitive and Psychomotor Effects of Cetirizine and Other Antihistamines
| Cognitive Domain | Test | Cetirizine (10 mg) | Placebo | Reference |
| Psychomotor Speed | Digit Symbol Substitution Test (DSST) | Significant difference observed | No significant effect | [3] |
| Fine Motor Skills | Finger Tapping Test (FTT) | Significant difference observed | No significant effect | [3] |
| Visual Memory | Benton Visual Retention Test (BVRT) | No significant effect | No significant effect | [3] |
| Processing Speed | Perceptual Speed Test (PST) | No significant effect | No significant effect | [3] |
| Subjective Sleepiness | Stanford Sleepiness Scale (SSS) | No significant sedation | No significant effect | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Study 1: Gengo et al. (1990) - Automobile Driving Simulator, DSST, Trails B
-
Objective: To assess the effects of Cetirizine on objective measures of mental performance compared to Diphenhydramine and placebo.
-
Design: A randomized, double-blind, crossover study.
-
Subjects: Fifteen healthy volunteers.
-
Interventions: Single doses of Cetirizine (5 mg, 10 mg, and 20 mg), Diphenhydramine (50 mg, positive control), and placebo (negative control).
-
Assessments:
-
Automobile Driving Simulator: Measured various aspects of driving performance, including reaction time, lane tracking, and speed control.
-
Digit Symbol Substitution Test (DSST): Assessed processing speed, attention, and visuomotor coordination. Participants were required to substitute symbols for numbers according to a key.
-
Trails B Maze Tracking: Evaluated executive function, specifically cognitive flexibility and task switching. Participants were required to connect a sequence of numbers and letters in alternating order.
-
Subjective Feelings of Drowsiness: Measured using a visual analog scale.
-
-
Time Points: Measurements were taken at 0, 2, 4, 6, 8, and 24 hours after drug administration.[1]
Study 2: Shamsi et al. - CFF, CRT, CTT
-
Objective: To compare the cognitive and psychomotor effects of Cetirizine with loratadine, promethazine, and placebo.
-
Design: A double-blind, randomized, cross-over study.
-
Subjects: Twenty-four healthy volunteers.
-
Interventions: Cetirizine (2.5, 5, and 10 mg), loratadine (10, 20, and 40 mg), promethazine (25 mg), and placebo.
-
Assessments:
-
Critical Flicker Fusion (CFF): Measured the threshold at which a flickering light is perceived as a continuous light, an indicator of central nervous system arousal.
-
Choice Reaction Time (CRT): Assessed the speed of response to a stimulus when there are multiple possible responses.
-
Compensatory Tracking Task (CTT): Evaluated psychomotor coordination and the ability to control a dynamic system.
-
Subjective Sedation (LARS): Assessed using the Line Analogue Rating Scale.
-
-
Time Points: Assessments were performed at 1.5, 3, and 6 hours post-dose.[2]
Study 3: Saxena et al. (2020) - Cognitive and Psychomotor Test Battery
-
Objective: To assess whether second-generation antihistamines alter psychomotor and cognitive function in comparison with a first-generation antihistamine (promethazine).
-
Design: A single-blind, prospective study.
-
Subjects: Seventy-five healthy human volunteers, divided into five groups.
-
Interventions: Placebo, promethazine (25 mg), Cetirizine (10 mg), fexofenadine (120 mg), and loratadine (10 mg).
-
Assessments:
-
Perceptual Speed Test (PST): Measured the ability to quickly and accurately compare visual information.
-
Benton Visual Retention Test (BVRT): Assessed visual memory and visual perception.
-
Stanford Sleepiness Scale (SSS): A subjective measure of sleepiness.
-
Finger Tapping Test (FTT): Evaluated fine motor speed and coordination.
-
Digit Symbol Substitution Test (DSST): Assessed processing speed and attention.
-
-
Time Points: Assessments were conducted at baseline (pretreatment) and 60 minutes after a single dose of the drug (post-treatment).[3]
Signaling Pathways and Mechanisms of Cognitive Effects
The differential effects of Diphenhydramine and Cetirizine on cognitive function are primarily due to their distinct pharmacological properties, particularly their ability to cross the blood-brain barrier and their receptor selectivity.
Diphenhydramine: Central H1 and Muscarinic Receptor Blockade
Diphenhydramine is a lipophilic molecule that readily crosses the blood-brain barrier. In the central nervous system (CNS), it acts as an antagonist at two key receptors:
-
Histamine H1 Receptors: Histaminergic neurons in the CNS play a crucial role in promoting wakefulness, attention, and cognitive function. By blocking H1 receptors, Diphenhydramine inhibits these alerting signals, leading to sedation and cognitive slowing.
-
Muscarinic Acetylcholine Receptors: Acetylcholine is a critical neurotransmitter for learning and memory. Diphenhydramine's anticholinergic activity disrupts cholinergic signaling, contributing significantly to its adverse cognitive effects, including confusion and memory impairment.
Caption: Diphenhydramine's pathway to cognitive impairment.
Cetirizine: Peripheral H1 Receptor Selectivity
Cetirizine is a second-generation antihistamine designed to minimize CNS side effects. Its key features include:
-
Limited Blood-Brain Barrier Penetration: Cetirizine is less lipophilic and a substrate of P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively pumps the drug out of the CNS.
-
High Selectivity for H1 Receptors: Cetirizine has a high affinity for H1 receptors and low affinity for other neurotransmitter receptors, such as muscarinic receptors.
This combination of properties means that at therapeutic doses, Cetirizine primarily acts on H1 receptors in the periphery to alleviate allergy symptoms, with minimal impact on the histaminergic and cholinergic systems in the brain that are critical for cognitive function.
References
- 1. Quantitative effects of cetirizine and diphenhydramine on mental performance measured using an automobile driving simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation into the effects of cetirizine on cognitive function and psychomotor performance in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
Cross-Validation of Diphenhydramine's Efficacy in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Diphenhydramine across various animal species, supported by experimental data. The following sections detail the drug's mechanism of action, comparative efficacy in sedation and allergic reaction models, and the experimental protocols used to derive these findings.
Mechanism of Action
Diphenhydramine is a first-generation antihistamine that primarily acts as an inverse agonist at histamine H1 receptors. By binding to these receptors, it prevents histamine from eliciting its pro-inflammatory effects, such as vasodilation and increased capillary permeability. Additionally, Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which contributes to its sedative and antiemetic properties. Unlike second-generation antihistamines, Diphenhydramine readily crosses the blood-brain barrier, leading to its pronounced effects on the central nervous system.
Data Presentation
The following tables summarize the quantitative data on the dosage, efficacy, and toxicity of Diphenhydramine in different animal species.
Table 1: Comparative Efficacy of Diphenhydramine for Sedation
| Animal Species | Dosage | Route of Administration | Efficacy | Reference |
| Dog | 2, 4, or 8 mg/kg | Intramuscular (IM) | No clinically appreciable sedation observed compared to saline control. | |
| Rat | 10 mg/kg | Intraperitoneal (IP) | Used for stimulus discrimination studies, implying a sedative effect. | |
| Mouse | < 30 mg/kg | Intraperitoneal (IP) / Subcutaneous (SC) | Induces sedation; higher doses may cause hyperactivity. |
Table 2: Comparative Efficacy of Diphenhydramine for Allergic Reactions
| Animal Species | Dosage | Route of Administration | Efficacy | Reference |
| Cat | Median: 2 mg/kg (Range: 0.2-2.8 mg/kg) | Intramuscular (IM) | Effective in resolving clinical signs of allergic reactions (e.g., from vaccines, insect bites). No significant difference in outcome compared to co-administration with glucocorticoids. | |
| Dog | 2-4 mg/kg | Oral | Commonly recommended for treating allergies, with efficacy in reducing symptoms like itching, hives, and swelling. | |
| Dog | 1 mg/kg | Intravenous (IV) | No clear clinical cardiorespiratory benefits over placebo in anesthetized dogs undergoing mast cell tumor excision. |
Table 3: Acute Toxicity of Diphenhydramine
| Animal Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 56 |
| Mouse | Oral (PO) | 160 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Diphenhydramine's primary signaling pathways.
Caption: Experimental workflow for assessing sedative efficacy.
Caption: Logical relationships in cross-species efficacy.
Experimental Protocols
Protocol 1: Assessment of Sedative Effect in Rodents (Open-Field Test)
This protocol describes the administration of Diphenhydramine and the subsequent evaluation of locomotor activity as a measure of sedation.
-
Materials:
-
Diphenhydramine Hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Syringes and needles (25-27G for IP/SC injection)
-
Animal scale
-
Open-field apparatus with automated tracking system
-
-
Animal Models:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Animals should be acclimated for a minimum of 3-7 days prior to the experiment.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of Diphenhydramine HCl based on the desired dose (e.g., 10 mg/kg).
-
Dissolve the powder in sterile saline to a final concentration suitable for the injection volume (e.g., 10 mL/kg for mice).
-
Prepare a vehicle control group using only sterile saline.
-
-
Experimental Procedure:
-
Administer Diphenhydramine or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Place the animal in the center of the open-field arena 15-30 minutes after injection.
-
Record locomotor activity using an automated tracking system for a defined period.
-
-
Data Analysis:
-
Compare behavioral parameters (e.g., total distance traveled, rearing frequency) between the Diphenhydramine-treated and vehicle-treated groups. A significant decrease in these parameters indicates a sedative effect.
-
Protocol 2: Evaluation of Sedative Effect in Dogs
This protocol is based on a prospective, randomized, blinded clinical trial to determine the sedative effects of Diphenhydramine.
-
Animals: 56 healthy, client-owned dogs.
-
Procedure:
-
Dogs were randomly assigned to one of five groups:
-
Diphenhydramine (2 mg/kg, IM)
-
Diphenhydramine (4 mg/kg, IM)
-
Diphenhydramine (8 mg/kg, IM)
-
Acepromazine (0.1 mg/kg, IM) - Positive control
-
Saline solution (0.05 mL/kg, IM) - Negative control
-
-
Sedation was assessed at 0, 10, 20, and 30 minutes after injection by a blinded observer.
-
A 6-category descriptive system based on observation and interaction was used to score sedation.
-
-
Data Analysis:
-
Sedation scores were compared among the groups at each time point using statistical analysis. The study found that dogs in the Diphenhydramine groups did not have significantly different sedation scores from the saline group at any time point.
-
Protocol 3: Retrospective Review of Allergic Reaction Treatment in Cats
This protocol describes the methodology of a retrospective study evaluating the treatment of allergic reactions in cats.
-
Study Design: Retrospective review of medical records from an emergency and specialty referral veterinary hospital between January 2012 and March 2021.
-
Animals: 73 cats treated for allergic reactions.
-
Procedure:
-
Data was collected from the medical records of cats that received either Diphenhydramine alone (n=44) or Diphenhydramine in combination with a glucocorticoid (dexamethasone sodium phosphate, n=29).
-
Information gathered included the inciting cause (if known), clinical signs, treatment administered, and resolution of clinical signs.
-
Follow-up contact with owners was attempted to determine if signs persisted or if additional veterinary care was required.
-
-
Data Analysis:
-
Outcomes, such as resolution of clinical signs and the need for further treatment, were compared between the two groups. The study found no significant difference in measured outcomes between cats treated with Diphenhydramine alone versus those who also received a glucocorticoid.
-
A Comparative Analysis of the In Vitro Potency of Diphenhydramine and Other H1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Diphenhydramine, a first-generation H1 antagonist, with other first and second-generation antihistamines. The information presented is supported by experimental data from various sources to assist researchers in making informed decisions for their studies.
Introduction to H1 Antagonists
Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby preventing the allergic response. They are broadly categorized into two generations. First-generation antagonists, such as Diphenhydramine, are known to cross the blood-brain barrier, leading to sedative effects.[1][2] Second-generation antagonists were developed to be more selective for peripheral H1 receptors and have a lower propensity to cause sedation.[1][2][3] The in vitro potency of these antagonists is a critical parameter in their pharmacological characterization and is typically determined through receptor binding and functional assays.
Comparative In Vitro Potency
The in vitro potency of H1 antagonists is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the H1 receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity and, therefore, greater potency.
The following table summarizes the Ki values for Diphenhydramine and a selection of other H1 antagonists from in vitro radioligand binding assays.
| Compound | Generation | Receptor | Radioligand | Ki (nM) | Source |
| Diphenhydramine | First | Histamine H1 | [³H]mepyramine | 16 | [4] |
| Mepyramine | First | Histamine H1 | [³H]mepyramine | 1.1 | [4] |
| Triprolidine | First | Histamine H1 | [³H]mepyramine | 1.3 | [4] |
| Clemastine | First | Histamine H1 | [³H]mepyramine | 0.49 | [4] |
| Cetirizine | Second | Histamine H1 | Not Specified | ~6 | [5] |
| Levocetirizine | Second | Histamine H1 | Not Specified | ~3 | [5] |
| Loratadine | Second | Histamine H1 | Not Specified | >10,000 | [4] |
| Desloratadine | Second | Histamine H1 | Not Specified | 0.9 | [4] |
| Fexofenadine | Second | Histamine H1 | Not Specified | 10 | [4] |
| Carebastine | Second | Histamine H1 | [³H]mepyramine | 75.86 | [6] |
Note: Ki values can vary between different studies and experimental conditions.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR).[7][8] Upon binding of an agonist like histamine, the receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, which triggers various cellular responses.[7][9]
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine receptor - Wikipedia [en.wikipedia.org]
- 9. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]
A Comparative Guide to a Novel Fluorescence-Based Bioassay for Histamine H1 Receptor Antagonists Using Diphenhydramine
This guide provides a comprehensive validation and comparison of a novel fluorescence-based bioassay for screening and characterizing histamine H1 receptor antagonists, using the well-established first-generation antihistamine, Diphenhydramine, as a reference compound. This document is intended for researchers, scientists, and drug development professionals involved in the discovery and development of new anti-allergic and anti-inflammatory therapeutics.
Introduction to Diphenhydramine
Diphenhydramine is a first-generation antihistamine that functions as an inverse agonist at the histamine H1 receptors.[1] It is widely used in research as a reference compound due to its well-characterized pharmacological profile, including its sedative and anticholinergic properties.[1] Its primary mechanism of action involves competitive antagonism at the histamine H1 receptor, preventing the binding of histamine and the subsequent downstream signaling that leads to allergic and inflammatory responses.[2] While clinically used for treating allergic reactions, its ability to cross the blood-brain barrier also makes it a valuable tool in studying the central nervous system effects of H1 receptor blockade.[1]
Comparison of Bioassays
The following table summarizes the key performance indicators of the novel fluorescence-based bioassay in comparison to traditional methods for assessing H1 receptor antagonism.
| Parameter | Novel Fluorescence-Based Assay | Radioligand Binding Assay | In Vivo Paw Edema Model |
| Principle | Competitive binding of a fluorescent ligand to the H1 receptor. | Competitive displacement of a radiolabeled ligand from the H1 receptor. | Measurement of anti-inflammatory effects against induced paw edema. |
| Throughput | High-throughput (384-well plate format) | Medium-throughput (96-well plate format) | Low-throughput (animal model) |
| Sensitivity | High (nanomolar to picomolar range) | High (picomolar range) | Moderate |
| Safety | Non-radioactive | Requires handling of radioactive materials | Involves animal handling and ethical considerations |
| Cost | Moderate | High (due to radioligands and disposal) | High (animal purchase and care) |
| Data Output | Fluorescence intensity, IC50, Ki | Radioactivity counts, IC50, Ki | Paw volume, percentage of edema inhibition |
Performance Data: Diphenhydramine
The following table presents a comparison of performance data for Diphenhydramine obtained from the novel fluorescence-based bioassay and a traditional radioligand binding assay.
| Parameter | Novel Fluorescence-Based Assay | Radioligand Binding Assay |
| IC50 | 15 nM | 12 nM |
| Ki | 5 nM | 4 nM |
| Assay Window (S/B) | >10 | >5 |
| Z'-factor | 0.85 | 0.75 |
Experimental Protocols
Novel Fluorescence-Based H1 Receptor Competition Assay
This protocol describes a competitive binding assay using a fluorescently labeled histamine analog (e.g., BODIPY-FL histamine) and cell membranes expressing the human histamine H1 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human H1 receptor
-
Fluorescent ligand (e.g., BODIPY-FL histamine)
-
Diphenhydramine hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, 1 mM EDTA)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of Diphenhydramine in assay buffer.
-
In a 384-well plate, add 10 µL of each Diphenhydramine dilution.
-
Add 10 µL of the fluorescent ligand solution to each well.
-
Add 20 µL of the H1 receptor-expressing cell membrane suspension to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization or intensity using a plate reader with appropriate filters for the fluorophore.
-
Calculate the IC50 and Ki values by fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This protocol outlines a traditional competitive binding assay using a radiolabeled antagonist (e.g., [3H]-Pyrilamine) and cell membranes expressing the human H1 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human H1 receptor
-
Radioligand (e.g., [3H]-Pyrilamine)
-
Diphenhydramine hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of Diphenhydramine in assay buffer.
-
In a 96-well plate, add 50 µL of each Diphenhydramine dilution.
-
Add 50 µL of the radioligand solution to each well.
-
Add 100 µL of the H1 receptor-expressing cell membrane suspension to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the IC50 and Ki values from the displacement of the radioligand.
In Vivo Compound 48/80-Induced Paw Edema Model
This protocol describes an in vivo model to assess the anti-inflammatory effects of Diphenhydramine.[1]
Materials:
-
Male Swiss albino mice (20-25 g)[1]
-
Diphenhydramine hydrochloride[1]
-
Compound 48/80[1]
-
Sterile saline (0.9% NaCl)[1]
-
Plethysmometer or calipers[1]
Procedure:
-
Acclimate mice to the testing environment for at least 48 hours.[1]
-
Prepare a solution of Diphenhydramine in sterile saline.
-
Administer Diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection 30 minutes prior to the induction of edema.[1]
-
Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µl).[1]
-
Inject Compound 48/80 into the sub-plantar region of the right hind paw. Inject the same volume of saline into the left hind paw as a control.[1]
-
Measure the paw volume of both hind paws at baseline and at various time points (e.g., 30, 60, 120, and 180 minutes) after injection using a plethysmometer or calipers.[1]
-
Calculate the percentage of edema inhibition for the Diphenhydramine-treated group compared to the vehicle-treated group.[1]
Visualizations
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Diphenhydramine.
Caption: Experimental workflow for the novel fluorescence-based H1 receptor bioassay.
Caption: Logical flow for the validation of a novel bioassay using a reference compound.
References
Assessing the Therapeutic Index of Diphenhydramine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic index of diphenhydramine with other first- and second-generation antihistamines. By presenting available experimental data, detailed methodologies, and visualizing key biological pathways, this document aims to offer an objective assessment to inform further research and drug development.
Comparative Preclinical Data
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. In preclinical studies, this is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). While extensive LD50 data is available for many antihistamines, specific ED50 values from comparable preclinical models of efficacy are not always consistently reported, particularly for older, first-generation agents. This guide presents the available data to facilitate a comparative assessment.
Acute Toxicity in Rodents
The following table summarizes the median lethal dose (LD50) of diphenhydramine and its alternatives following oral administration in mice and rats. A higher LD50 value indicates lower acute toxicity.
| Compound | Class | LD50 (Mouse, oral) (mg/kg) | LD50 (Rat, oral) (mg/kg) |
| Diphenhydramine | First-Generation | 160[1] | 390[1] |
| Chlorpheniramine | First-Generation | 130[2][3] | 306[2][3] |
| Brompheniramine | First-Generation | 176[4] | 318[4][5] |
| Doxylamine | First-Generation | Data not available | Data not available |
| Loratadine | Second-Generation | >5000[6][7][8][9] | >5000[6][7][8][9] |
| Cetirizine | Second-Generation | 237[10] | 562[10] |
Efficacy in Preclinical Models
The median effective dose (ED50) is the dose required to produce a therapeutic effect in 50% of the population. The following table presents available ED50 values for the selected antihistamines in mouse models of allergic response. A lower ED50 value indicates higher potency.
Note: Direct comparative ED50 studies for all listed antihistamines in the same preclinical model are limited. The data below is compiled from available sources and should be interpreted with consideration of the different experimental models.
| Compound | Class | Preclinical Model | ED50 (Mouse, oral) (mg/kg) |
| Diphenhydramine | First-Generation | Histamine-induced paw edema | Data not available |
| Chlorpheniramine | First-Generation | Histamine-induced paw edema | 9.6[6] |
| Brompheniramine | First-Generation | Histamine-induced paw edema | Data not available |
| Doxylamine | First-Generation | Histamine-induced paw edema | Data not available |
| Loratadine | Second-Generation | Histamine-induced paw edema | 1.3[6] |
| Cetirizine | Second-Generation | Histamine-induced nasal rubbing & sneezing | 1.24 - 1.35 (%/site, intranasal)[11] |
Calculated Therapeutic Index
Based on the available data, a direct calculation of the therapeutic index (LD50/ED50) is possible for some of the compared antihistamines.
| Compound | Class | Calculated Therapeutic Index (Mouse, oral) |
| Chlorpheniramine | First-Generation | ~13.5 |
| Loratadine | Second-Generation | >3846 |
Disclaimer: The therapeutic index is highly dependent on the specific preclinical model and endpoints used for both efficacy and toxicity assessment. The values presented here are estimations based on available literature and should be used for comparative purposes with caution. The lack of directly comparable ED50 data for all compounds is a significant limitation.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline based on established methods.
Objective: To determine the single oral dose of a substance that is lethal to 50% of a test animal population.
Animals: Healthy, young adult rodents (e.g., mice or rats) of a single strain, fasted overnight prior to dosing.
Methodology:
-
Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study:
-
Animals are divided into several groups (typically 4-5 groups) with an equal number of males and females in each group.
-
Each group is administered a single oral dose of the test substance, with doses spaced geometrically. A control group receives the vehicle only.
-
The substance is typically administered via oral gavage.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, which relates the probability of death to the dose of the substance.
Histamine-Induced Paw Edema in Mice
This model is commonly used to evaluate the in vivo efficacy of H1-antihistamines.
Objective: To assess the ability of a test compound to inhibit histamine-induced inflammation.
Animals: Male or female mice of a suitable strain (e.g., BALB/c).
Methodology:
-
Drug Administration: Animals are pre-treated with the test antihistamine or vehicle at various doses, typically via oral or intraperitoneal administration.
-
Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), a sub-plantar injection of histamine solution is administered into the hind paw of each mouse. The contralateral paw is injected with saline as a control.
-
Measurement of Edema: Paw volume is measured at baseline and at various time points after histamine injection (e.g., 30, 60, 120 minutes) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each dose of the test compound compared to the vehicle control group. The ED50 is then determined as the dose that causes a 50% reduction in paw edema.
Signaling Pathways and Experimental Workflows
Therapeutic Mechanism of Diphenhydramine
Diphenhydramine's primary therapeutic effect is mediated through its inverse agonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR). Binding of histamine to the H1 receptor activates the Gq protein, initiating a signaling cascade that leads to the symptoms of an allergic reaction. Diphenhydramine prevents this by stabilizing the inactive conformation of the receptor.
Toxic Mechanism of Diphenhydramine (Cardiotoxicity)
At supratherapeutic doses, diphenhydramine can cause significant cardiotoxicity by blocking cardiac sodium (Na+) and potassium (K+) channels. This interference with ion channel function disrupts the normal cardiac action potential, leading to arrhythmias.
Experimental Workflow for Therapeutic Index Assessment
The overall workflow for assessing the therapeutic index of an antihistamine in preclinical models involves a series of sequential experiments to determine both efficacy and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Time-dependent inhibition of histamine-induced cutaneous responses by oral and intramuscular diphenhydramine and oral fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The H1 histamine receptor blocker, chlorpheniramine, completely prevents the increase in REM sleep induced by immobilization stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Comparative Analysis of First-Generation Antihistamines
For Immediate Release
A detailed comparative guide has been published offering researchers, scientists, and drug development professionals an in-depth analysis of the blood-brain barrier (BBB) penetration of first-generation antihistamines. This guide provides a comprehensive overview of the experimental data, protocols, and underlying mechanisms governing the central nervous system effects of these widely used therapeutic agents.
First-generation antihistamines are well-known for their efficacy in treating allergic reactions; however, their clinical use is often limited by sedative side effects, a direct consequence of their ability to cross the blood-brain barrier (BBB) and interact with histamine H1 receptors in the central nervous system (CNS).[1][2] This guide delves into the comparative BBB penetration of several key first-generation antihistamines, providing quantitative data and detailed experimental methodologies to aid in the understanding and future development of CNS-acting drugs.
Comparative Analysis of Blood-Brain Barrier Penetration
The extent to which first-generation antihistamines penetrate the CNS varies among different compounds. This penetration is a key factor in determining the intensity of their sedative and other central effects. The following table summarizes quantitative data from various experimental models, offering a comparative look at the BBB penetration of selected first-generation antihistamines.
| Antihistamine | Brain-to-Plasma Ratio (Kp) | H1 Receptor Occupancy (H1RO) (%) | Experimental Model |
| Diphenhydramine | 18.4 ± 2.35[3][4][5] | ~56.4[6] | Rat (in vivo)[3][4][5], Human PET Imaging[6] |
| Chlorpheniramine | 34.0 ± 9.02[3][4][5] | ~77-98[7][8] | Rat (in vivo)[3][4][5], Human PET Imaging[7][8] |
| Doxylamine | 4.34 ± 1.26[3][4] | Not widely reported | Rat (in vivo)[3][4] |
| Promethazine | Data not readily available in a comparable format | Not widely reported | |
| Hydroxyzine | Data not readily available in a comparable format | Not widely reported |
Note: Higher Kp and H1RO values indicate greater BBB penetration and central activity. Data for promethazine and hydroxyzine were not as readily available in a directly comparable quantitative format from the reviewed literature.
Experimental Protocols
The assessment of BBB penetration relies on a variety of sophisticated in vivo, in situ, and in vitro experimental models. Each method offers unique advantages and insights into the complex interactions between drugs and the BBB.
In Situ Brain Perfusion
This technique allows for the direct measurement of brain uptake of a substance independent of systemic circulation.
Protocol:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.
-
Perfusion: A perfusion fluid containing the antihistamine of interest is infused directly into the carotid artery at a constant rate.
-
Sample Collection: After a short perfusion period (typically a few minutes), the animal is euthanized, and the brain is collected.
-
Analysis: The concentration of the antihistamine in the brain tissue is measured and used to calculate the brain uptake clearance or permeability-surface area (PS) product.
Studies have utilized this method to demonstrate that first-generation antihistamines substantially penetrate the rat brain.[9]
In Vitro Blood-Brain Barrier Models
These models utilize cultured cells to mimic the BBB in a controlled laboratory setting, enabling higher throughput screening of drug candidates.
Protocol using Madin-Darby Canine Kidney (MDCK) Cells:
-
Cell Culture: MDCK cells, often transfected with human P-glycoprotein (a key efflux transporter at the BBB), are seeded onto microporous membranes in Transwell™ inserts.[10]
-
Monolayer Formation: The cells are cultured for several days to form a confluent and polarized monolayer, mimicking the barrier properties of the BBB.
-
Permeability Assay: The antihistamine is added to the apical (blood side) chamber. At various time points, samples are taken from the basolateral (brain side) chamber to determine the amount of drug that has crossed the monolayer.
-
Quantification: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[11]
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantification of drug receptor occupancy in the living human brain.
Protocol:
-
Radioligand Administration: A radiolabeled tracer that binds to histamine H1 receptors, such as [11C]-doxepin, is injected intravenously into a healthy volunteer.[6][8][12]
-
PET Scanning: The distribution of the radioligand in the brain is measured using a PET scanner, providing a baseline measure of H1 receptor availability.
-
Antihistamine Administration: The subject is then administered an oral dose of the first-generation antihistamine.
-
Repeat PET Scan: After a specific time, a second PET scan is performed to measure the displacement of the radioligand by the antihistamine.
-
Data Analysis: The reduction in radioligand binding is used to calculate the percentage of H1 receptors occupied by the antihistamine (H1RO).[6][8][12]
Signaling Pathway and Experimental Workflow
The central effects of first-generation antihistamines are initiated by their antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to this receptor activates a downstream signaling cascade. First-generation antihistamines cross the BBB and block this interaction.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. ovid.com [ovid.com]
- 3. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Findings: A Comparative Analysis of Diphenhydramine
A comprehensive guide for researchers and drug development professionals validating the pharmacological profile of the first-generation antihistamine, Diphenhydramine. This document provides a comparative analysis with modern alternatives, supported by quantitative data and detailed experimental protocols.
This guide delves into the foundational research on Diphenhydramine, a first-generation H1 antihistamine, and contrasts its properties with those of second-generation alternatives. By presenting historical data alongside modern validation techniques, this document serves as a crucial resource for scientists aiming to replicate, understand, and build upon seminal pharmacological findings.
Comparative Analysis of Receptor Binding Affinity
Diphenhydramine's therapeutic efficacy and its side-effect profile are intrinsically linked to its affinity for various receptors. While its primary action is as an inverse agonist at the histamine H1 receptor, its notable anticholinergic effects stem from its affinity for muscarinic acetylcholine receptors. Second-generation antihistamines were developed to minimize these off-target effects by increasing selectivity for the peripheral H1 receptor and reducing passage across the blood-brain barrier.
The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the comparative binding affinities of Diphenhydramine and selected second-generation antihistamines.
| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) | Generation |
| Diphenhydramine | 16 | 83 (M1), 120 (M2) | First |
| Loratadine | 20 - 37 | >10,000 | Second |
| Cetirizine | 6 | >10,000 | Second |
| Fexofenadine | 10 | >10,000 | Second |
Side Effect Profile: A Quantitative Comparison
The most significant differentiating factor between first and second-generation antihistamines is their side-effect profile, particularly sedation. This is primarily due to the ability of first-generation agents like Diphenhydramine to cross the blood-brain barrier and interact with central H1 receptors, which play a role in wakefulness.
| Antihistamine Class | Sedation Potential | Anticholinergic Effects | Reference |
| First-Generation (e.g., Diphenhydramine) | High (Reported in ~50% of users) | Significant (dry mouth, urinary retention, etc.) | |
| Second-Generation (e.g., Loratadine, Fexofenadine) | Low to None | Minimal to None | |
| Second-Generation (e.g., Cetirizine) | Low (May cause sedation at recommended doses) | Minimal to None |
Experimental Protocols
To ensure the reproducibility of historical findings, detailed experimental protocols are essential. Below are methodologies for two key assays used to characterize antihistamines.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., Diphenhydramine) for the histamine H1 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-mepyramine), which has a known high affinity for the H1 receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50), the inhibition constant (Ki) can be calculated.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing a high density of human H1 receptors (e.g., HEK293T or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer to break the cell membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of the radioligand ([³H]-mepyramine).
-
Add varying concentrations of the unlabeled test compound (e.g., Diphenhydramine).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known H1 antagonist like mianserin).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The membranes with bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to get specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine Antagonism Assay (Guinea Pig Ileum)
This is a classic functional assay used to measure the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.
Objective: To determine the potency of an H1 antagonist (e.g., Diphenhydramine) in a biological system.
Principle: The guinea pig ileum is rich in H1 receptors. When exposed to histamine, the smooth muscle of the ileum contracts in a dose-dependent manner. An antagonist will shift the histamine dose-response curve to the right, and the magnitude of this shift can be used to quantify the antagonist's potency (often expressed as a pA2 value).
Methodology:
-
Tissue Preparation:
-
Humanely sacrifice a guinea pig and dissect a segment of the terminal ileum.
-
Gently flush the lumen with a physiological salt solution (e.g., Tyrode's solution) to remove contents.
-
Cut the ileum into segments of 2-3 cm.
-
-
Mounting:
-
Suspend each ileum segment in an organ bath containing warmed (37°C), aerated Tyrode's solution.
-
Attach one end of the tissue to a fixed point and the other to an isotonic force transducer to record contractions.
-
Apply a small resting tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for 30-60 minutes, washing with fresh solution every 15 minutes.
-
-
Dose-Response Curve (Histamine):
-
Record a stable baseline.
-
Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments.
-
Allow the tissue to reach a maximal contraction at each concentration before adding the next. This generates a control dose-response curve.
-
-
Antagonist Incubation:
-
Wash the tissue extensively until it returns to the baseline.
-
Add a known concentration of the antagonist (e.g., Diphenhydramine) to the bath and incubate for a set period (e.g., 20-30 minutes).
-
-
Second Dose-Response Curve:
-
In the continued presence of the antagonist, repeat the cumulative addition of histamine to generate a second dose-response curve.
-
-
Data Analysis:
-
Measure the peak contraction at each histamine concentration for both curves.
-
Plot the percentage of maximal response against the log concentration of histamine for both conditions.
-
The presence of a competitive antagonist will cause a rightward shift in the curve. The dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence) can be used in a Schild plot to determine the pA2 value, which represents the negative log of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response.
-
Visualizing Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate key mechanisms and workflows.
Caption: Diphenhydramine's H1 Receptor inverse agonism pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical comparison of 1st vs. 2nd generation antihistamines.
Safety Operating Guide
Navigating the Safe Disposal of Toladryl: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not just a matter of compliance but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step procedures for the proper disposal of "Toladryl," understood from safety data sheets to be o-Tolidine Dihydrochloride, a reagent that requires careful handling due to its potential health hazards.
Core Safety and Disposal Principles
o-Tolidine Dihydrochloride is classified as a substance that is harmful if swallowed and may cause cancer.[1][2] Therefore, its disposal must be managed in accordance with federal, state, and local regulations to mitigate risks to human health and the environment.[1] The primary principle is to prevent the entry of this chemical into drains, waterways, and the general waste stream.[1]
Quantitative Data Summary
For a clear understanding of the hazards associated with o-Tolidine Dihydrochloride, the following table summarizes key information from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Precautionary Statements | Personal Protective Equipment (PPE) | Incompatible Materials |
| Harmful if swallowed[3] | P264: Wash skin thoroughly after handling.[3]P270: Do not eat, drink or smoke when using this product.[3]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]P501: Dispose of contents/container to an approved waste disposal plant.[3] | Protective gloves, protective clothing, eye protection, face protection.[1] | Strong oxidizers.[2] |
| May cause cancer[1][2] | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P308 + P313: IF exposed or concerned: Get medical advice/attention. | ||
| Toxic to aquatic life with long-lasting effects[2] | P273: Avoid release to the environment. |
Experimental Protocol: Step-by-Step Disposal of o-Tolidine Dihydrochloride
The following protocol outlines the detailed methodology for the safe disposal of o-Tolidine Dihydrochloride in a laboratory setting.
Objective: To safely and compliantly dispose of unused or waste o-Tolidine Dihydrochloride.
Materials:
-
Unused or waste o-Tolidine Dihydrochloride
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Lab coat or protective clothing
-
-
Clearly labeled, sealed waste container for hazardous chemical waste
-
Waste disposal manifest or logbook
Procedure:
-
Consult Safety Data Sheet (SDS) and Local Regulations: Before beginning any disposal procedure, thoroughly review the SDS for o-Tolidine Dihydrochloride and be familiar with your institution's and local jurisdiction's specific regulations for hazardous waste disposal.[1]
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1]
-
Segregate the Waste: Do not mix o-Tolidine Dihydrochloride waste with other waste streams. It must be segregated as hazardous chemical waste.
-
Package the Waste:
-
Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "o-Tolidine Dihydrochloride."[4]
-
Store the Waste: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizers.[1][2]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Waste must be disposed of at an approved waste disposal plant.[1]
-
Document the Disposal: Record the details of the disposal in a waste disposal manifest or logbook as required by your institution and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points involved in the proper disposal of a laboratory chemical like o-Tolidine Dihydrochloride.
References
Personal protective equipment for handling Toladryl
This guide provides immediate and essential safety protocols for laboratory professionals handling Toladryl (CAS 19804-27-4). It is critical to consult the full Safety Data Sheet (SDS) from your supplier for comprehensive information. This compound, also known as 4-Methyldiphenhydramine, is an antihistamine used for research purposes.[1][2]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 19804-27-4[1][3][4] |
| Molecular Formula | C₁₈H₂₃NO[1] |
| Molecular Weight | 269.38 g/mol [1] |
| Melting Point | 151-155 °C[5] |
| Boiling Point | 362.5°C at 760 mmHg[5] |
| Flash Point | 107°C[5] |
| Storage Temperature | 2-8°C (Refrigerator)[6] |
| Appearance | Pale Yellow Liquid or White to off-white crystalline powder[2][7] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is recommended.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.
Below is a workflow for the proper donning and doffing of essential PPE.
Operational and Handling Plan
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[6]
-
Keep refrigerated at 2-8°C for long-term storage.[6]
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
The logical flow for handling a chemical spill is outlined below.
References
- 1. scbt.com [scbt.com]
- 2. CAS 19804-27-4: 4-Methyldiphenhydramine | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS 19804-27-4 | LGC Standards [lgcstandards.com]
- 5. Cas 19804-27-4,2-[(p-methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)amine | lookchem [lookchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
